Kynurenic acid sodium salt
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZGXKUQDXSSK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Kynurenic Acid Sodium Salt on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of kynurenic acid (KYNA) sodium salt on N-methyl-D-aspartate (NMDA) receptors. It covers the molecular interactions, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this endogenous neuromodulator.
Introduction: Kynurenic Acid and its Sodium Salt
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation.[1][2][3] It is recognized as the only known endogenous antagonist of the NMDA receptor in the mammalian brain.[3] KYNA is considered a broad-spectrum excitatory amino acid (EAA) antagonist, also affecting AMPA and kainate receptors at higher concentrations.[1][4] Its role in regulating neuronal excitability and its implication in the pathophysiology of neurological and psychiatric disorders, such as schizophrenia, have made it a significant subject of research.[5][6]
The sodium salt of kynurenic acid is frequently used in research due to its increased solubility in aqueous solutions compared to the acid form.[7][8] The biological activity is conferred by the kynurenate anion; therefore, the mechanism of action described herein applies to both kynurenic acid and its sodium salt.
Core Mechanism of Action at the NMDA Receptor
The NMDA receptor is a heterotetrameric ionotropic glutamate (B1630785) receptor, typically composed of two GluN1 and two GluN2 subunits, which are essential for synaptic plasticity, learning, and memory.[2][9][10] For the receptor to activate, both the neurotransmitter glutamate and a co-agonist, typically glycine (B1666218) or D-serine, must bind to their respective sites.[9]
Kynurenic acid's primary mechanism of action on NMDA receptors is as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[2][3][5][11][12][13]
-
At Low Micromolar Concentrations: KYNA binds with high affinity to the glycine-binding site on the GluN1 subunit.[2] By competitively inhibiting the binding of glycine, KYNA prevents the conformational change required for channel opening, even in the presence of glutamate.[14][15][16] This antagonism is reversible and can be surmounted by increasing the concentration of glycine or other glycine-site agonists like D-serine.[15][17]
-
At Higher Micromolar Concentrations: KYNA can also act as an antagonist at the glutamate binding site on the GluN2 subunit.[2] However, its affinity for the glutamate site is significantly lower than for the glycine site.[2]
This dual-site interaction contributes to its broad-spectrum EAA antagonist profile.[1] The antagonism at the glycine site is considered its most physiologically relevant action on NMDA receptors.[18]
Figure 1: Mechanism of Kynurenic Acid at the NMDA Receptor.
Quantitative Pharmacological Data
The potency of kynurenic acid as an NMDA receptor antagonist has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric, which is notably dependent on the concentration of the co-agonist glycine.
| Parameter | Value (µM) | Condition | Species/Tissue | Reference |
| IC50 | ~15 | In the absence of added glycine | Cultured rat hippocampal neurons | [12][14][19] |
| IC50 | 235 | In the presence of 10 µM glycine | Cultured rat hippocampal neurons | [12][14][19] |
| IC50 | 8 | Competitive inhibition at glycine site | - | [5] |
| IC50 | ~10 | Competitive inhibition at glycine site | - | [20] |
| IC50 | 160 ± 20 | Antagonism of glutamate-induced ileal contraction | Guinea pig myenteric plexus | [21] |
| IC50 | 25 ± 3 | [3H]glycine binding | Rat cortical membranes | [21] |
| EC50 | 7.9 to 15 | Binding to glycine site (NR1) | - | [2] |
| EC50 | 200 to 500 | Blocking glutamate site (NR2) | - | [2] |
| Ki | 15 | Competitive antagonism of glycine | Mouse cortical neurons | [16] |
Table 1: Quantitative data for kynurenic acid's antagonism of NMDA receptors.
Other Molecular Targets
While its action on NMDA receptors is prominent, a comprehensive understanding requires acknowledging KYNA's effects on other receptors, which may contribute to its overall physiological profile.
-
α7 Nicotinic Acetylcholine Receptors (α7nAChRs): KYNA inhibits α7nAChRs in a noncompetitive manner with an IC50 of approximately 7 µM.[2][5][12][19] This inhibition is voltage-independent and is considered a preferred target for endogenous KYNA at physiological concentrations.[14][18][19]
-
G Protein-Coupled Receptor 35 (GPR35): KYNA is an agonist for GPR35.[5][6]
-
Aryl Hydrocarbon Receptor (AHR): KYNA also acts as a ligand for the AHR.[22]
Figure 2: Molecular targets and primary effects of Kynurenic Acid.
Experimental Protocols
The following sections detail standardized methodologies for characterizing the interaction between kynurenic acid sodium salt and NMDA receptors.
This assay determines the affinity (Ki) of kynurenic acid for the glycine binding site on the NMDA receptor by measuring its ability to displace a specific radioligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki) of this compound at the strychnine-insensitive glycine binding site.
Materials:
-
Tissue Preparation: Rat cortical membranes or cells expressing NMDA receptors.
-
Radioligand: [3H]glycine or a specific glycine site radiolabeled antagonist (e.g., [3H]L-689,560).
-
Test Compound: this compound, dissolved in assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled glycine (e.g., 1 mM).
-
Assay Buffer: e.g., 50 mM Tris-acetate, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer to a final protein concentration of ~0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [3H]glycine), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled glycine (1 mM).
-
Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of this compound (e.g., 10 nM to 1 mM).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the kynurenic acid concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol directly measures the inhibitory effect of kynurenic acid on NMDA receptor-mediated ionic currents in neurons or heterologous expression systems (e.g., HEK293 cells transfected with NMDA receptor subunits).[9][23]
Objective: To determine the IC50 of this compound for the inhibition of NMDA-evoked currents and to assess the nature of the antagonism.
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical) or transfected HEK293 cells.
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, and Mg2+-free to prevent voltage-dependent block. pH adjusted to 7.3.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Antagonist Solutions: Agonist solution containing various concentrations of this compound.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Patching: Obtain a gigaseal and establish a whole-cell configuration on a selected neuron. Clamp the cell at a negative holding potential (e.g., -60 mV).[9]
-
Baseline Current: Perfuse the cell with the standard external solution to establish a baseline.
-
Elicit NMDA Current: Rapidly apply the agonist solution (NMDA + glycine) to evoke an inward NMDA receptor-mediated current.[9] Wait for the current to reach a stable plateau.
-
Apply Antagonist: Co-apply the agonist solution with a specific concentration of kynurenic acid. Record the inhibition of the agonist-evoked current.
-
Dose-Response Curve: Repeat step 4 with a range of increasing kynurenic acid concentrations, allowing for a washout period between applications to ensure recovery.
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each kynurenic acid concentration.
-
Normalize the current inhibition to the control response (agonist alone).
-
Plot the percent inhibition against the log of the kynurenic acid concentration.
-
Fit the data to a logistic function to determine the IC50 value.[9]
-
-
Assessing Competitive Antagonism: To confirm competitive antagonism at the glycine site, construct dose-response curves for glycine in the absence and presence of a fixed concentration of kynurenic acid. A parallel rightward shift in the glycine dose-response curve is indicative of competitive antagonism.[12]
Figure 3: Experimental workflow for IC50 determination using patch-clamp.
Conclusion
This compound, through the action of the kynurenate anion, serves as a potent endogenous antagonist of NMDA receptors. Its primary mechanism involves the competitive inhibition of the glycine co-agonist site on the GluN1 subunit, a mode of action that is highly sensitive to local glycine concentrations. While it also interacts with other receptors, its role as a modulator of glutamatergic neurotransmission via the NMDA receptor is central to its neurophysiological and potential pathophysiological functions. The experimental protocols outlined provide a robust framework for the continued investigation of this and other NMDA receptor modulators in research and drug development settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchchemshub.com [researchchemshub.com]
- 11. researchgate.net [researchgate.net]
- 12. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 13. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiokynurenates: a new group of antagonists of the glycine modulatory site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Dual Role of Kynurenic Acid in Neurological Disorders: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a primary metabolite of the kynurenine (B1673888) pathway, stands at a critical juncture in neuronal function and dysfunction. Traditionally viewed as a neuroprotective agent due to its ability to antagonize excitatory neurotransmission, emerging evidence reveals a more complex and often contradictory role in the pathogenesis of a spectrum of neurological and psychiatric disorders. This technical guide synthesizes the current understanding of KYNA's involvement in schizophrenia, Huntington's disease, Alzheimer's disease, and Parkinson's disease. It presents quantitative data on KYNA levels in these conditions, details key experimental methodologies for its study, and visualizes its complex signaling pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals navigating the intricate landscape of kynurenine pathway modulation for therapeutic intervention.
Introduction: The Kynurenine Pathway and its Neuroactive Metabolites
The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This pathway generates several neuroactive compounds, creating a delicate balance between neuroprotection and neurotoxicity.[2][3] At a crucial branch point, the enzyme kynurenine aminotransferase (KAT) converts L-kynurenine into kynurenic acid (KYNA), which is generally considered neuroprotective.[3] Conversely, the enzyme kynurenine 3-monooxygenase (KMO) directs L-kynurenine towards the production of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an N-methyl-D-aspartate (NMDA) receptor agonist.[3][4][5] The equilibrium between these two branches profoundly impacts neuronal function and survival.[4]
KYNA is primarily synthesized in astrocytes and is recognized for its broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors, including the NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[6][7] It exerts its most potent inhibitory effect on the NMDA receptor by acting as a noncompetitive antagonist at the glycine (B1666218) co-agonist site.[6][8][9] Additionally, KYNA is an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and an agonist for the G protein-coupled receptor 35 (GPR35).[6][10][11] This multifaceted pharmacology underpins its complex role in the central nervous system.
Kynurenic Acid in Neurological and Psychiatric Disorders
Alterations in the delicate balance of the kynurenine pathway, and specifically in the levels of KYNA, have been implicated in a range of neurological disorders. The nature of this dysregulation, however, varies significantly across different diseases.
Schizophrenia: A Hypothesis of Excess
A substantial body of evidence points towards elevated levels of KYNA in the cerebrospinal fluid (CSF) and post-mortem brains of individuals with schizophrenia.[12][13][14][15][16] This has led to the formulation of the "kynurenic acid hypothesis of schizophrenia," which posits that excessive KYNA contributes to the pathophysiology of the disorder.[6][12] By antagonizing NMDA and α7nAChR receptors, elevated KYNA can lead to glutamatergic and cholinergic hypofunction, which are thought to be key contributors to the cognitive deficits and psychotic symptoms observed in schizophrenia.[8][14][16] The increased KYNA levels are often associated with an underlying pro-inflammatory state that activates the kynurenine pathway.[17]
Huntington's Disease: A Story of Deficiency
In stark contrast to schizophrenia, Huntington's disease (HD) is characterized by a deficiency of KYNA in the cerebral cortex and CSF.[18][19][20] This reduction in the brain's natural neuroprotectant, coupled with a potential shift towards the neurotoxic branch of the kynurenine pathway, is believed to contribute to the excitotoxic neuronal death that is a hallmark of HD.[4][18] Studies have shown a significantly increased ratio of kynurenine to KYNA in the putamen of HD patients, suggesting reduced formation of KYNA.[20] The administration of KYNA or strategies to boost its endogenous production have shown neuroprotective effects in animal models of HD.[21]
Alzheimer's Disease: An Unclear Picture
The role of KYNA in Alzheimer's disease (AD) is less definitive, with conflicting reports in the literature.[22] Some studies have reported significantly increased levels of KYNA in the CSF of AD patients compared to healthy controls, suggesting a potential link to inflammatory processes and cognitive disruption through its antagonist actions.[22][23] However, other studies have found reduced or unchanged KYNA levels.[22][24][25] The inconsistencies may be due to the heterogeneity of the disease and the stage at which measurements are taken.[24] It is hypothesized that KYNA may play a role in AD-related hyperphosphorylation of tau and inflammation.[24]
Parkinson's Disease: A Complex and Inconsistent Narrative
The involvement of KYNA in Parkinson's disease (PD) is also complex, with inconsistent findings across studies.[4] While some research points to a deficiency of KYNA, particularly in the brain, others report increased or unchanged levels, especially in peripheral circulation.[4][26] A common theme is the notion that the metabolism of tryptophan is shifted towards neurotoxic kynurenines, leading to a relative deficiency of neuroprotective KYNA.[4] This imbalance is thought to contribute to the loss of dopaminergic neurons.[27] L-DOPA therapy, a cornerstone of PD treatment, can also alter the levels of kynurenine metabolites.[28]
Quantitative Data on Kynurenic Acid Levels
The following tables summarize the reported concentrations of KYNA in the cerebrospinal fluid (CSF) and brain tissue of patients with various neurological disorders compared to healthy controls.
| Disorder | Matrix | Patient Group | Control Group | Finding | Reference(s) |
| Schizophrenia | CSF | 1.67 ± 0.27 nM | 0.97 ± 0.07 nM | Elevated | [8] |
| Schizophrenia | CSF & Brain | - | - | Elevated (Meta-analysis) | [15][16] |
| Alzheimer's Disease | CSF | Higher than controls | - | Elevated | [22] |
| Alzheimer's Disease | CSF | - | - | Inconclusive (some studies show increase, some decrease, some no change) | [22][24] |
| Huntington's Disease | CSF | - | - | Reduced | [20] |
| Huntington's Disease | Cerebral Cortex | - | - | Reduced | [18] |
| Huntington's Disease | Motor Cortex | - | - | Increased (94%) | [29] |
| Parkinson's Disease | Brain (Putamen, Substantia Nigra) | Lower than controls | - | Decreased | [30] |
| Parkinson's Disease | Serum | Unchanged | - | Unchanged | [4] |
Note: The values and findings can vary between studies due to differences in patient cohorts, analytical methods, and disease stage.
Experimental Protocols and Methodologies
The study of KYNA in neurological disorders employs a variety of sophisticated techniques to measure its concentration and elucidate its functional effects.
Quantification of Kynurenic Acid
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying KYNA in biological samples such as CSF, brain tissue homogenates, and plasma.[18][22] The methodology typically involves:
-
Sample Preparation: Deproteinization of the sample, often using acids like trichloroacetic acid, followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). An isocratic or gradient mobile phase is used to separate KYNA from other metabolites.
-
Detection: Detection is commonly achieved using fluorescence or electrochemical detectors, which offer high sensitivity and specificity for KYNA.[18]
In Vivo Functional Studies
Microdialysis and Reverse Dialysis: These techniques are used to measure extracellular levels of KYNA and other neurotransmitters in the brains of living animals and to locally administer substances.
-
Microdialysis: A probe with a semi-permeable membrane is inserted into a specific brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid, including KYNA, diffuse into the perfusate, which is then collected and analyzed by HPLC.
-
Reverse Dialysis: This method is used to introduce substances into the brain. A solution containing a drug, such as an inhibitor of KYNA synthesis, is perfused through the microdialysis probe, allowing the substance to diffuse into the surrounding brain tissue.[31]
Electrophysiology
Patch-Clamp Technique: This technique is used to study the effects of KYNA on ion channels and receptors in individual neurons.[32] By recording the electrical currents flowing through the cell membrane, researchers can directly observe how KYNA modulates the activity of NMDA receptors and α7nAChRs.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways involving KYNA and a typical experimental workflow for its analysis.
Caption: The Kynurenine Pathway showing the synthesis of neuroprotective KYNA and neurotoxic metabolites.
Caption: Major signaling targets of Kynurenic Acid in the central nervous system.
Caption: A generalized workflow for the quantification of Kynurenic Acid in biological samples.
Therapeutic Implications and Future Directions
The dual and context-dependent role of KYNA in neurological disorders presents both challenges and opportunities for therapeutic development.
-
In Schizophrenia: The focus is on reducing brain KYNA levels. This could be achieved by developing inhibitors of kynurenine aminotransferase (KAT), the enzyme responsible for KYNA synthesis.[14]
-
In Huntington's Disease: The therapeutic goal is to increase brain KYNA levels. This might be accomplished through the administration of KYNA prodrugs that can cross the blood-brain barrier, or by inhibiting kynurenine 3-monooxygenase (KMO) to shift the pathway towards KYNA production.[4][21]
-
In Alzheimer's and Parkinson's Diseases: Given the inconsistent findings, a more nuanced approach is required. Targeting the underlying inflammation that drives dysregulation of the kynurenine pathway may be a more viable strategy. Further research is needed to clarify the precise role of KYNA in these conditions.
Conclusion
Kynurenic acid is a pivotal neuromodulator with a complex and often paradoxical role in the health and disease of the central nervous system. Its elevated levels in schizophrenia and deficiency in Huntington's disease highlight the critical importance of maintaining homeostasis within the kynurenine pathway. While its role in Alzheimer's and Parkinson's diseases remains to be fully elucidated, the modulation of KYNA and its metabolic pathway represents a promising avenue for the development of novel therapeutics for a range of devastating neurological disorders. A deeper understanding of the cell-specific and context-dependent regulation of KYNA synthesis and signaling is essential for translating this knowledge into effective clinical interventions.
References
- 1. The kynurenine pathway and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies | MDPI [mdpi.com]
- 4. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Kynurenic acid and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reactome | GPR35 binds kynurenic acid [reactome.org]
- 12. The kynurenic acid hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kynurenic acid: translational perspectives of a therapeutically targetable gliotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Kynurenic Acid in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kynurenine pathway in schizophrenia: pathophysiological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dysfunction of brain kynurenic acid metabolism in Huntington's disease: focus on kynurenine aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The kynurenine pathway modulates neurodegeneration in a Drosophila model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]
- 24. lucris.lub.lu.se [lucris.lub.lu.se]
- 25. Kynurenines, neurodegeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kynurenine pathway in Parkinson's disease-An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Kynurenine pathway in Parkinson's disease—An update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Increase in kynurenic acid in Huntington's disease motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. neurology.org [neurology.org]
- 31. Kynurenic acid, by targeting α7 nicotinic acetylcholine receptors, modulates extracellular GABA levels in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
Endogenous Kynurenic acid synthesis and regulation in the brain
An In-depth Technical Guide to Endogenous Kynurenic Acid Synthesis and Regulation in the Brain
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway (KP), the primary route of tryptophan degradation in mammals.[1][2] Far from being an inert metabolic byproduct, KYNA is a critical endogenous neuromodulator.[3] It is the only known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site and also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][4][5] Through these interactions, KYNA influences major neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems.[1][3]
Dysregulation of KYNA levels in the brain has been implicated in the pathophysiology of a range of central nervous system (CNS) disorders.[5] Elevated KYNA concentrations are associated with cognitive impairments and are found in conditions like schizophrenia, while reduced levels are linked to neurodegenerative diseases such as Huntington's and Parkinson's disease.[2][6] This dual role makes the synthesis and regulation of KYNA a key area of interest for researchers and a promising target for novel therapeutic strategies.[6][7]
This technical guide provides a comprehensive overview of the core mechanisms of endogenous KYNA synthesis in the brain, the intricate regulatory networks that control its production, and detailed experimental protocols for its study.
The Core Synthesis Pathway of Kynurenic Acid
The journey to KYNA begins with the essential amino acid L-tryptophan. Over 95% of tryptophan that is not used for protein synthesis is metabolized through the kynurenine pathway.[4][8]
-
From Tryptophan to Kynurenine: The initial and rate-limiting step is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. This reaction is catalyzed by two distinct enzymes:
-
Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver and induced by glucocorticoids.[7]
-
Indoleamine 2,3-dioxygenase (IDO): Widely expressed in peripheral tissues and in the brain, particularly in glial cells and neurons.[1][9] IDO is strongly induced by pro-inflammatory mediators, most notably interferon-γ (IFN-γ).[7][8] N-formylkynurenine is then rapidly converted to L-kynurenine by the enzyme formamidase.[2] L-kynurenine is the pivotal branch-point metabolite of the pathway and readily crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter.[1][10] Consequently, both peripheral and central synthesis contribute to the brain's kynurenine pool.[1]
-
-
Transamination of Kynurenine to KYNA: The final and irreversible step in KYNA synthesis is the transamination of L-kynurenine. This reaction is catalyzed by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs).[11][12] The reaction requires an α-ketoacid as an amino group acceptor.[13]
Figure 1: Overview of the Kynurenine Pathway in the brain.
The Enzymes of KYNA Synthesis: Kynurenine Aminotransferases (KATs)
Four distinct enzymes, designated KAT I, II, III, and IV, have been identified to catalyze the synthesis of KYNA in the mammalian brain.[5][11] They differ in their structure, cellular localization, and biochemical properties, suggesting distinct physiological roles.
-
KAT I (Glutamine Transaminase K / Cysteine Conjugate Beta-lyase 1): KAT I is found in both astrocytes and neurons.[11] It exhibits a high pH optimum (around 9.6) and shows a preference for pyruvate (B1213749) as its co-substrate.[14]
-
KAT II (Aminoadipate Aminotransferase): KAT II is considered the primary enzyme responsible for brain KYNA synthesis under physiological conditions, contributing to approximately 70-80% of its formation.[12][15][16] It is predominantly localized in astrocytes.[1][15] KAT II has a physiological pH optimum of 7.4 and can utilize a variety of α-ketoacids, including pyruvate and α-ketoglutarate, as co-substrates.[14]
-
KAT III (Cysteine Conjugate Beta-lyase 2): KAT III has been identified in the brain and also contributes to KYNA synthesis.[11] It has an optimal pH of around 9.0.[12]
-
KAT IV (Mitochondrial Aspartate Aminotransferase): This mitochondrial enzyme can also synthesize KYNA.[11] It functions optimally at a pH of approximately 8.0-8.5.[12]
Data Presentation: Characteristics of Kynurenine Aminotransferases
The biochemical properties of the four KAT isoenzymes are summarized below.
| Enzyme | Alternative Names | Primary Brain Cell Location | pH Optimum | Preferred α-Ketoacid Co-substrates |
| KAT I | Glutamine Transaminase K (GTK), Cysteine Conjugate Beta-lyase 1 (CCBL1) | Astrocytes, Neurons | ~9.6[14] | Pyruvate[14] |
| KAT II | Aminoadipate Aminotransferase (AADAT) | Astrocytes[1][15] | ~7.4[14] | Pyruvate, α-ketoglutarate[14] |
| KAT III | Cysteine Conjugate Beta-lyase 2 (CCBL2) | Not extensively characterized | ~9.0[12] | α-ketobutyrate, Oxaloacetate[12] |
| KAT IV | Mitochondrial Aspartate Aminotransferase (GOT2) | Mitochondria (ubiquitous) | ~8.0 - 8.5[12] | α-ketoglutarate |
Regulation of Endogenous KYNA Synthesis
The production of KYNA in the brain is a tightly regulated process, influenced by substrate availability, competing enzymatic pathways, cellular compartmentalization, and inflammatory signals.
Substrate Availability and Competing Pathways
The concentration of L-kynurenine is a primary determinant of the rate of KYNA synthesis, as KAT enzymes have a relatively low affinity for their substrate.[13] A critical regulatory node is the competition for the L-kynurenine pool between KATs and the enzyme kynurenine 3-monooxygenase (KMO) .[1][15]
-
KMO initiates the so-called "neurotoxic" branch of the pathway, converting kynurenine to 3-hydroxykynurenine (3-HK), which is a precursor to the excitotoxin quinolinic acid (QUIN).[1][6]
-
The balance between KAT and KMO activities is therefore crucial; shunting kynurenine towards KATs increases neuroprotective KYNA, while increased KMO activity favors the production of potentially neurotoxic metabolites.[6][17] KMO inhibitors are being explored as a therapeutic strategy to increase brain KYNA levels.[7]
Cellular Segregation of the Kynurenine Pathway
A key feature of kynurenine metabolism in the brain is the physical segregation of its two main branches into different cell types.[1][9]
-
Astrocytes are the primary site of KYNA synthesis. They express high levels of KATs (particularly KAT II) but lack KMO.[1][15] They take up kynurenine from the bloodstream or surrounding environment to produce and release KYNA.
-
Microglia , the resident immune cells of the brain, are the main producers of 3-HK and QUIN.[6] They express high levels of KMO, which is further upregulated during neuroinflammation.[15]
-
Neurons have been shown to contain KMO and can also contribute to the 3-HK/QUIN branch.[18]
This cellular arrangement creates a system where astrocytic KYNA production can counteract the excitotoxic potential of microglial QUIN production.
Figure 2: Cellular regulation of KYNA synthesis in the brain.
Inflammatory and Immune Regulation
Neuroinflammation profoundly impacts KYNA synthesis by altering the expression of key kynurenine pathway enzymes.[15][19]
-
Cytokine Induction: Pro-inflammatory cytokines like IFN-γ and TNF-α, released during infection or sterile inflammation, strongly upregulate IDO and KMO.[1][20]
-
Pathway Shift: This leads to an overall increase in kynurenine pathway flux but preferentially shunts metabolism down the KMO branch in microglia, resulting in higher levels of QUIN relative to KYNA.[15][17] This shift is believed to contribute to the neurotoxicity seen in inflammatory brain disorders.[8]
Alternative Synthesis Pathway
While the KAT-mediated conversion of L-kynurenine is the primary route, an alternative pathway exists, particularly in the cerebellum.[3] This route involves the conversion of D-kynurenine to KYNA, catalyzed by the enzyme D-amino acid oxidase (D-AAO) .[3] The cerebellum shows significantly higher D-AAO-catalyzed KYNA production compared to other brain regions.[3] This highlights region-specific differences in KYNA metabolism.
Data Presentation: Basal KYNA Concentrations in the Brain
Basal concentrations of KYNA vary across different brain regions, reflecting the local balance of synthesis and degradation.
| Brain Region | Species | Approximate Basal Concentration | Reference |
| Caudate Nucleus | Human | 1.58 ± 0.43 pmol/mg tissue | [21] |
| Frontal Cortex | Human | 0.38 ± 0.05 pmol/mg tissue | [21] |
| Hippocampus | Human | 0.45 ± 0.06 pmol/mg tissue | [21] |
| Cerebellum | Human | 0.14 ± 0.02 pmol/mg tissue | [21] |
| Hippocampus | Rat | ~20-40 nM (extracellular) | [22] |
| Frontal Cortex | Rat | ~5-15 nM (extracellular) | [3] |
Experimental Protocols
Accurate measurement of KYNA levels and the activity of its synthesizing enzymes are crucial for research in this field.
Protocol 1: Measurement of KYNA in Brain Tissue using HPLC
This protocol describes a widely used method for quantifying KYNA from brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[23][24]
1. Materials and Reagents:
-
Brain tissue of interest
-
Ultrapure water
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Mobile Phase: 50 mM sodium acetate (B1210297), 5% (v/v) acetonitrile, pH adjusted to 6.2 with glacial acetic acid.[24]
-
Post-column Reagent: 500 mM zinc acetate (enhances fluorescence).[24]
-
KYNA standard for calibration curve.
2. Procedure:
-
Tissue Homogenization: Weigh the frozen brain tissue sample. Homogenize in a known volume (e.g., 1:5 w/v) of ice-cold ultrapure water or a suitable buffer using a sonicator. Keep samples on ice throughout.
-
Protein Precipitation: Add an equal volume of ice-cold PCA (e.g., 0.4 M) to the homogenate. Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the metabolites.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm .[23]
-
Inject a standard volume (e.g., 20-30 µL) of the supernatant onto the C18 column.
-
Run the sample isocratically with a flow rate of approximately 0.5 - 1.0 mL/min.[3][24]
-
If using, deliver the post-column zinc acetate solution at a low flow rate (e.g., 0.1 mL/min) via a T-junction before the detector.[24]
-
-
Quantification: Identify the KYNA peak based on its retention time, which should match that of the KYNA standard (~7-11 minutes, depending on exact conditions).[3][23] Quantify the concentration by comparing the peak area to a standard curve generated from known concentrations of KYNA.
Protocol 2: In Vitro Assay of Kynurenine Aminotransferase (KAT) Activity
This protocol measures the rate of KYNA synthesis from its precursor, L-kynurenine, in a brain tissue homogenate.[3][25]
1. Materials and Reagents:
-
Brain tissue homogenate (prepared as in Protocol 1, Step 1, but often in a buffer like Tris-HCl).
-
Reaction Buffer: e.g., 150 mM Tris-acetate buffer, pH adjusted to 7.4 for KAT II or higher for other KATs.
-
L-kynurenine stock solution.
-
α-ketoacid co-substrate stock solution (e.g., sodium pyruvate or α-ketoglutarate).
-
Pyridoxal-5'-phosphate (PLP) stock solution (co-factor for KATs).
-
Reaction termination solution (e.g., PCA or TCA).
2. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, PLP (final concentration ~40 µM), and the α-ketoacid (final concentration ~1-5 mM).
-
Initiate Reaction: Add a specific amount of brain homogenate (protein content should be predetermined) to the reaction mixture. Pre-incubate for 5 minutes at 37°C. Start the enzymatic reaction by adding L-kynurenine (final concentration typically 50-200 µM).
-
Incubation: Incubate the reaction tubes at 37°C for a set period (e.g., 60-120 minutes). The time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold PCA or TCA.
-
Sample Preparation: Vortex and centrifuge the tubes at high speed (14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Quantify Product: Analyze the supernatant for the amount of newly synthesized KYNA using the HPLC method described in Protocol 1.
-
Calculate Activity: Enzyme activity is typically expressed as pmol or nmol of KYNA produced per milligram of protein per hour.
Figure 3: Experimental workflow for KYNA measurement in brain tissue.
Conclusion
The synthesis of kynurenic acid in the brain is a complex, multi-faceted process governed by at least four different enzymes, substrate availability, and the activity of competing metabolic pathways. The cellular segregation of KYNA synthesis in astrocytes from the production of other neuroactive kynurenines in microglia and neurons provides a sophisticated mechanism for regulating neuronal function. Furthermore, the sensitivity of the kynurenine pathway to inflammatory signals firmly links brain immune status to neuromodulation, with significant implications for a host of neurological and psychiatric disorders. A thorough understanding of these synthesis and regulatory mechanisms, aided by robust experimental protocols, is essential for developing targeted pharmacological interventions that can modulate brain KYNA levels for therapeutic benefit.
References
- 1. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 5. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - ProQuest [proquest.com]
- 6. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications [mdpi.com]
- 11. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two kynurenine aminotransferases in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]
- 16. Quantitative Translational Analysis of Brain Kynurenic Acid Modulation via Irreversible Kynurenine Aminotransferase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kynurenines in CNS disease: regulation by inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. braininflammation.org [braininflammation.org]
- 20. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 25. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Kynurenic Acid Sodium Salt: A Comprehensive Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan kynurenine (B1673888) pathway, has emerged as a significant endogenous neuroprotective agent.[1] Its sodium salt is often utilized in research due to its increased aqueous solubility. This technical guide provides an in-depth overview of the mechanisms of action, quantitative data, and detailed experimental protocols relevant to the study of kynurenic acid sodium salt as a neuroprotective agent. The balance between neuroprotective KYNA and potentially neurotoxic metabolites of the kynurenine pathway, such as quinolinic acid, is crucial for neuronal health.[1]
Core Mechanisms of Neuroprotection
Kynurenic acid exerts its neuroprotective effects through a multi-target mechanism, engaging with several key receptors and pathways involved in neuronal excitability, inflammation, and oxidative stress.
Antagonism of Excitatory Amino Acid Receptors
A primary neuroprotective mechanism of KYNA is its broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors. Overactivation of these receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering excitotoxic cell death pathways.[2] KYNA has been shown to be an antagonist at NMDA, kainate, and AMPA receptors.
KYNA acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[3] It also competitively blocks the agonist-binding sites of NMDA, kainate, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, albeit with lower affinity.[1]
Modulation of Nicotinic Acetylcholine (B1216132) Receptors
Kynurenic acid also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[4] The inhibition of these receptors by KYNA is voltage-independent and does not appear to involve open-channel blockade.[4] This interaction suggests a complex interplay between the kynurenine pathway and the cholinergic system in the brain.[5]
Activation of G-Protein Coupled Receptor 35 (GPR35)
KYNA is an agonist for the orphan G-protein coupled receptor GPR35.[6][7] Activation of GPR35 by KYNA can lead to the mobilization of intracellular calcium and the production of inositol (B14025) phosphate.[7] This signaling pathway is implicated in anti-inflammatory responses.[8] Upon binding, KYNA induces the internalization of GPR35.[7]
Reduction of Oxidative Stress
Kynurenic acid has been shown to act as a reactive oxygen species (ROS) scavenger.[9] In models of neonatal hypoxia-ischemia, KYNA administration significantly reduced the increase in ROS and the activity of antioxidant enzymes, suggesting a direct role in mitigating oxidative damage.[9] This antioxidant property contributes to its overall neuroprotective profile.
Induction of Neprilysin
Recent studies have revealed that low micromolar concentrations of KYNA can strongly induce the gene expression, protein level, and enzymatic activity of neprilysin (NEP).[10] Neprilysin is a key enzyme in the degradation of amyloid-β peptide, the accumulation of which is a hallmark of Alzheimer's disease.[10] This neuroprotective effect of KYNA was shown to be independent of NMDA receptor antagonism and was abolished by a neprilysin inhibitor.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of kynurenic acid from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Affinities and Inhibitory Concentrations
| Target | Preparation | Assay | Value | Reference |
| NMDA Receptor (Glycine Site) | Rat cortical membranes | Radioligand binding | IC50: ~8-15 µM (in absence of glycine) | [1] |
| NMDA Receptor (Glycine Site) | Rat cortical membranes | Radioligand binding | IC50: ~50-200 µM (in presence of 10 µM glycine) | [1] |
| NMDA, Kainate, AMPA Receptors | - | - | IC50: 100-500 µM | [1] |
| α7 Nicotinic Acetylcholine Receptor | Cultured hippocampal neurons | Electrophysiology | IC50: ~7 µM | [4][5] |
| GPR35 | GPR35-expressing cells | Calcium mobilization | - | [7] |
Table 2: In Vivo Neuroprotective Doses and Effects
| Animal Model | Condition | Administration Route | Dose | Outcome | Reference |
| Neonatal Rats | Hypoxia-Ischemia | Intraperitoneal | 50-150 mg/kg | Effective when applied immediately after HI | [9] |
| Neonatal Rats | Hypoxia-Ischemia | Intraperitoneal | 300 mg/kg | Neuroprotective up to 6 hours after HI | [9] |
| Adult Rats | Heat Stroke | Intravenous | 30-100 mg/kg | Dose-dependently decreased survival time | [3] |
Table 3: Physicochemical Properties
| Compound | Molecular Weight | Aqueous Solubility | Storage | Reference |
| Kynurenic Acid | 189.17 g/mol | Soluble in 1eq. NaOH (100 mM) | Room Temperature | [11] |
| This compound | 211.15 g/mol | Soluble in water (100 mM) | Desiccate at Room Temperature | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal culture or cell line expressing NMDA receptors
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA and glycine stock solutions
-
This compound stock solution
-
Agonist application system (e.g., fast-perfusion system)
Procedure:
-
Prepare neuronal cultures on coverslips.
-
Prepare external and internal recording solutions and filter-sterilize.
-
Pull recording pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 4-6 MΩ when filled with internal solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Identify a healthy neuron for recording.
-
Fill a recording pipette with internal solution and mount it on the headstage.
-
Approach the selected neuron with the pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline currents evoked by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Bath-apply this compound at the desired concentrations.
-
After equilibration, record NMDA-evoked currents in the presence of this compound.
-
Wash out the this compound and record recovery currents.
-
Analyze the data by measuring the peak amplitude of the NMDA-evoked currents before, during, and after application of this compound.
Protocol 2: In Vivo Microdialysis in Rodent Brain
Objective: To measure the extracellular concentration of kynurenic acid in a specific brain region following systemic administration.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
HPLC system with fluorescence or mass spectrometry detection
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, striatum).
-
Implant a guide cannula stereotaxically to the desired coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula in the awake, freely moving animal.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of kynurenic acid in the dialysate samples using HPLC.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
Protocol 3: MTT Assay for Neuronal Viability
Objective: To assess the neuroprotective effect of this compound against excitotoxicity-induced cell death.
Materials:
-
Neuronal cell culture
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Excitotoxic agent (e.g., glutamate, NMDA)
-
This compound
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by adding an excitotoxic agent (e.g., glutamate) to the wells (excluding control wells).
-
Incubate the plate for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on ROS production in brain tissue or cell culture.
Materials:
-
Brain tissue homogenate or neuronal cell culture
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorometric plate reader or fluorescence microscope
-
Oxidative stress inducer (e.g., H2O2, menadione)
-
This compound
Procedure:
-
Prepare brain tissue homogenate or neuronal cell culture.
-
Load the cells or homogenate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells or homogenate to remove excess probe.
-
Treat with this compound at desired concentrations.
-
Induce oxidative stress with an appropriate agent.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorometric plate reader or visualize under a fluorescence microscope.
-
Quantify the change in fluorescence as an indicator of ROS production.
Conclusion
This compound is a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to antagonize excitatory amino acid receptors, modulate nicotinic receptors, activate GPR35, reduce oxidative stress, and induce neprilysin highlights its potential for therapeutic intervention in a range of neurodegenerative and neurological disorders. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the neuroprotective properties of this endogenous metabolite. Further research into the development of KYNA analogs with improved blood-brain barrier permeability may pave the way for novel therapeutic strategies.[4]
References
- 1. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 5. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kynurenic acid | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 12. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
The Pharmacology of Kynurenic Acid Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kynurenic acid (KYNA), a metabolite of the tryptophan pathway, is a neuroactive compound with a complex pharmacological profile. Its sodium salt is often utilized for its enhanced solubility in experimental settings. This guide provides a comprehensive overview of the pharmacology of kynurenic acid, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes its primary signaling pathways.
Introduction
Kynurenic acid is an endogenous neuromodulator that has garnered significant interest for its pleiotropic actions within the central nervous system (CNS) and periphery.[1] It is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and an agonist of the G protein-coupled receptor 35 (GPR35).[1] This multifaceted activity profile positions KYNA as a compound of interest for a variety of neurological and inflammatory disorders. This guide will delve into the core pharmacological aspects of kynurenic acid, with a focus on the data and methodologies relevant to research and development.
Mechanism of Action
Kynurenic acid's pharmacological effects are mediated through its interaction with multiple receptor systems.
Ionotropic Glutamate Receptor Antagonism
Kynurenic acid is a well-established antagonist of all three subtypes of ionotropic glutamate receptors:
-
N-Methyl-D-Aspartate (NMDA) Receptors: KYNA acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor.[2]
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: At high concentrations, KYNA competitively antagonizes AMPA receptors.[3] Interestingly, at lower, nanomolar concentrations, it has been reported to potentiate AMPA receptor responses.[3]
-
Kainate Receptors: KYNA also acts as a competitive antagonist at kainate receptors.[2]
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism
Kynurenic acid has been reported to be a non-competitive antagonist of the α7nAChR.[4] This action is thought to contribute to its modulation of cholinergic neurotransmission. However, it is important to note that this finding is a subject of debate within the scientific community, with some studies failing to replicate this effect.[5]
G Protein-Coupled Receptor 35 (GPR35) Agonism
More recently, kynurenic acid was identified as an endogenous agonist for the orphan G protein-coupled receptor, GPR35.[6] Activation of GPR35 by KYNA has been linked to the modulation of inflammatory responses and energy homeostasis.[7]
Quantitative Pharmacological Data
The following tables summarize the reported binding affinities and functional potencies of kynurenic acid at its primary molecular targets.
| Receptor Subtype | Ligand | Assay Type | Species | IC50 / Kᵢ (µM) | Reference(s) |
| NMDA | Kynurenic acid | Whole-cell patch clamp | Rat | 70 (ID50) | [2] |
| Kynurenic acid | Whole-cell patch clamp (NR1a/NR2A) | Human | 158 | [5] | |
| Kynurenic acid | Whole-cell patch clamp (NR1a/NR2B) | Human | 681 | [5] | |
| AMPA | Kynurenic acid | Whole-cell patch clamp | Rat | 433 | [5] |
| Kynurenic acid | Whole-cell patch clamp (GluR2) | Human | 596 | [5] | |
| Kainate | Kynurenic acid | Whole-cell patch clamp | Rat | 500 (ID50) | [2] |
| α7nAChR | Kynurenic acid | Whole-cell patch clamp | Rat | ~7 | [4] |
| Receptor | Ligand | Assay Type | Species | EC50 (µM) | Reference(s) |
| GPR35 | Kynurenic acid | Calcium Mobilization | Human | 39.2 | [8] |
| Kynurenic acid | Calcium Mobilization | Rat | 7.4 | [8] | |
| Kynurenic acid | Calcium Mobilization | Mouse | 10.7 | [8] |
Pharmacokinetics
Detailed pharmacokinetic data for kynurenic acid sodium salt is limited. However, studies on kynurenic acid provide insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Observation | Species | Reference(s) |
| Absorption | Rapidly absorbed from the digestive tract after oral administration. | Human, Animal | [9] |
| Distribution | Poorly crosses the blood-brain barrier. Found in various peripheral tissues including the spleen and liver. | Animal | [9][10] |
| Metabolism | Not extensively metabolized. | Animal | [9] |
| Excretion | Primarily excreted unchanged in the urine. | Human, Animal | [9] |
| Brain Clearance | Rapidly cleared from the brain (t½ < 1 hour). | Rat, NHP | [11] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is adapted from a general method for competitive radioligand binding assays at the NMDA receptor and can be used to assess the affinity of kynurenic acid.
Objective: To determine the binding affinity (Kᵢ) of kynurenic acid for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]-CGP 39653 (radioligand for the glutamate binding site) or [³H]-Glycine (for the glycine binding site)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate or 1 mM glycine)
-
Competitive Binding: Membranes + Radioligand + Varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the kynurenic acid concentration to generate a competition curve. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure to investigate the effects of kynurenic acid on ligand-gated ion channels in cultured hippocampal neurons.[9][12][13][14][15]
Objective: To characterize the functional effects of kynurenic acid on NMDA, AMPA, or α7nACh receptors.
Materials:
-
Primary hippocampal neuron culture
-
External solution (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Internal solution (pipette solution, e.g., K-gluconate based)
-
Agonists (e.g., NMDA/glycine, AMPA, acetylcholine)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Cell Preparation: Culture primary hippocampal neurons on coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaseal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the specific agonist to elicit an ionic current.
-
Drug Application: After obtaining a stable baseline response to the agonist, co-apply the agonist with varying concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of kynurenic acid. Plot the percentage of inhibition against the logarithm of the kynurenic acid concentration to determine the IC₅₀.
GPR35 Activation Assay (Calcium Mobilization)
This protocol describes a method to measure the activation of GPR35 by kynurenic acid through the quantification of intracellular calcium mobilization.[16][17][18][19]
Objective: To determine the potency (EC₅₀) of kynurenic acid in activating GPR35.
Materials:
-
HEK293 cells stably expressing GPR35
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed GPR35-expressing HEK293 cells into the assay plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Assay Execution: The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the kynurenic acid solutions from the compound plate to the cell plate and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is measured. Plot the peak fluorescence response against the logarithm of the kynurenic acid concentration to generate a dose-response curve and determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
GPR35 Signaling Pathway
Activation of GPR35 by kynurenic acid initiates a signaling cascade primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also lead to the mobilization of intracellular calcium.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Logical Relationship of KYNA's Antagonistic Actions
This diagram illustrates the inhibitory effect of kynurenic acid on major excitatory neurotransmitter systems.
Therapeutic Potential
The diverse pharmacological profile of kynurenic acid suggests its potential therapeutic application in a range of disorders. Its neuroprotective properties, stemming from the blockade of excitotoxic glutamate receptors, make it a candidate for the treatment of neurodegenerative diseases such as Huntington's and Alzheimer's disease. Furthermore, its modulation of glutamatergic and cholinergic systems has implicated it in the pathophysiology of psychiatric disorders like schizophrenia. The anti-inflammatory effects mediated through GPR35 activation are also being explored for their therapeutic relevance.
Conclusion
This compound, as a research tool, provides a means to investigate the complex roles of this endogenous neuromodulator. Its interactions with multiple, key receptor systems in the brain and periphery underscore its significance in both physiological and pathological processes. This guide has provided a consolidated resource of its pharmacology, offering quantitative data, experimental methodologies, and visual representations of its signaling pathways to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate the therapeutic potential of modulating the kynurenergic system.
References
- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 2. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | GPR35 binds kynurenic acid [reactome.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Translational Analysis of Brain Kynurenic Acid Modulation via Irreversible Kynurenine Aminotransferase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
Kynurenic Acid: A Comprehensive Technical Guide to its Modulation of Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a broad-spectrum antagonist of excitatory amino acid receptors, is an endogenous metabolite of the kynurenine (B1673888) pathway. It competitively inhibits ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, thereby playing a crucial role in the modulation of glutamatergic neurotransmission. This technical guide provides an in-depth analysis of the mechanisms of action of KYNA, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Understanding the intricate interactions between KYNA and the glutamatergic system is paramount for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are fundamental to synaptic plasticity, learning, and memory.[1][2] Dysregulation of glutamatergic signaling is implicated in numerous neuropathologies. Kynurenic acid, a product of tryptophan metabolism, has emerged as a key endogenous modulator of this system. It acts as an antagonist at all three subtypes of ionotropic glutamate receptors, with a particular potency at the glycine (B1666218) co-agonist site of the NMDA receptor.[3][4] This document serves as a technical resource, consolidating the current understanding of KYNA's effects on glutamatergic neurotransmission.
Quantitative Data: Kynurenic Acid's Interaction with Glutamate Receptors
The inhibitory potency of kynurenic acid varies across the different glutamate receptor subtypes. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its effects.
| Receptor Subtype | Preparation | IC50 Value (μM) | Glycine Concentration (μM) | Reference |
| NMDA Receptor | Cultured rat hippocampal neurons | ~15 | Absent | [5][6][7] |
| Cultured rat hippocampal neurons | ~235 | 10 | [5][6][7] | |
| Human NR1a/NR2A receptors | 158 | 30 | [8] | |
| Human NR1a/NR2B receptors | 681 | 30 | [8] | |
| Rat NMDA receptor subunits (NR1A/NR2A) | 24.4 | 1 | [9] | |
| Rat NMDA receptor subunits (NR1A/NR2A) | 158 | 30 | [9] | |
| General | ~10 | - | [3] | |
| AMPA Receptor | Cultured rat hippocampal neurons | 433 | - | [8] |
| Human GluR2(flip/unedited) cell line | 596 | - | [8] | |
| Kainate Receptor | General | 500 | - | [10][11] |
| Cultured cerebellar granule cells | 200 | - | [12] |
Table 1: Inhibitory Potency (IC50) of Kynurenic Acid on Ionotropic Glutamate Receptors
| Parameter | Condition | Effect | Reference |
| Extracellular Glutamate Levels | Systemic administration of L-kynurenine (50 mg/kg) in rats | 60% decrease from baseline | [13] |
| Local perfusion of kynurenine (2.5 μM) in rat prefrontal cortex | 29% decrease from baseline | [13] | |
| Local perfusion of S-ESBA (KYNA biosynthesis inhibitor) in rat prefrontal cortex | 38% increase from baseline | [13] | |
| AMPA Receptor Modulation | Low concentrations (nanomolar to micromolar) | Facilitation of AMPA receptor responses | [2] |
| High concentrations (millimolar) | Competitive antagonism of AMPA receptors | [2] |
Table 2: In Vivo and Modulatory Effects of Kynurenic Acid on Glutamatergic Neurotransmission
Experimental Protocols
A variety of experimental techniques have been employed to elucidate the effects of kynurenic acid on glutamatergic neurotransmission. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique is used to measure the ion currents passing through glutamate receptors in response to agonist application, and how these currents are affected by KYNA.
-
Cell Preparation: Primary cultures of rat hippocampal or cortical neurons are prepared from neonatal rats.[8][11] Cells are plated on coated coverslips and maintained in culture for 7-40 days.[5]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes (3-5 MΩ) are filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.2 GTP-Na, with pH adjusted to 7.2.
-
External Solution: The external solution (artificial cerebrospinal fluid) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. Tetrodotoxin (1 µM) is often included to block voltage-gated sodium channels.
-
Drug Application: Glutamate receptor agonists (e.g., NMDA, AMPA, kainate) and kynurenic acid are applied to the recorded neuron via a rapid perfusion system, such as a U-shaped tube.[6][7] This allows for precise control of the timing and concentration of drug application.
-
Data Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of various concentrations of kynurenic acid. These data are then used to construct concentration-response curves and determine the IC50 value for KYNA's inhibitory effect.
In Vivo Microdialysis
Microdialysis allows for the measurement of extracellular levels of neurotransmitters, including glutamate and GABA, as well as KYNA itself, in the brain of awake, freely moving animals.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[14]
-
Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or striatum.[15]
-
Microdialysis Probe: A microdialysis probe with a semipermeable membrane (e.g., 20 kDa cutoff) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate (e.g., 1.0 µL/min).[14]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and stored for later analysis.
-
Analyte Quantification: The concentrations of glutamate, GABA, and kynurenic acid in the dialysate are determined using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.[14][16]
-
Experimental Manipulations: The effects of systemic (e.g., intraperitoneal injection of L-kynurenine) or local (e.g., reverse dialysis of KYNA or its synthesis inhibitors) drug administration on extracellular neurotransmitter levels can be assessed.[13][15]
Receptor Binding Assays
These assays are used to directly measure the binding of kynurenic acid to glutamate receptors.
-
Tissue Preparation: Membranes are prepared from specific brain regions (e.g., cerebral cortex) of rats.[5] The tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-kainate or [3H]-AMPA) is used.[17]
-
Incubation: The brain membranes are incubated with the radioligand in the presence of varying concentrations of kynurenic acid.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to determine the ability of kynurenic acid to displace the radioligand from the receptor, which provides information about its binding affinity (Ki). It is important to note that some studies have found that low concentrations of KYNA did not modify [3H]-kainate or [3H]-AMPA binding.[17]
Signaling Pathways and Mechanisms of Action
Kynurenic acid's influence on glutamatergic neurotransmission is not limited to direct receptor antagonism. It also involves indirect mechanisms, primarily through its interaction with presynaptic α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs).
Direct Antagonism of Ionotropic Glutamate Receptors
KYNA directly competes with glutamate and co-agonists at the binding sites of NMDA, AMPA, and kainate receptors, leading to a reduction in postsynaptic depolarization.
Caption: Direct competitive antagonism of postsynaptic glutamate receptors by Kynurenic Acid.
Indirect Modulation via Presynaptic α7 Nicotinic Acetylcholine Receptors
Endogenous KYNA can act on presynaptic α7nAChRs, which are known to facilitate glutamate release. By inhibiting these receptors, KYNA indirectly reduces glutamatergic transmission. This mechanism is particularly relevant at physiological concentrations of KYNA.[3]
Caption: Indirect inhibition of glutamate release by Kynurenic Acid via presynaptic α7nAChRs.
Biphasic Action on AMPA Receptors
The effect of KYNA on AMPA receptors is concentration-dependent. Low concentrations appear to act as a positive allosteric modulator, while high concentrations are antagonistic.
Caption: Concentration-dependent dual action of Kynurenic Acid on AMPA receptors.
Conclusion
Kynurenic acid is a multifaceted modulator of glutamatergic neurotransmission, exerting its effects through both direct and indirect mechanisms. Its ability to antagonize all three ionotropic glutamate receptors, coupled with its indirect influence on glutamate release via presynaptic α7nAChRs, positions it as a critical endogenous regulator of excitatory signaling in the brain. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of KYNA's complex interactions within the glutamatergic system is essential for harnessing its therapeutic potential in treating a wide array of neurological and psychiatric conditions characterized by glutamatergic dysfunction. Future research should continue to unravel the subtleties of its receptor interactions and physiological roles to pave the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenines and Glutamate: Multiple Links and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 6. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cortical kynurenic acid bi-directionally modulates prefrontal glutamate levels as assessed by microdialysis and rapid electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous kynurenic acid modulates extracellular glutamate and GABA levels in the rat prefrontal cortex and striatum: in vivo microdialysis studies | Pubblicazioni dello IUSS [annali.unife.it]
- 16. Time of Day-Dependent Alterations in Hippocampal Kynurenic Acid, Glutamate, and GABA in Adult Rats Exposed to Elevated Kynurenic Acid During Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Presynaptic kynurenate-sensitive receptors inhibit glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
Kynurenic Acid Sodium Salt: An In-depth Technical Guide for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, serves as a crucial neuromodulator by acting as a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors and, controversially, as a negative allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs). This dual action positions KYNA as a significant tool for dissecting the molecular underpinnings of synaptic plasticity, the cellular basis of learning and memory. This technical guide provides a comprehensive overview of the use of kynurenic acid sodium salt in studying synaptic plasticity. It details its mechanism of action, presents quantitative data on its receptor affinities, offers detailed experimental protocols for its application in electrophysiological studies of long-term potentiation (LTP) and long-term depression (LTD), and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental property of the nervous system. The primary forms of synaptic plasticity, long-term potentiation (LTP) and long-term depression (LTD), are widely studied to understand the physiological basis of learning and memory. Glutamatergic neurotransmission, primarily through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is central to inducing and expressing most forms of synaptic plasticity.[1][2][3]
Kynurenic acid (KYNA) is a naturally occurring antagonist of these excitatory amino acid receptors (EAARs).[4][5] Its ability to modulate glutamatergic and, potentially, cholinergic signaling makes it an invaluable pharmacological tool for researchers. The sodium salt of kynurenic acid is commonly used in experimental settings due to its solubility in aqueous solutions. This guide will explore the multifaceted role of this compound in the investigation of synaptic plasticity.
Mechanism of Action
Kynurenic acid's primary mechanism of action in the context of synaptic plasticity is its antagonism of ionotropic glutamate receptors.[2][4][5] It acts as a competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[5][6]
There is also evidence, albeit controversial, that KYNA can act as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[7][8][9] This interaction is significant as α7nAChRs are implicated in modulating glutamate release and synaptic plasticity. The conflicting findings may arise from differences in experimental preparations and conditions.[10]
Furthermore, some studies suggest a dose-dependent dual action of KYNA at AMPA receptors, with low nanomolar to micromolar concentrations potentially facilitating AMPA receptor responses, while higher millimolar concentrations are antagonistic.[11][12]
Quantitative Data
The following tables summarize the reported antagonist potencies of kynurenic acid at various receptors implicated in synaptic plasticity. These values can vary depending on the experimental preparation and conditions.
| Receptor Subtype | IC50 / EC50 | Experimental Preparation | Reference |
| NMDA Receptors | |||
| NR1a/NR2A | 158 µM (IC50) | Human receptors in whole-cell patch-clamp | [13] |
| NR1a/NR2B | 681 µM (IC50) | Human receptors in whole-cell patch-clamp | [13] |
| NMDA-evoked currents | ~15 µM (IC50, no added glycine) | Cultured hippocampal neurons | [8] |
| NMDA-evoked currents | ~235 µM (IC50, with 10 µM glycine) | Cultured hippocampal neurons | [8] |
| NMDA-evoked currents | 70 µM (ID50) | Primary cultures of cortical neurons | [6] |
| AMPA/Kainate Receptors | |||
| AMPA-evoked currents | 433 µM (IC50) | Cultured hippocampal neurons | [13] |
| AMPA-evoked currents | 596 µM (IC50) | Human GluR2 cell line | [13] |
| Kainate-evoked currents | 500 µM (ID50) | Primary cultures of cortical neurons | [6] |
| α7 Nicotinic Acetylcholine Receptors | |||
| α7nAChR-mediated currents | ~7 µM (IC50) | Cultured hippocampal neurons | [8] |
| Nicotinic EPSPs | 136 µM (EC50) | Rat hippocampal interneurons | [14][15] |
Signaling Pathways
The signaling cascades involved in synaptic plasticity are complex and tightly regulated. Kynurenic acid primarily influences these pathways by attenuating the influx of Ca²⁺ through NMDA receptors, a critical event for the induction of both LTP and LTD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate receptors are involved in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Kynurenic acid blocks nicotinic synaptic transmission to hippocampal interneurons in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History and Discovery of Kynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the essential amino acid tryptophan, has journeyed from a curious urinary excretion product to a significant neuromodulator implicated in a host of physiological and pathological processes. Initially dismissed as a mere byproduct of tryptophan metabolism, KYNA is now recognized as a key endogenous antagonist of excitatory amino acid receptors, playing a crucial role in neuroprotection and synaptic plasticity. Its discovery and the subsequent elucidation of its biological functions represent a fascinating chapter in the history of neuroscience and pharmacology. This technical guide provides an in-depth exploration of the history and discovery of kynurenic acid, detailing the seminal experiments, the evolution of analytical techniques for its detection, and the foundational studies that unveiled its neuroactive properties.
The Early History: From Discovery in Urine to a Tryptophan Metabolite
The story of kynurenic acid begins in the mid-19th century with the pioneering work of the renowned German chemist Justus von Liebig.
Discovery by Justus von Liebig (1853)
In 1853, Justus von Liebig, a central figure in the development of organic chemistry, first isolated a novel crystalline substance from the urine of dogs.[1] He named this compound "Kynurensäure" (kynurenic acid), a name derived from the Greek word "kyon" for dog.[2] At the time, the metabolic origins of this substance were unknown.
Experimental Protocol: Isolation of Kynurenic Acid from Dog Urine (Liebig, 1853 - Reconstructed)
-
Sample Collection: Large volumes of urine were collected from dogs.
-
Initial Treatment: The urine was likely filtered to remove solid impurities.
-
Precipitation: An acid, such as hydrochloric acid, would have been added to the urine to lower its pH. This would protonate the carboxyl group of kynurenic acid, reducing its solubility in water and causing it to precipitate out of the solution.
-
Isolation: The resulting precipitate would have been collected by filtration.
-
Purification: The crude kynurenic acid would then have been purified through repeated recrystallization, likely from hot water or ethanol. In each step, the crystals would be dissolved in a minimal amount of hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remained in the solution.
-
Characterization: The purified crystals would have been subjected to elemental analysis, a technique Liebig himself significantly advanced, to determine its empirical formula. Its acidic properties would have been confirmed through titration with a base.
Identification as a Tryptophan Metabolite (Ellinger, 1904)
For half a century, the biological precursor to kynurenic acid remained a mystery. In 1904, the German chemist Alexander Ellinger established the crucial link between tryptophan and kynurenic acid.[4] He demonstrated that feeding tryptophan to dogs led to an increased excretion of kynurenic acid in their urine, thereby identifying tryptophan as its metabolic parent.[4]
Experimental Protocol: Synthesis of Kynurenic Acid from Tryptophan (Ellinger, 1904 - Reconstructed)
Ellinger's work, published in Berichte der deutschen chemischen Gesellschaft, likely involved both in vivo and in vitro experiments. The in vivo work would have involved feeding studies with dogs, followed by the isolation and quantification of kynurenic acid from their urine, likely using methods similar to Liebig's. The in vitro synthesis, a common practice to confirm metabolic pathways, would have involved chemical reactions to convert tryptophan to a quinoline (B57606) derivative resembling kynurenic acid. Early 20th-century organic synthesis of quinolines often involved condensation reactions. A plausible, albeit simplified, reconstruction of the synthetic approach could have involved:
-
Oxidative Cyclization of a Tryptophan Derivative: A derivative of tryptophan, likely after some initial chemical modification, would be subjected to an oxidative cyclization reaction. This would involve the formation of the quinoline ring structure from the indole (B1671886) ring of tryptophan.
-
Reaction Conditions: Such reactions at the time often required harsh conditions, such as heating with strong acids or oxidizing agents.
-
Isolation and Purification: The resulting synthetic product would be isolated and purified using techniques like precipitation and recrystallization.
-
Comparison with Natural Product: The key step would be to compare the physical and chemical properties (e.g., melting point, crystalline form, elemental analysis) of the synthetic product with those of the natural kynurenic acid isolated from urine to confirm their identity.
The Dawn of Neuroactivity: Kynurenic Acid as an Excitatory Amino Acid Antagonist
For much of the 20th century, kynurenic acid was considered a mere curiosity of tryptophan metabolism with no known physiological function. This view dramatically changed in the early 1980s with the discovery of its potent effects on the central nervous system.
The Seminal Discovery of Perkins and Stone (1982)
In a landmark 1982 paper published in Brain Research, M. N. Perkins and T. W. Stone provided the first evidence that kynurenic acid possessed neuroactive properties.[5][6] They demonstrated that kynurenic acid could antagonize the excitatory effects of amino acids on central neurons.[5][6]
Experimental Protocol: Iontophoretic Application of Kynurenic Acid on Central Neurones (Perkins and Stone, 1982)
This study utilized the technique of microiontophoresis to apply small amounts of substances directly onto the surface of neurons in the brains of anesthetized rats, while recording the electrical activity of these neurons.
-
Animal Preparation: Rats were anesthetized, and a small craniotomy was performed to expose the cerebral cortex.
-
Microiontophoresis and Recording: A multi-barreled glass micropipette was lowered into the cortex. One barrel was filled with a recording solution to measure the firing rate of a single neuron. The other barrels were filled with solutions of excitatory amino acids (like N-methyl-D-aspartate, NMDA) and a solution of kynurenic acid.
-
Experimental Procedure:
-
A baseline firing rate of the neuron was established.
-
An excitatory amino acid was ejected from one of the barrels by applying a small electrical current, causing an increase in the neuron's firing rate.
-
Kynurenic acid was then ejected from another barrel concurrently with the excitatory amino acid.
-
-
Observation: Perkins and Stone observed that the co-application of kynurenic acid blocked the increase in neuronal firing caused by the excitatory amino acids.[5][6] This demonstrated its antagonist effect.
Characterization of Receptor Specificity
Following the initial discovery, further studies aimed to characterize the specific receptors at which kynurenic acid exerted its effects. Work by Ganong and Cotman in 1986, using rat hippocampal slices, further solidified the understanding that kynurenic acid acts on NMDA receptors.[7]
Experimental Protocol: Radioligand Binding Assay for Glutamate (B1630785) Receptors (1980s)
Radioligand binding assays were a key technique in the 1980s for studying receptor pharmacology. These assays measure the binding of a radioactively labeled ligand to its receptor.
-
Membrane Preparation: Brain tissue (e.g., hippocampus or cortex) was homogenized and centrifuged to isolate the cell membranes, which contain the glutamate receptors.
-
Binding Reaction: The membrane preparation was incubated with a radiolabeled glutamate receptor agonist (e.g., [³H]glutamate or a specific NMDA receptor agonist) in a buffer solution.
-
Competition Assay: To determine the affinity of kynurenic acid for the receptor, a competition experiment was performed. The membranes were incubated with the radioligand and varying concentrations of unlabeled kynurenic acid.
-
Separation and Quantification: After incubation, the mixture was rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter, representing the amount of bound ligand, was then measured using a scintillation counter.
-
Data Analysis: The data was used to generate a competition curve, from which the inhibitory constant (Ki) of kynurenic acid for the glutamate receptor could be calculated. A lower Ki value indicates a higher binding affinity.
Quantification in the Brain: The Advent of HPLC
The discovery of kynurenic acid's neuroactivity spurred the need for sensitive and specific methods to measure its concentration in the brain. In 1988, a team led by W. A. Turski and R. Schwarcz developed a robust method using high-performance liquid chromatography (HPLC).[1]
Experimental Protocol: HPLC with Fluorescence Detection for Kynurenic Acid in Brain Tissue (Turski et al., 1988)
This method allowed for the precise quantification of the low nanomolar concentrations of kynurenic acid present in brain tissue.
-
Tissue Preparation:
-
Brain tissue was dissected and homogenized in a suitable buffer.
-
Proteins in the homogenate were precipitated using an acid (e.g., perchloric acid) and removed by centrifugation.[8]
-
-
Chromatographic Separation:
-
The resulting supernatant, containing kynurenic acid and other small molecules, was injected into an HPLC system.
-
The sample was passed through a reverse-phase HPLC column (e.g., a C18 column). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, was pumped through the column to separate the different components of the sample based on their hydrophobicity. Kynurenic acid, being a relatively polar molecule, would elute from the column at a characteristic retention time.
-
-
Fluorescence Detection:
-
As kynurenic acid is naturally fluorescent, a fluorescence detector was used for its detection.
-
The eluent from the HPLC column passed through the detector, which was set to an excitation wavelength of approximately 344 nm and an emission wavelength of around 398 nm.[9]
-
-
Quantification:
-
The area of the peak corresponding to kynurenic acid in the chromatogram was proportional to its concentration in the sample.
-
The concentration was determined by comparing the peak area to a standard curve generated by running known concentrations of pure kynurenic acid through the HPLC system.
-
Data Presentation
Table 1: Early Milestones in the History of Kynurenic Acid
| Year | Discovery/Milestone | Key Researcher(s) | Primary Method(s) | Reference |
| 1853 | First isolation of kynurenic acid from dog urine | Justus von Liebig | Precipitation, Recrystallization, Elemental Analysis | Liebig, J. (1853). Ueber Kynurensäure. Annalen der Chemie und Pharmacie, 86(1), 125-126. |
| 1904 | Identification of tryptophan as the metabolic precursor of kynurenic acid | Alexander Ellinger | Animal feeding studies, Chemical synthesis | Ellinger, A. (1904). Ueber die Constitution der Indolgruppe im Eiweiss (Synthese der sogen. Skatolcarbonsäure) und die Quelle der Kynurensäure. Berichte der deutschen chemischen Gesellschaft, 37(2), 1801-1808. |
| 1982 | First demonstration of the neuroactive properties of kynurenic acid as an excitatory amino acid antagonist | M. N. Perkins & T. W. Stone | Microiontophoresis, In vivo electrophysiological recording | Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid. Brain Research, 247(1), 184-187.[5][6] |
| 1986 | Characterization of kynurenic acid's antagonist activity at NMDA receptors | A. H. Ganong & C. W. Cotman | In vitro electrophysiology (hippocampal slices) | Ganong, A. H., & Cotman, C. W. (1986). Kynurenic acid and quinolinic acid act at N-methyl-D-aspartate receptors in the rat hippocampus. Journal of Pharmacology and Experimental Therapeutics, 236(1), 293-299.[7] |
| 1988 | Development of a sensitive HPLC method for the quantification of kynurenic acid in human brain tissue | W. A. Turski, M. Nakamura, R. Schwarcz, et al. | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Turski, W. A., Nakamura, M., Todd, W. P., Carpenter, B. K., Whetsell Jr, W. O., & Schwarcz, R. (1988). Identification and quantification of kynurenic acid in human brain tissue. Brain Research, 454(1-2), 164-169.[1] |
Table 2: Early Quantitative Data on Kynurenic Acid in the Brain
| Brain Region | Kynurenic Acid Concentration (pmol/mg tissue) | Species | Year | Key Researcher(s) | Reference |
| Caudate Nucleus | 1.58 ± 0.43 | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
| Thalamus | Lower than caudate | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
| Globus Pallidus | Lower than caudate | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
| Hippocampus | Lower than caudate | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
| Parietal Cortex | Lower than caudate | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
| Frontal Cortex | Lower than caudate | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
| Cerebellum | 0.14 ± 0.02 | Human | 1988 | Turski, W. A., et al. | Turski, W. A., et al. (1988). Brain Research, 454(1-2), 164-169.[1] |
Mandatory Visualization
Conclusion
The history of kynurenic acid is a testament to the serendipitous nature of scientific discovery and the progressive refinement of experimental techniques. From its humble beginnings as a urinary metabolite, kynurenic acid has emerged as a crucial player in the complex symphony of neurotransmission. The foundational work of Liebig, Ellinger, Perkins, Stone, and others laid the groundwork for our current understanding of its neuroprotective and neuromodulatory roles. The development of sophisticated analytical methods, such as HPLC, was instrumental in quantifying its presence in the brain and correlating its levels with various neurological and psychiatric conditions. This historical perspective provides a valuable context for contemporary research into the therapeutic potential of modulating the kynurenine (B1673888) pathway and the activity of kynurenic acid in the central nervous system. The journey of kynurenic acid from the 19th-century chemistry laboratory to the forefront of modern neuroscience continues to inspire new avenues of investigation for the development of novel therapeutics for a range of brain disorders.
References
- 1. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-M Library Search [search.lib.umich.edu]
- 3. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 6. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenic acid and quinolinic acid act at N-methyl-D-aspartate receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid: A Comprehensive Technical Guide to its Central Role in the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a key metabolite of the kynurenine (B1673888) pathway, stands at the crossroads of neurobiology, immunology, and metabolism. Historically viewed as a mere byproduct of tryptophan degradation, KYNA is now recognized as a critical signaling molecule with pleiotropic effects. Its multifaceted roles, ranging from neuroprotection and immunomodulation to its implication in a spectrum of pathological conditions, have positioned it as a significant target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of KYNA's involvement in the kynurenine pathway, detailing its biosynthesis, metabolism, and physiological functions. We present quantitative data in structured tables, offer detailed experimental protocols for its study, and provide visual diagrams of its complex signaling networks to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The kynurenine pathway (KP) is the principal route of tryptophan catabolism in mammals, accounting for the degradation of over 95% of this essential amino acid.[1][2] This intricate metabolic cascade generates a host of bioactive molecules, collectively known as kynurenines, which play pivotal roles in diverse physiological and pathological processes.[3] Among these, kynurenic acid (KYNA) has emerged as a molecule of profound interest due to its broad spectrum of biological activities.[1]
Initially identified for its neuroprotective properties as an antagonist of ionotropic glutamate (B1630785) receptors, the understanding of KYNA's functions has expanded significantly.[4][5] It is now appreciated as a key modulator of the immune system, an endogenous ligand for orphan receptors, and a potential biomarker and therapeutic target in a range of disorders, including neurodegenerative diseases, psychiatric conditions, inflammatory disorders, and cancer.[6][7][8] This guide aims to provide a detailed technical exploration of KYNA's journey through the kynurenine pathway and its subsequent signaling activities.
Biosynthesis and Metabolism of Kynurenic Acid
The formation and degradation of KYNA are tightly regulated by a series of enzymatic steps within the kynurenine pathway.
The Kynurenine Pathway: An Overview
The initial and rate-limiting step of the KP is the conversion of L-tryptophan to N-formyl-L-kynurenine.[4] This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily expressed in the liver, and indoleamine 2,3-dioxygenase (IDO1 and IDO2), which is widely distributed in extrahepatic tissues and is inducible by pro-inflammatory stimuli.[9][10] N-formyl-L-kynurenine is rapidly converted to L-kynurenine by formamidase.[11] L-kynurenine then serves as a crucial branch-point metabolite, leading to the formation of either KYNA or other downstream metabolites.[12]
Kynurenic Acid Synthesis
The primary route for KYNA synthesis is the irreversible transamination of L-kynurenine, a reaction catalyzed by a family of pyridoxal-5'-phosphate-dependent enzymes known as kynurenine aminotransferases (KATs).[11] Four KAT isoenzymes have been identified in mammals: KAT I, KAT II, KAT III, and KAT IV.[1] These isoenzymes exhibit distinct tissue distributions and kinetic properties, suggesting specific roles in regulating local KYNA concentrations. KAT II is considered the main enzyme responsible for KYNA synthesis in the mammalian brain.[1]
An alternative, albeit less characterized, pathway for KYNA formation involves the conversion of D-kynurenine by D-amino acid oxidase (D-AAO).[13] This route may contribute significantly to KYNA production in specific brain regions, such as the cerebellum.[13]
Regulation of Kynurenic Acid Levels
The concentration of KYNA in tissues is determined by the delicate balance between its synthesis and the activity of the competing enzyme, kynurenine-3-monooxygenase (KMO).[4] KMO, located on the outer mitochondrial membrane, diverts L-kynurenine towards the production of 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic metabolite quinolinic acid.[4][8] Therefore, the relative activities of KATs and KMO are critical determinants of the neuroprotective versus neurotoxic potential of the kynurenine pathway.
Quantitative Data on Kynurenic Acid and Related Enzymes
The following tables summarize key quantitative data related to KYNA and the enzymes involved in its metabolism.
| Enzyme | Substrate | Km (µM) | Tissue/Organism | Reference |
| TDO | L-Tryptophan | 190 | Liver | [4] |
| IDO1 | L-Tryptophan | 20 | Various | [4] |
| KAT I | L-Kynurenine | ~4700 | Rat | [4] |
| KAT II | L-Kynurenine | - | Mammalian Brain | [1] |
| KMO | L-Kynurenine | - | Liver, Kidney, Brain | [4] |
| Table 1: Kinetic Parameters of Key Enzymes in the Kynurenine Pathway. |
| Fluid/Tissue | Condition | KYNA Concentration (nM) | Species | Reference |
| Serum | Healthy | - | Human | [4] |
| Cerebrospinal Fluid | Healthy | ~50-100 | Human | [8] |
| Cerebrospinal Fluid | Alzheimer's Disease | Increased | Human | [14] |
| Brain | Schizophrenia | Increased | Human | [7] |
| Brain | Bipolar Disorder | Increased | Human | [7] |
| Table 2: Kynurenic Acid Concentrations in Biological Samples. |
Physiological and Pathological Roles of Kynurenic Acid
KYNA exerts a wide range of biological effects through its interaction with multiple molecular targets.
Neuromodulatory Functions
KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[5][15] Its highest affinity is for the glycine (B1666218) co-agonist site of the NMDA receptor.[16] By dampening excessive glutamatergic neurotransmission, KYNA exhibits potent neuroprotective effects in various models of excitotoxicity.[8] Additionally, KYNA is an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), further contributing to its modulation of cognitive processes.[5][7]
Immunomodulatory Activities
Beyond the central nervous system, KYNA plays a significant role in regulating immune responses.[6] It is a ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[6][10] Activation of these receptors by KYNA can lead to immunosuppressive effects, including the inhibition of pro-inflammatory cytokine production and the promotion of regulatory T cell differentiation.[6][17][18] This immunomodulatory capacity is a "double-edged sword," contributing to the resolution of inflammation but also potentially facilitating tumor immune escape.[6][10]
Involvement in Pathological Conditions
Dysregulation of the kynurenine pathway and altered KYNA levels are implicated in a wide array of diseases.
-
Neurodegenerative Disorders: In conditions like Alzheimer's, Parkinson's, and Huntington's diseases, an imbalance between neuroprotective KYNA and neurotoxic kynurenines, such as quinolinic acid, is often observed.[8][19] A shift towards the neurotoxic branch of the KP is thought to contribute to neuronal damage.[8]
-
Psychiatric Disorders: Elevated levels of KYNA in the brain have been associated with cognitive impairments in schizophrenia and bipolar disorder.[1][7] This has led to the development of therapeutic strategies aimed at reducing brain KYNA levels.[7]
-
Inflammatory and Metabolic Diseases: Increased KYNA levels are frequently observed in inflammatory conditions and metabolic diseases like atherosclerosis and diabetes.[4] KYNA's immunomodulatory and metabolic signaling roles are areas of active investigation in these contexts.[4]
-
Cancer: The role of KYNA in cancer is complex. While its immunosuppressive effects may promote tumor growth by allowing cancer cells to evade immune surveillance, some studies suggest that high concentrations of KYNA can inhibit cancer cell proliferation and migration.[6][10]
Experimental Protocols
Accurate measurement of KYNA and the activity of related enzymes is crucial for research in this field. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.
Quantification of Kynurenic Acid by HPLC
Principle: This method separates KYNA from other components in a biological sample using a reversed-phase HPLC column, followed by detection using a UV or fluorescence detector.
Materials:
-
HPLC system with a C18 reversed-phase column (e.g., Phenomenex Luna C18 or CAPCELLPAK C18).[20][21]
-
UV detector set to 240 nm or 330 nm, or a fluorescence detector with excitation at 370 nm and emission at 465 nm (after post-column photoirradiation).[21][22][23]
-
Mobile phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) buffer or sulfuric acid).[21][22]
-
Kynurenic acid standard.
-
Sample preparation reagents (e.g., perchloric acid or trichloroacetic acid for deproteinization).
Procedure:
-
Sample Preparation:
-
For serum or plasma, deproteinize the sample by adding an equal volume of cold 10% trichloroacetic acid or perchloric acid.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
For tissue samples, homogenize in an appropriate buffer and follow the deproteinization steps.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Run a gradient of acetonitrile in the chosen buffer to elute the compounds. The specific gradient will need to be optimized based on the column and system used.
-
-
Detection and Quantification:
-
Monitor the eluent at the appropriate wavelength (UV) or fluorescence settings.
-
Identify the KYNA peak based on its retention time compared to a pure standard.
-
Quantify the amount of KYNA by comparing the peak area to a standard curve generated with known concentrations of KYNA.
-
Kynurenine Aminotransferase (KAT) Activity Assay
Principle: This assay measures the rate of KYNA formation from L-kynurenine in the presence of a tissue homogenate or purified enzyme.
Materials:
-
Tissue homogenate or purified KAT enzyme.
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
L-kynurenine (substrate).
-
α-ketoglutarate (amino group acceptor).
-
Pyridoxal-5'-phosphate (cofactor).
-
HPLC system for KYNA quantification (as described above).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, L-kynurenine, α-ketoglutarate, and pyridoxal-5'-phosphate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the tissue homogenate or purified enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid.
-
-
Sample Preparation and Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant and analyze the KYNA content using the HPLC method described above.
-
-
Calculation:
-
Calculate the enzyme activity as the amount of KYNA produced per unit time per milligram of protein.
-
Conclusion and Future Directions
Kynurenic acid has transitioned from a metabolic curiosity to a central player in a multitude of physiological and pathological processes. Its intricate involvement in the kynurenine pathway and its diverse signaling capabilities underscore its importance as a therapeutic target. The development of selective inhibitors of KATs and other enzymes in the pathway holds promise for the treatment of cognitive deficits in psychiatric disorders and for modulating immune responses in inflammatory diseases and cancer.[1][7]
Future research will likely focus on further elucidating the tissue-specific regulation of KYNA synthesis, the downstream signaling events mediated by its receptors, and its complex interplay with the gut microbiome.[5] A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of modulating KYNA levels for a wide range of human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex and exciting world of kynurenic acid.
References
- 1. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 5. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 6. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenic acid: translational perspectives of a therapeutically targetable gliotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase [mdpi.com]
- 14. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]
- 15. The role of kynurenines in disorders of the central nervous system: possibilities for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Editorial: Multiple Implications of the Kynurenine Pathway in Inflammatory Diseases: Diagnostic and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Kynurenic acid in neurodegenerative disorders-unique neuroprotection or double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
Methodological & Application
Application Notes and Protocols for Kynurenic Acid Sodium Salt in Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kynurenic acid (KYNA) is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors.[1][2] It is an endogenous metabolite of tryptophan and plays a significant role in neuroprotection against excitotoxicity.[1][3] Due to its poor solubility in aqueous solutions, the sodium salt of kynurenic acid is preferentially used for in vitro electrophysiological studies. This document provides detailed protocols for the preparation of kynurenic acid sodium salt stock solutions and its application in electrophysiology.
Data Presentation
Physicochemical Properties of Kynurenic Acid and its Sodium Salt
| Property | Kynurenic Acid | This compound |
| Molecular Weight | 189.17 g/mol | 211.15 g/mol [4] |
| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₆NNaO₃[4] |
| Appearance | Crystalline powder | Crystalline powder |
| CAS Number | 492-27-3 | 2439-02-3[4] |
Solubility Data
| Solvent | Kynurenic Acid | This compound |
| Water | ~0.9% at 100°C[5] | Up to 100 mM[4][6] |
| DMSO | Up to 50 mM | Up to 50 mM[4][6] |
| 0.1 N NaOH | 4 mg/mL[5] | Not specified |
| 1eq. NaOH | Up to 100 mM | Not specified |
Recommended Storage Conditions
| Solution Type | Short-term Storage (≤ several days) | Long-term Storage |
| Aqueous Stock Solution | 4°C[5] | -20°C[7] |
| Powder | Desiccate at Room Temperature[4] | Desiccate at Room Temperature[4] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound (M.W. 211.15 g/mol )
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh out 21.12 mg of this compound.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Sterilization (Optional): For long-term storage or use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term use, store the aliquots at 4°C for up to a few days.[5] For long-term storage, store at -20°C.[7] It is recommended to prepare fresh solutions on the day of the experiment if possible.[6]
Preparation of Working Solutions in Artificial Cerebrospinal Fluid (aCSF)
Materials:
-
100 mM this compound stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in your aCSF. For example, to prepare 10 mL of aCSF with a final KYNA concentration of 1 mM:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM) * V₁ = (1 mM) * (10 mL)
-
V₁ = 0.1 mL or 100 µL
-
-
Dilution: Add 100 µL of the 100 mM this compound stock solution to 9.9 mL of aCSF.
-
Mixing: Gently mix the solution by inverting the tube or by brief vortexing.
-
Application: The working solution is now ready for use in your electrophysiology setup.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of Kynurenic Acid in Electrophysiology
Caption: Kynurenic acid as a broad-spectrum glutamate receptor antagonist.
References
- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 2. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Evaluation and Electrophysiological Effects of Some Kynurenic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. This compound (Aqueous Solution) (CAS 2439-02-3) | Abcam [abcam.com]
Application Notes and Protocols for Kynurenic Acid Sodium Salt in In Vitro Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the amino acid L-tryptophan, is a widely used pharmacological tool in neuroscience research. It functions as a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] This property makes KYNA invaluable for isolating specific synaptic components and for studying synaptic plasticity and excitotoxicity in in vitro brain slice preparations.[2] These application notes provide detailed protocols for the preparation of acute brain slices and the application of kynurenic acid sodium salt for electrophysiological recordings.
Mechanism of Action
Kynurenic acid non-competitively antagonizes the NMDA receptor at the glycine (B1666218) co-agonist site and competitively antagonizes AMPA and kainate receptors.[3][4] At higher concentrations, it effectively blocks all ionotropic glutamate receptor-mediated synaptic transmission.[5] Its effects on α7 nicotinic acetylcholine (B1216132) receptors are also reported but remain a subject of debate.[6][7]
Data Presentation: Quantitative Effects of Kynurenic Acid
The following table summarizes the effective concentrations of kynurenic acid for antagonizing major ionotropic glutamate receptors, as determined by in vitro electrophysiological studies.
| Receptor Subtype | Antagonist Concentration (IC50/ID50) | Notes |
| NMDA Receptor | ~15 µM | In the absence of glycine.[7][8] |
| ~235 µM | In the presence of 10 µM glycine.[7][8] | |
| 8 µM | Competitive inhibition at the glycine co-agonist site.[4] | |
| AMPA Receptor | 433 µM - 596 µM | [6] |
| Millimolar concentrations for competitive antagonism. | [5] | |
| Kainate Receptor | 500 µM (ID50) | Competitive inhibition.[3] |
| Millimolar concentrations for blockade. | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.
Materials:
-
Animals: Mouse or rat of the desired age and strain.
-
Solutions:
-
Slicing Solution (ice-cold, continuously bubbled with 95% O₂ / 5% CO₂)
-
Artificial Cerebrospinal Fluid (aCSF) for recovery and recording (continuously bubbled with 95% O₂ / 5% CO₂)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Beakers
-
Incubation/recovery chamber
-
Carbogen (B8564812) gas tank (95% O₂ / 5% CO₂) with regulator and tubing
-
Ice bucket
-
Solution Recipes:
| Component | Slicing aCSF (in mM) | Recording aCSF (in mM) |
| NaCl | 87 | 124 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 25 | 26 |
| Glucose | 25 | 10 |
| Sucrose | 75 | - |
| MgCl₂ | 7 | 1 |
| CaCl₂ | 0.5 | 2 |
Procedure:
-
Preparation:
-
Prepare slicing and recording aCSF solutions and ensure they are continuously bubbled with carbogen for at least 30 minutes prior to use.
-
Chill the slicing aCSF to 2-4°C on ice.
-
Prepare the vibratome with a clean blade and a slicing chamber filled with ice-cold, oxygenated slicing aCSF.
-
Set up a recovery chamber with oxygenated recording aCSF, maintained at 32-34°C.
-
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Once deeply anesthetized, quickly decapitate the animal.
-
Rapidly dissect the brain and immerse it in the ice-cold, oxygenated slicing aCSF for 2-3 minutes to cool and firm the tissue.
-
-
Slicing:
-
Trim the brain to create a flat surface for mounting on the vibratome stage.
-
Mount the brain onto the specimen holder using cyanoacrylate glue.
-
Transfer the mounted brain to the vibratome slicing chamber.
-
Cut slices of the desired thickness (typically 300-400 µm) at a slow speed.
-
-
Recovery:
-
Carefully transfer the cut slices to the recovery chamber containing recording aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings. During this time, the slices can be gradually brought to room temperature.
-
Protocol 2: Application of this compound
This protocol details the preparation and bath application of this compound to brain slices during electrophysiological recordings.
Materials:
-
This compound (highly soluble in aqueous solutions)
-
Recording aCSF
-
Perfusion system for delivering solutions to the recording chamber
Procedure:
-
Stock Solution Preparation:
-
Due to its high solubility, this compound can be dissolved directly into the recording aCSF.[9]
-
Alternatively, a concentrated stock solution (e.g., 100 mM in water or aCSF) can be prepared and stored at -20°C for later dilution.
-
-
Working Solution Preparation:
-
Dilute the stock solution or dissolve the salt directly in the recording aCSF to the desired final concentration. Common working concentrations range from 1 to 10 mM to achieve a broad blockade of ionotropic glutamate receptors.[9][10]
-
Ensure the working solution is well-mixed and continuously oxygenated.
-
-
Bath Application:
-
Transfer a recovered brain slice to the recording chamber, which is continuously perfused with standard recording aCSF.
-
Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials - fEPSPs, or whole-cell excitatory postsynaptic currents - EPSCs).
-
Switch the perfusion to the aCSF containing this compound.
-
Monitor the synaptic response until a stable blockade is achieved. The onset of the effect is typically rapid.[10]
-
-
Washout:
-
To reverse the effect, switch the perfusion back to the standard recording aCSF.
-
Continue to perfuse with the standard aCSF and monitor the recovery of the synaptic response. The washout time will depend on the perfusion rate and the concentration of kynurenic acid used.
-
Visualizations
Caption: Experimental workflow for using kynurenic acid in brain slice recordings.
Caption: Kynurenic acid's antagonism of ionotropic glutamate receptors.
References
- 1. Increased Levels of Kynurenine and Kynurenic Acid in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-dependent changes in NMDA-induced excitotoxicity and neuromodulatory effects of kynurenic acid and its analogue in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for In Vivo Administration of Kynurenic Acid Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kynurenic acid (KYNA), a metabolite of the amino acid L-tryptophan, is a neuroactive compound with a range of biological activities.[1] It acts as an antagonist at excitatory amino acid receptors, including NMDA, AMPA, and kainate receptors, and is also a ligand for the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[2][3][4] Due to its neuroprotective, anti-inflammatory, and immunomodulatory properties, KYNA is a molecule of significant interest in neuroscience and pharmacology.[2][5] This document provides detailed protocols for the in vivo administration of kynurenic acid sodium salt, a more soluble form of KYNA, to facilitate research into its physiological and pathological roles.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 211.15 g/mol | |
| Formula | C₁₀H₆NNaO₃ | |
| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO. | [6] |
| Storage | Desiccate at room temperature. | [6] |
Signaling Pathways of Kynurenic Acid
Kynurenic acid exerts its effects through multiple signaling pathways. It is a well-known antagonist of ionotropic glutamate (B1630785) receptors, thereby modulating glutamatergic neurotransmission.[4] Additionally, KYNA activates GPR35, which can lead to the reduction of cAMP and intracellular calcium levels, and signals through the AhR, influencing immune responses.[2][3]
Caption: Signaling pathways of Kynurenic Acid (KYNA).
In Vivo Administration Protocols
The choice of administration route and dosage of this compound depends on the specific research question and animal model. Below are summarized protocols from various studies.
Quantitative Data from In Vivo Studies
| Animal Model | Administration Route | Dosage/Concentration | Key Findings | Reference |
| Rats (Wistar) | Intravenous (i.v.) | 30-100 mg/kg | Dose-dependently decreased survival time in heat-stressed rats, protected against hypotension, and attenuated neuronal degeneration. | [4] |
| Mice and Rats | In drinking water | 25 or 250 mg/L for 3-21 days | Well-tolerated with no evidence of toxicity; did not affect body weight gain or blood counts. | [5][7] |
| Rats | Intraperitoneal (i.p.) | 25 or 100 mg/kg (of L-kynurenine to increase endogenous KYNA) | Increased extracellular KYNA levels in the prefrontal cortex and reduced evoked glutamate release. | [8] |
Detailed Experimental Protocol: Intravenous Administration in Rats
This protocol provides a method for the intravenous administration of this compound to rats to investigate its acute neuroprotective effects.
1. Materials and Reagents
-
This compound (e.g., from Tocris Bioscience, R&D Systems)
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (250-300 g)
-
Animal scale
-
Syringes (1 mL) and needles (27G)
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile HCl, NaOH)
2. Preparation of this compound Solution
-
Calculate the required amount: Based on the desired dose (e.g., 50 mg/kg) and the weight of the animal, calculate the total mass of this compound needed.
-
Dissolution: Dissolve the calculated amount of this compound in sterile saline solution to achieve the final desired concentration for injection. The volume for intravenous injection in rats is typically around 1 mL/kg. This compound is readily soluble in water.[6]
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust it to a physiological range (7.2-7.4) using sterile, dilute HCl or NaOH if necessary.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
3. Animal Procedure
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Handling and Restraint: Gently handle the rats to minimize stress. Place the rat in a suitable restraint device for intravenous injection into the tail vein.
-
Injection: Swab the tail with 70% ethanol. Carefully insert the needle into the lateral tail vein and slowly inject the prepared this compound solution.
-
Observation: Monitor the animal for any immediate adverse reactions.
-
Post-injection Monitoring and Data Collection: Proceed with the planned experimental measurements, which may include behavioral tests, electrophysiological recordings, or tissue collection for biochemical analysis.
4. Experimental Workflow Diagram
Caption: Experimental workflow for in vivo administration of KYNA.
Safety Precautions
-
Follow all institutional guidelines for the care and use of laboratory animals.
-
Wear appropriate personal protective equipment (PPE) when handling this compound and during animal procedures.
-
Dispose of all waste materials, including syringes and needles, in accordance with institutional biosafety regulations.
Troubleshooting
-
Precipitation of the compound: Ensure the this compound is fully dissolved before injection. If precipitation occurs, gentle warming or sonication may aid dissolution. The sodium salt is generally highly soluble in aqueous solutions.[6]
-
Difficulty with intravenous injection: Ensure proper restraint of the animal and adequate visualization of the tail vein. Using a warming lamp on the tail can help dilate the veins.
-
Adverse animal reactions: Monitor animals closely after injection. If adverse effects are observed, consult with veterinary staff. The provided literature suggests good in vivo tolerance.[5][7]
References
- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 3. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. On the toxicity of kynurenic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kynurenic Acid Sodium Salt for Blocking AMPA/Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the amino acid L-tryptophan, is a well-established broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors (iGluRs).[1][2][3] It exerts its effects by acting on all three types of iGluRs: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[4][5] This property makes kynurenic acid sodium salt a valuable pharmacological tool in neuroscience research to dissect the contributions of these receptors to synaptic transmission and plasticity, and to investigate their roles in various neurological and psychiatric disorders.[1][2] These application notes provide detailed information on the effective concentrations of this compound for blocking AMPA and kainate receptors, along with protocols for relevant experimental techniques.
Data Presentation: Efficacy of this compound
The inhibitory potency of kynurenic acid on AMPA and kainate receptors is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values from various studies. It is important to note that the effective concentration can vary depending on the experimental preparation and conditions.
Table 1: Inhibitory Concentration (IC50) of Kynurenic Acid on AMPA Receptors
| Receptor Subtype/Preparation | IC50 (µM) | Reference |
| Cultured Hippocampal Neurons | 433 | [6] |
| Human GluR2 (flip/unedited) cell line | 596 | [6] |
| CA1 region (inhibition of synaptic currents) | ~500 | [1] |
| Heterologous GluR2 subunits | 1000 - 1900 | [1] |
| CA1 pyramidal neurones | 172 (KB) | [7] |
Table 2: Inhibitory Concentration (IC50) of Kynurenic Acid on Kainate Receptors
| Receptor Subtype/Preparation | IC50 (µM) | Reference |
| General Antagonistic Effect | 500 | [3][8] |
| Whole-cell currents in cortical neurons | 500 | [5] |
Note on Dual Action: Kynurenic acid exhibits a dual action on AMPA receptors. While high micromolar to millimolar concentrations competitively antagonize the receptors, low nanomolar to micromolar concentrations can potentiate AMPA receptor responses.[9][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of AMPA and kainate receptors and a general experimental workflow for studying the antagonistic effects of kynurenic acid.
Caption: AMPA and Kainate Receptor Signaling Pathway Blockade by Kynurenic Acid.
Caption: General Experimental Workflow for Assessing KYNA Antagonism.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO.[11]
-
Reagent: this compound (M.Wt: ~211.15 g/mol , confirm batch-specific molecular weight).
-
Solvent: Nuclease-free water or DMSO.
-
Procedure:
-
To prepare a 100 mM stock solution in water, dissolve 21.11 mg of this compound in 1 mL of water.
-
To prepare a 50 mM stock solution in DMSO, dissolve 10.56 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage. Solutions may be stored at 4°C for several days.[12]
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is a general guideline for assessing the effect of kynurenic acid on AMPA or kainate receptor-mediated currents in cultured neurons or brain slices.
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons.
-
Prepare an intracellular solution for the patch pipette.
-
Prepare a range of working concentrations of this compound by diluting the stock solution in the extracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Obtain a stable baseline recording of spontaneous or evoked postsynaptic currents (EPSCs).
-
To isolate AMPA/kainate receptor-mediated currents, other synaptic inputs can be blocked (e.g., using picrotoxin (B1677862) for GABAA receptors and D-AP5 for NMDA receptors).
-
-
Application of Kynurenic Acid:
-
Perfuse the baseline extracellular solution.
-
Switch to the extracellular solution containing the desired concentration of this compound and perfuse for a sufficient time to allow for equilibration.
-
Evoke EPSCs by stimulating presynaptic fibers or by applying an AMPA or kainate receptor agonist.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before and after the application of kynurenic acid.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a concentration-response curve and fit the data to determine the IC50 value.
-
Calcium Imaging
This protocol outlines a method to measure changes in intracellular calcium ([Ca2+]i) in response to AMPA or kainate receptor activation and its blockade by kynurenic acid.
-
Cell Preparation and Dye Loading:
-
Plate neurons on glass coverslips suitable for imaging.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. For example, incubate cells with 3 µM Fura-2 AM for 40 minutes at 28°C in the dark.[13]
-
-
Imaging Setup:
-
Mount the coverslip onto an imaging chamber on an inverted microscope equipped for fluorescence imaging.
-
Perfuse with a physiological saline solution (e.g., Tyrode's solution).[14]
-
-
Experimental Procedure:
-
Acquire a baseline fluorescence signal.
-
Apply a specific AMPA receptor agonist (e.g., 5-fluorowillardiine) or a kainate receptor agonist (e.g., domoic acid) to elicit a calcium response.[13] To isolate the response to AMPA or kainate receptors, it is recommended to block other channels such as voltage-gated calcium channels and NMDA receptors.[13]
-
After washout and return to baseline, pre-incubate the cells with the desired concentration of this compound.
-
Re-apply the agonist in the continued presence of kynurenic acid and record the fluorescence change.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (or the ratio of fluorescence at two excitation wavelengths for ratiometric dyes like Fura-2) as a measure of the change in [Ca2+]i.
-
Compare the amplitude of the calcium response in the absence and presence of kynurenic acid to determine the degree of inhibition.
-
Conclusion
This compound is a versatile and widely used antagonist for studying AMPA and kainate receptors. The data and protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of glutamatergic neurotransmission. Due to the concentration-dependent dual effects on AMPA receptors, careful consideration of the concentration range is crucial for accurate interpretation of experimental results.
References
- 1. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 3. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 9. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application of Kynurenic Acid Sodium Salt in Patch-Clamp Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Kynurenic acid (KYNA), a metabolite of tryptophan metabolism, serves as a crucial tool in neuropharmacology and electrophysiology.[1][2] Its sodium salt is often preferred due to its higher solubility in aqueous solutions, making it ideal for use in physiological buffers like artificial cerebrospinal fluid (aCSF) for patch-clamp experiments.[3] KYNA is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][4][5] This property makes it invaluable for isolating specific synaptic currents and for preventing excitotoxicity in in-vitro preparations.[6][7]
Mechanism of Action
Kynurenic acid's primary mechanism of action is the competitive antagonism of the glycine (B1666218) co-agonist site on the NMDA receptor and the glutamate binding site on AMPA and kainate receptors.[1][5][8] It has also been shown to be a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and a modulator of GABA-A receptors.[4][9][10][11] This broad antagonist profile allows for the effective blockade of the majority of fast excitatory synaptic transmission in the central nervous system.
Data Presentation
The following tables summarize the quantitative data for the inhibitory effects of kynurenic acid on various ligand-gated ion channels as determined by patch-clamp experiments.
Table 1: Inhibitory Concentrations (IC50) of Kynurenic Acid on Glutamate Receptors
| Receptor Subtype | Cell Type | Glycine Concentration | IC50 Value | Mechanism of Action | Reference |
| NMDA (NR1a/NR2A) | Human Cell Line | 30 µM | 158 µM | Antagonist | [4] |
| NMDA (NR1a/NR2B) | Human Cell Line | 30 µM | 681 µM | Antagonist | [4] |
| NMDA | Cultured Hippocampal Neurons | Absent | ~15 µM | Antagonist | [9][10][12] |
| NMDA | Cultured Hippocampal Neurons | 10 µM | ~235 µM | Antagonist | [9][10][12] |
| NMDA | Cultured Cortical Neurons | Not specified | 70 µM | Non-competitive Antagonist | [5] |
| AMPA | Cultured Hippocampal Neurons | Not applicable | 433 µM | Antagonist | [4] |
| AMPA | Human GluR2 Cell Line | Not applicable | 596 µM | Antagonist | [4] |
| AMPA | CA1 Pyramidal Neurons | Not applicable | 172 µM (KB) | Competitive Antagonist | [13] |
| Kainate | Cultured Cortical Neurons | Not applicable | 500 µM | Competitive Antagonist | [5] |
Table 2: Inhibitory Concentrations (IC50) of Kynurenic Acid on Other Receptors
| Receptor | Cell Type | IC50 Value | Mechanism of Action | Reference |
| α7 Nicotinic Acetylcholine | Cultured Hippocampal Neurons | ~7 µM | Non-competitive Antagonist | [9][10][11][12] |
| GABA-A | Cultured Neurons | 2.9 mM (for 10 µM GABA) | Modulator | [4] |
| Glycine | Cultured Neurons | ~35% inhibition at 3 mM | Antagonist | [4] |
Experimental Protocols
Protocol 1: General Blockade of Ionotropic Glutamate Receptors in Brain Slices
This protocol describes the use of kynurenic acid sodium salt to block fast excitatory synaptic transmission mediated by NMDA, AMPA, and kainate receptors in acute brain slices for the study of inhibitory circuits or other non-glutamatergic forms of neurotransmission.
1. Preparation of Slicing and Recording Solutions:
-
Slicing Artificial Cerebrospinal Fluid (aCSF): Prepare a cutting solution containing kynurenic acid to prevent excitotoxicity during the slicing procedure.[6][7]
-
A typical composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2, and 1-2 this compound.
-
The solution should be continuously bubbled with 95% O2 / 5% CO2 and kept ice-cold.
-
Note: Kynurenic acid may require time to dissolve completely. Prepare the solution in advance and store at 4°C or use sonication to aid dissolution.[3][6]
-
-
Recording aCSF: Prepare the recording aCSF with a similar composition to the slicing solution, but with the desired experimental concentration of kynurenic acid (typically 1-2 mM for complete blockade).
2. Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in the ice-cold, oxygenated slicing aCSF.
-
Cut brain slices to the desired thickness (e.g., 300 µm) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated recording aCSF containing kynurenic acid.
-
Perform whole-cell patch-clamp recordings from the neuron of interest.
-
Confirm the blockade of glutamatergic transmission by electrically stimulating afferent pathways and observing the absence of fast excitatory postsynaptic currents (EPSCs).
Protocol 2: Isolation of NMDA Receptor-Mediated Currents
This protocol details the use of kynurenic acid in conjunction with other pharmacological agents to isolate and study NMDA receptor-mediated currents. This is often done by first recording total glutamate-mediated currents and then applying specific antagonists.
1. Solutions:
-
Recording aCSF: Prepare standard aCSF without kynurenic acid but containing antagonists for other receptors to be blocked (e.g., picrotoxin (B1677862) for GABA-A receptors, strychnine (B123637) for glycine receptors if not studying the glycine site).
-
Drug Solutions: Prepare concentrated stock solutions of this compound (e.g., 100 mM in water) and other antagonists like CNQX or NBQX (for AMPA/kainate receptors).
2. Recording Procedure:
-
Establish a stable whole-cell recording from the target neuron in standard aCSF.
-
Evoke synaptic currents by stimulating presynaptic fibers. The recorded current will be a composite of AMPA and NMDA receptor-mediated components.
-
To isolate the NMDA receptor current, perfuse the slice with aCSF containing an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX). The remaining slow-decaying current is mediated by NMDA receptors.
-
To confirm the identity of the NMDA receptor current and to study the effect of kynurenic acid, subsequently apply kynurenic acid (e.g., 1 mM) to the bath. This should block the remaining synaptic current. The difference between the current in the presence of the AMPA/kainate antagonist and the current in the presence of both the AMPA/kainate antagonist and kynurenic acid represents the NMDA receptor-mediated component.
Mandatory Visualizations
Caption: Kynurenic acid's antagonism of ionotropic glutamate receptors.
Caption: General workflow for a patch-clamp experiment using kynurenic acid.
References
- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 11. mdpi.com [mdpi.com]
- 12. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kynurenic Acid Sodium Salt for In Vivo Microdialysis to Measure Glutamate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Kynurenic acid (KYNA), an endogenous tryptophan metabolite, serves as a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2] At physiological concentrations, it also acts as a non-competitive antagonist of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs).[3][4][5] This dual antagonism makes KYNA a valuable pharmacological tool for investigating glutamatergic and cholinergic neurotransmission in vivo.
In vivo microdialysis is a widely used technique to measure the concentrations of endogenous molecules in the extracellular fluid of living tissues.[6][7] When combined with the administration of kynurenic acid sodium salt, it allows for the controlled modulation of glutamate receptor activity and the subsequent measurement of changes in extracellular glutamate levels. This approach is instrumental in studying the role of glutamatergic systems in various physiological and pathological processes.[8]
By perfusing KYNA through the microdialysis probe directly into a specific brain region, researchers can locally antagonize glutamate receptors. The resulting changes in extracellular glutamate, collected via the same probe, provide insights into the presynaptic and postsynaptic mechanisms regulating glutamate release and uptake.[1][9]
Signaling Pathways of Kynurenic Acid
Kynurenic acid modulates neuronal activity primarily by antagonizing excitatory receptors. Its main targets are the ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptors. The diagram below illustrates the inhibitory effect of KYNA on these signaling pathways, which ultimately leads to a reduction in postsynaptic excitation.
Figure 1. Kynurenic acid signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Urethane (B1682113) or isoflurane (B1672236) for anesthesia
-
Microdialysis probes (e.g., with a 20 kDa cutoff membrane)
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC system with fluorescence or mass spectrometric detection
-
Stereotaxic apparatus
-
Surgical instruments
Experimental Workflow
The following diagram outlines the key steps involved in an in vivo microdialysis experiment to measure the effect of kynurenic acid on extracellular glutamate levels.
Figure 2. In vivo microdialysis experimental workflow.
Detailed Methodologies
3.3.1. Animal Surgery and Probe Implantation
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., urethane or isoflurane).
-
Mount the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).
-
Carefully lower the microdialysis probe to the target coordinates.
-
Secure the probe to the skull using dental cement.
3.3.2. Microdialysis Procedure
-
Perfuse the microdialysis probe with aCSF at a constant flow rate (typically 1-2 µL/min) using a syringe pump.[7]
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.
-
Collect baseline microdialysate samples into a refrigerated fraction collector at regular intervals (e.g., every 20-30 minutes).
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound.
-
Continue collecting microdialysate fractions throughout the drug administration period and for a subsequent washout period with aCSF.
3.3.3. Sample Analysis: HPLC with Fluorescence Detection
-
Derivatize the amino acids in the microdialysate samples with o-phthaldialdehyde (OPA).[10]
-
Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the amino acids using a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detect the fluorescent glutamate derivatives using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.[10]
-
Quantify glutamate concentrations by comparing the peak areas to those of known standards.
3.3.4. Sample Analysis: HPLC-MS/MS
For higher sensitivity and specificity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed.[11][12]
-
Separate the underivatized amino acids in the microdialysate samples using hydrophilic interaction liquid chromatography (HILIC).[12]
-
Detect and quantify glutamate using a triple quadrupole mass spectrometer in positive electrospray ionization and multiple reaction monitoring (MRM) mode.[12]
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes based on published literature.
Table 1: Kynurenic Acid Concentrations and Effects on Glutamate
| Brain Region | Kynurenic Acid Concentration (in perfusate) | Effect on Extracellular Glutamate | Reference(s) |
| Caudate Nuclei | 30-100 nM | Significant reduction | [9] |
| Prefrontal Cortex | 300 nM | Maximal decrease | [13] |
Table 2: Systemic Administration of L-Kynurenine and its Effect on Glutamate
| L-Kynurenine Dose (i.p.) | Brain Region | Change in Extracellular KYNA | Change in Extracellular Glutamate | Reference(s) |
| 25 mg/kg | Prefrontal Cortex | ~532% increase | Minor attenuation | [14][15] |
| 50 mg/kg | Prefrontal Cortex | Dose-dependent increase | ~60% decrease from baseline | [3][16] |
| 100 mg/kg | Prefrontal Cortex | ~1104% increase | ~94% reduction of evoked release | [14][15] |
Table 3: Microdialysis and HPLC Parameters
| Parameter | Typical Value/Condition | Reference(s) |
| Microdialysis | ||
| Probe Membrane Cutoff | 20 kDa | [12] |
| Perfusion Flow Rate | 1.8 - 2.2 µL/min | [7] |
| Sample Collection Interval | 20 - 30 min | [3][14] |
| HPLC-Fluorescence | ||
| Derivatization Reagent | o-phthaldialdehyde (OPA) | [10] |
| Column | C18 reverse-phase | [10] |
| Excitation Wavelength | ~330-340 nm | [10][17] |
| Emission Wavelength | ~440-450 nm | [10][17] |
| HPLC-MS/MS | ||
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [12] |
Conclusion
The use of this compound in conjunction with in vivo microdialysis provides a powerful methodology for investigating the role of glutamate in the central nervous system. By carefully controlling the local concentration of this broad-spectrum glutamate receptor antagonist, researchers can elucidate the complex mechanisms of glutamatergic neurotransmission and its modulation. The protocols and data presented here offer a comprehensive guide for designing and executing such experiments, contributing to advancements in neuroscience and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. ovid.com [ovid.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 6. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic kynurenate-sensitive receptors inhibit glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o ‐Phthaldialdehyde‐Mercaptoethanol Derivatization | Semantic Scholar [semanticscholar.org]
- 11. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 13. Endogenous kynurenic acid modulates extracellular glutamate and GABA levels in the rat prefrontal cortex and striatum: in vivo microdialysis studies | Pubblicazioni dello IUSS [annali.unife.it]
- 14. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cortical kynurenic acid bi-directionally modulates prefrontal glutamate levels as assessed by microdialysis and rapid electrochemistry [diva-portal.org]
- 17. Determination of glutamate and aspartate in microdialysis samples by reversed-phase column liquid chromatography with fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Kynurenic Acid in Brain Tissue using High-Performance Liquid Chromatography with Fluorescence Detection
Abstract
This application note details a robust and sensitive method for the quantification of kynurenic acid (KYNA), a critical metabolite of the kynurenine (B1673888) pathway, in brain tissue samples. The protocol employs High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, a widely adopted and reliable analytical technique for this application. The methodology described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and data analysis. The provided protocol is designed to deliver high precision and accuracy for the determination of KYNA concentrations in various brain regions.
Introduction
Kynurenic acid (KYNA) is a metabolite of the essential amino acid tryptophan, formed through the kynurenine pathway.[1] It is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2] Due to its neuromodulatory activities, KYNA is implicated in the pathophysiology of several neurological and psychiatric disorders, such as schizophrenia and neurodegenerative diseases.[2] Consequently, the accurate quantification of KYNA in brain tissue is crucial for understanding its physiological roles and its involvement in disease processes. This application note provides a detailed protocol for the reliable measurement of KYNA in brain tissue using HPLC with fluorescence detection.
Principle
The method is based on the separation of KYNA from other endogenous compounds in a brain tissue homogenate by reverse-phase HPLC. Following chromatographic separation, KYNA is detected by its native fluorescence, which can be enhanced by post-column derivatization with a zinc acetate (B1210297) solution.[2][3] The fluorescence intensity is directly proportional to the concentration of KYNA in the sample, allowing for accurate quantification by comparison to a standard curve.
Signaling Pathway
References
Application Notes and Protocols for Kynurenic Acid Sodium Salt in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan pathway, is a well-established broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2] It also exhibits antagonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), although this remains a subject of some debate in the scientific community.[3] Due to its ability to counteract excitotoxicity, KYNA is widely investigated for its neuroprotective properties in various models of neurological disorders.[4][5] The sodium salt of kynurenic acid is a water-soluble form, making it convenient for use in in vitro experimental settings such as primary neuronal cell cultures.
These application notes provide detailed protocols for the use of kynurenic acid sodium salt in primary neuronal cell cultures to investigate its neuroprotective effects and to block glutamatergic neurotransmission.
Data Presentation
Table 1: Antagonist Activity of Kynurenic Acid at Glutamate Receptors
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of kynurenic acid for different glutamate receptor subtypes, as determined by electrophysiological studies in cultured neurons.
| Receptor Subtype | Preparation | IC₅₀ (µM) | Reference |
| NMDA (NR1a/NR2A) | Human receptors (in 30 µM glycine) | 158 | [6] |
| NMDA (NR1a/NR2B) | Human receptors (in 30 µM glycine) | 681 | [6] |
| NMDA (glycine site) | Rat brain slices | 7.9 | [2] |
| AMPA | Cultured hippocampal neurons | 433 | [6] |
| Kainate | Primary cultures of cortical neurons | 500 (ID₅₀) | [7] |
Table 2: Neuroprotective Effects of Kynurenic Acid in Primary Neuronal Cultures
This table provides examples of the neuroprotective concentrations of kynurenic acid and its observed effects on neuronal viability and morphology.
| Neuronal Culture Type | Insult/Model | KYNA Concentration | Observed Effect | Reference |
| Mouse Cortical Neurons | Not specified | Low micromolar | Increased neuronal viability | [2] |
| Mature Rat Cortical Neurons | Conditioned media from IFNγ-stimulated glia | Not specified | Increased neuronal complexity and synapse formation | [6] |
| Immature and Mature Rat Cortical Neurons | Conditioned media from IFNγ-stimulated glia | Not specified | Protected against reduced neurite outgrowth and complexity | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor Antagonism by Kynurenic Acid
Caption: Antagonism of the NMDA receptor by Kynurenic Acid.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for neuroprotection studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (M.W. ~211.15 g/mol , may vary by batch)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[1] For most cell culture applications, reconstitution in sterile water is recommended to avoid potential solvent toxicity.
-
Stock Solution (100 mM in Water):
-
Aseptically weigh out 21.12 mg of this compound.
-
Add 1 mL of sterile, nuclease-free water to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the salt is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note: The molecular weight can vary between batches due to hydration. Always refer to the manufacturer's certificate of analysis for the precise molecular weight to ensure accurate concentration calculations.
Protocol 2: Primary Neuronal Cell Culture
This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with a substrate (e.g., poly-D-lysine or poly-L-ornithine)
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Dissection and Dissociation:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the cortices or hippocampi from the embryonic brains in chilled dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions to obtain a single-cell suspension.
-
-
Cell Plating:
-
Gently triturate the dissociated tissue to create a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto substrate-coated culture vessels at the desired density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/cm²).
-
-
Cell Maintenance:
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform partial media changes every 2-3 days.
-
Allow the neurons to mature for at least 7 days in vitro (DIV) before initiating experiments.
-
Protocol 3: Assessment of Neuroprotection using MTT Assay
This protocol describes how to assess the neuroprotective effect of this compound against an excitotoxic insult using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.
Materials:
-
Mature primary neuronal cultures in a 96-well plate
-
This compound working solutions (prepared from stock in culture medium)
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Pre-treatment with Kynurenic Acid:
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Remove half of the medium from each well of the 96-well plate containing mature neurons.
-
Add the kynurenic acid working solutions to the corresponding wells. Include a vehicle control (culture medium without KYNA).
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare the excitotoxic agent at a concentration known to induce neuronal cell death (e.g., 50-100 µM Glutamate).
-
Add the excitotoxic agent to all wells except for the "no-toxin" control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, no-toxin) wells.
-
Protocol 4: Assessment of Cytotoxicity using LDH Assay
This protocol details the use of the Lactate Dehydrogenase (LDH) assay to measure cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
Mature primary neuronal cultures in a 96-well plate
-
This compound working solutions
-
Excitotoxic agent
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Treatment:
-
Follow steps 1 and 2 from Protocol 3 to treat the neurons with kynurenic acid and the excitotoxic agent.
-
Include control wells: "no-toxin" (spontaneous LDH release), "toxin-only" (maximum excitotoxicity), and "maximum LDH release" (cells lysed with lysis buffer).
-
-
Sample Collection:
-
After the 24-hour incubation, gently centrifuge the 96-well plate (if cells are loosely attached).
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Protocol 5: Immunocytochemistry for Neuronal Morphology
This protocol describes the immunofluorescent labeling of neurons to visualize their morphology and assess the protective effects of kynurenic acid on neurite integrity.
Materials:
-
Mature primary neuronal cultures on coverslips
-
This compound working solutions
-
Excitotoxic agent
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-βIII-tubulin for neurons)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment and Fixation:
-
Treat the neurons on coverslips with kynurenic acid and the excitotoxic agent as described in Protocol 3.
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the neurons using a fluorescence microscope.
-
Analyze neuronal morphology, including neurite length and branching, using appropriate imaging software.
-
References
- 1. High-Throughput Screening in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic Acid Protects Against Reactive Glial-associated Reductions in the Complexity of Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kynurenic Acid Sodium Salt Delivery via Osmotic Mini-Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors. It also functions as a noncompetitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor and an agonist of G protein-coupled receptor 35 (GPR35). Its diverse pharmacological profile makes it a molecule of significant interest in neuroscience, immunology, and metabolic research. Continuous, long-term in vivo administration of KYNA is often necessary to elucidate its chronic effects. Osmotic mini-pumps provide a reliable method for achieving sustained and controlled delivery of KYNA, thereby avoiding the stress and pharmacokinetic fluctuations associated with repeated injections.
These application notes provide a comprehensive guide to the in vivo delivery of kynurenic acid sodium salt using osmotic mini-pumps, covering solution preparation, surgical implantation protocols, and examples of experimental parameters. Due to its significantly higher aqueous solubility, the sodium salt of kynurenic acid is the recommended form for use in osmotic pump studies.
Quantitative Data Summary
The following table summarizes quantitative data from a study utilizing osmotic mini-pumps for the continuous delivery of kynurenic acid. While data on direct infusion of KYNA via osmotic pumps in rodents is limited in the readily available literature, the following provides a key example from a study in chickens. Researchers can use these parameters as a starting point for dose-ranging studies in their specific models.
| Species | Application/Target | Pump Model (Implied) | Kynurenic Acid Concentration | Infusion Rate | Duration | Observed Effects | Reference |
| Chicken (7-day old) | Subdural infusion to the optic nerve | Equivalent to Alzet model with 100 µl reservoir | 50 mM | 0.5 µl/h | 7 days | Reduction in myelin content in the optic nerve. |
Experimental Protocols
Preparation of this compound Solution for Osmotic Pump Infusion
This protocol describes the preparation of a sterile this compound solution suitable for loading into osmotic mini-pumps.
Materials:
-
This compound (powder)
-
Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF))
-
Sterile 1 N Sodium Hydroxide (NaOH) and 1 N Hydrochloric Acid (HCl) for pH adjustment
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
pH meter or pH strips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration and volume: Calculate the desired concentration of this compound based on the target dose and the pumping rate of the selected osmotic mini-pump. Prepare a sufficient volume to fill all pumps, including a small excess to account for priming and filling losses.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the sterile vehicle (e.g., PBS) to approximately 80% of the final desired volume.
-
Vortex the solution until the powder is completely dissolved. This compound is readily soluble in aqueous solutions.[1]
-
-
pH Adjustment:
-
Measure the pH of the solution.
-
If necessary, adjust the pH to the desired physiological range (typically 7.2-7.4) by adding sterile 1 N NaOH or 1 N HCl dropwise. Mix well after each addition and re-measure the pH. A study involving subdural infusion in chickens adjusted the pH of a 50 mM KYNA solution to 7.5 using 1 N NaOH.
-
-
Final Volume Adjustment: Once the desired pH is achieved, add the sterile vehicle to reach the final calculated volume.
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, labeled tube. This step is crucial to ensure the sterility of the infusate and prevent pump clogging.
-
-
Storage: If not used immediately, store the sterile solution at 4°C. While short-term storage at 4°C for several days is generally acceptable, long-term stability at 37°C within the pump should be considered for the duration of the experiment. It is recommended to prepare the solution as close to the time of pump filling as possible.
Osmotic Mini-Pump Filling and Priming
Materials:
-
Prepared sterile this compound solution
-
Osmotic mini-pumps (e.g., ALZET®)
-
Sterile filling tubes (provided with the pumps)
-
Sterile syringes
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile beakers or tubes for priming
-
Incubator at 37°C
Procedure:
-
Pump Filling:
-
Under aseptic conditions (e.g., in a laminar flow hood), attach a sterile filling tube to a sterile syringe.
-
Draw the sterile this compound solution into the syringe.
-
Hold the osmotic pump upright and insert the filling tube until it touches the bottom of the pump reservoir.
-
Slowly inject the solution into the pump until a small bead of liquid appears at the opening.
-
Remove the filling tube.
-
-
Flow Moderator Insertion: Insert the flow moderator into the pump opening until it is flush with the pump body. A small amount of excess solution may be displaced.
-
Priming:
-
Place the filled pumps in a sterile beaker or tube containing sterile saline.
-
Incubate at 37°C for the manufacturer-recommended priming period (typically 4-6 hours or overnight). Priming ensures that the pump is delivering at a steady rate upon implantation.
-
Surgical Implantation of Osmotic Mini-Pumps
The following are generalized protocols for subcutaneous and intracerebroventricular implantation in rodents. All surgical procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
This is the most common and least invasive method for systemic delivery.
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic agent. Shave and disinfect the surgical area, typically on the back between the scapulae.
-
Incision: Make a small midline incision in the skin.
-
Pocket Formation: Using a hemostat, bluntly dissect the subcutaneous tissue to create a pocket large enough to accommodate the pump. The pocket should be slightly larger than the pump to allow for some movement.
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
This method allows for direct delivery of KYNA to the central nervous system.
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the animal and place it in a stereotaxic frame. Shave and disinfect the scalp.
-
Scalp Incision and Skull Exposure: Make a midline incision in the scalp and retract the skin to expose the skull. Clean and dry the skull surface.
-
Cannula Implantation:
-
Using stereotaxic coordinates, drill a small hole in the skull over the target lateral ventricle.
-
Securely attach a brain infusion cannula to the primed osmotic pump via a catheter.
-
Lower the cannula into the ventricle to the predetermined depth.
-
-
Fixation: Secure the cannula to the skull using dental cement.
-
Pump Placement: Create a subcutaneous pocket on the back of the animal and place the osmotic pump.
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
Visualizations
Signaling Pathways of Kynurenic Acid
Caption: Major signaling pathways modulated by kynurenic acid.
Experimental Workflow: ICV Delivery of Kynurenic Acid
Caption: Workflow for intracerebroventricular delivery of KYNA.
Logical Relationship: Dosage Calculation
Caption: Factors determining the required KYNA solution concentration.
References
Illuminating Synaptic Plasticity: Two-Photon Imaging of Dendritic Spines with Kynurenic Acid Sodium Salt
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dendritic spines, the microscopic protrusions on neuronal dendrites, are the primary sites of excitatory synaptic input in the mammalian brain. Their remarkable structural plasticity is a fundamental mechanism underlying learning, memory, and various neurological disorders. Two-photon laser scanning microscopy (2P-LSM) has emerged as a powerful tool for in vivo imaging of these dynamic structures deep within the living brain with high spatial and temporal resolution. Kynurenic acid (KYNA), an endogenous tryptophan metabolite, is a well-known antagonist of ionotropic glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and has been implicated in the modulation of synaptic transmission and plasticity. This application note provides a comprehensive overview and detailed protocols for utilizing kynurenic acid sodium salt in conjunction with two-photon imaging to investigate the intricate dynamics of dendritic spines.
Mechanism of Action of Kynurenic Acid
Kynurenic acid acts as a broad-spectrum antagonist of excitatory amino acid receptors. Its primary mechanisms relevant to dendritic spine plasticity include:
-
NMDA Receptor Antagonism: KYNA non-competitively blocks the glycine (B1666218) co-agonist site on the NMDA receptor, thereby inhibiting its activation by glutamate. This action is crucial as NMDA receptor activation is a key trigger for the induction of both long-term potentiation (LTP) and long-term depression (LTD), processes intimately linked to changes in spine morphology.
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: While a subject of some debate, several studies have reported that KYNA can also act as a negative allosteric modulator of α7nAChRs. These receptors are also implicated in synaptic plasticity and their modulation can influence dendritic spine stability and dynamics.
By antagonizing these key receptors, KYNA provides a valuable pharmacological tool to dissect the molecular signaling pathways that govern the structural plasticity of dendritic spines.
Data Presentation: Quantitative Effects of Kynurenic Acid on Dendritic Spine Morphology
The following tables summarize the expected quantitative changes in dendritic spine morphology following the application of kynurenic acid, based on its known receptor targets and their role in spine plasticity. It is important to note that specific values can vary depending on the experimental model, brain region, and imaging parameters.
| Parameter | Control (ACSF) | Kynurenic Acid (1 mM) | Kynurenic Acid (10 mM) |
| Spine Density (spines/10 µm) | Baseline | Expected slight decrease | Expected significant decrease |
| Spine Head Diameter (µm) | Stable | Expected decrease | Expected significant decrease |
| Spine Neck Length (µm) | Stable | Potential for elongation | Potential for significant elongation or retraction |
| Spine Volume (µm³) | Stable | Expected decrease | Expected significant decrease |
Table 1: Expected Morphological Changes in Dendritic Spines Following Acute Kynurenic Acid Application.
| Time Point | Spine Stability (%) | Spine Formation Rate (spines/hr) | Spine Elimination Rate (spines/hr) |
| Baseline (Pre-KYNA) | High | Low | Low |
| 0-2 hours post-KYNA (1 mM) | Decreased | Decreased | Increased |
| 2-4 hours post-KYNA (1 mM) | Further decreased | Decreased | Increased |
Table 2: Expected Dynamic Changes in Dendritic Spines Following Kynurenic Acid Application.
Experimental Protocols
This section provides detailed methodologies for conducting two-photon in vivo imaging of dendritic spines in a mouse model with the application of this compound.
Protocol 1: Surgical Preparation for In Vivo Two-Photon Imaging (Thinned-Skull)
This protocol is adapted from established methods for chronic imaging of the mouse cortex.[1][2]
Materials:
-
Adult transgenic mouse expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic frame.
-
Surgical drill.
-
Fine surgical tools (forceps, scissors).
-
Dental cement.
-
Custom-made head-plate.
-
Artificial cerebrospinal fluid (ACSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose, bubbled with 95% O2/5% CO2).
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C.
-
Expose the skull by making a midline incision in the scalp.
-
Clean and dry the skull surface.
-
Using a high-speed drill, thin a small circular area (∼2-3 mm diameter) of the skull over the region of interest (e.g., somatosensory or visual cortex) until it becomes translucent. Be careful not to breach the dura.
-
Glue a custom-made head-plate to the skull using dental cement, leaving the thinned window exposed.
-
Allow the mouse to recover for at least 24 hours before the first imaging session.
Protocol 2: Two-Photon Imaging and this compound Application
Materials:
-
Two-photon microscope with a Ti:Sapphire laser.
-
Water-immersion objective (e.g., 25x or 40x).
-
Fluorescent filters appropriate for the expressed fluorophore (e.g., YFP).
-
This compound (soluble in ACSF).[3]
-
ACSF (as in Protocol 1).
-
Micropipette or small gelfoam pledget.
Procedure:
-
Baseline Imaging:
-
Anesthetize the mouse and fix the head-plate to the microscope stage.
-
Apply a drop of ACSF to the thinned skull window.
-
Locate the region of interest using low-magnification imaging.
-
Acquire high-resolution z-stacks of dendritic segments of interest.
-
Laser Wavelength: Tune to the optimal excitation wavelength for the fluorophore (e.g., ~920 nm for YFP).
-
Laser Power: Use the minimum power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
Image Size: 512x512 or 1024x1024 pixels.
-
Z-step size: 0.5-1.0 µm.
-
-
Image the same dendritic segments for a baseline period (e.g., 30-60 minutes) to assess baseline spine dynamics.
-
-
Kynurenic Acid Application:
-
Prepare fresh solutions of this compound in ACSF at the desired concentrations (e.g., 1 mM and 10 mM).
-
Carefully remove the ACSF from the cranial window.
-
Apply the kynurenic acid solution directly onto the thinned skull. This can be done by gently pipetting a small volume (e.g., 10-20 µL) or by placing a small piece of gelfoam soaked in the KYNA solution onto the window.
-
Allow the solution to incubate for a defined period (e.g., 15-30 minutes) before commencing post-application imaging.
-
-
Post-Application Imaging:
-
Re-locate the same dendritic segments imaged at baseline.
-
Acquire z-stacks at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 2-4 hours).
-
Maintain consistent imaging parameters throughout the experiment.
-
Protocol 3: Image Analysis and Quantification
Software:
-
ImageJ/Fiji with appropriate plugins (e.g., NeuronJ, SpineJ).
-
Commercial software packages (e.g., Imaris, Neurolucida).
Procedure:
-
Image Pre-processing:
-
Correct for any motion artifacts using image registration plugins.
-
Apply a median filter to reduce noise if necessary.
-
-
Spine Analysis:
-
Spine Density: Manually or semi-automatically trace the dendritic segment and count the number of spines per unit length.
-
Spine Morphology:
-
Head Diameter: Measure the widest part of the spine head.
-
Neck Length: Measure the distance from the base of the spine on the dendrite to the bottom of the spine head.
-
Spine Volume: Use software to reconstruct the 3D volume of the spine.
-
-
Spine Dynamics:
-
Stability: Track individual spines across different time points to determine the percentage of stable, formed, and eliminated spines.
-
Formation/Elimination Rates: Calculate the number of new spines appearing or disappearing per unit time.
-
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare spine parameters between control and kynurenic acid-treated conditions.
-
Mandatory Visualizations
Signaling Pathways
Caption: Kynurenic acid blocks NMDA receptor activation.
Caption: Kynurenic acid inhibits α7nACh receptor signaling.
Experimental Workflow
Caption: Workflow for two-photon imaging with KYNA.
References
Troubleshooting & Optimization
Kynurenic acid sodium salt solubility issues in artificial cerebrospinal fluid (aCSF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kynurenic acid sodium salt in artificial cerebrospinal fluid (aCSF). Here, you will find detailed information on solubility, experimental protocols, and troubleshooting common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over kynurenic acid for aCSF solutions?
A1: Kynurenic acid has low solubility in aqueous solutions at physiological pH. The sodium salt of kynurenic acid is significantly more soluble in water and aCSF, making it easier to prepare solutions at desired concentrations without the need for pH adjustments with bases like NaOH, which could alter the final composition of your aCSF.[1] Using the sodium salt helps maintain the desired osmolarity and sodium concentration of the aCSF.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in aCSF?
A2: While precise solubility in aCSF is not extensively documented in formal studies, researchers have reported successfully dissolving this compound in aCSF at concentrations of 2 mM and 4 mM with relative ease.[1] For the less soluble kynurenic acid, concentrations up to 2mM have been achieved with stirring for about an hour.[1] The solubility of this compound in water is up to 100 mM.[2]
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, preparing a concentrated stock solution is a common practice. This compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[2] It is recommended to prepare stock solutions in deionized water or, if necessary, DMSO. When using a DMSO stock, ensure the final concentration of DMSO in your working aCSF solution is less than 1% to avoid off-target effects.
Q4: For how long can I store my aCSF containing this compound?
A4: It is best practice to prepare fresh aCSF daily for experiments.[3] If storage is necessary, aCSF solutions should be stored at 4°C. However, the stability of kynurenic acid in aCSF over extended periods is not well-documented. To minimize the risk of degradation or precipitation, preparing fresh solutions is highly recommended. Stock solutions of kynurenic acid in DMSO or NaOH can be stored for several days at 4°C.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon adding this compound to aCSF. | 1. Concentration exceeds solubility limit: The desired concentration may be too high for the specific aCSF composition and temperature. 2. Formation of insoluble salts: Interaction with divalent cations (Ca²⁺, Mg²⁺) in the aCSF. 3. pH issues: Although less common with the sodium salt, localized pH changes during dissolution might cause precipitation. | 1. Use this compound: If you are using kynurenic acid, switch to the more soluble sodium salt. 2. Incremental Dissolution: Add the salt slowly to the aCSF while stirring continuously. 3. Sonication: Sonicate the solution for 5-10 minutes to aid dissolution.[1] 4. Gentle Warming: Gently warm the aCSF to room temperature or slightly above, but avoid high temperatures which can degrade components. 5. Prepare a Concentrated Stock: Dissolve the this compound in a smaller volume of deionized water first, and then add it to the aCSF. 6. Add Divalent Cations Last: When preparing the aCSF, add CaCl₂ and MgCl₂ after all other components, including the this compound, are fully dissolved. |
| Difficulty dissolving kynurenic acid (not the sodium salt). | Low intrinsic solubility of the acidic form at neutral pH. | 1. Use NaOH: Add 1N NaOH to help dissolve the kynurenic acid. For a 3 mM solution, you can use 3 mM NaOH.[1] Be mindful of the final Na⁺ concentration and pH of your aCSF. 2. Extended Stirring: Stir the solution for at least one hour.[1] 3. Sonication: Use a sonicator to facilitate dissolution.[1] |
| Precipitate forms in the aCSF even without kynurenic acid. | Improper preparation of aCSF. | 1. Order of Addition: Always add divalent cations (CaCl₂ and MgCl₂) last, after all other salts are completely dissolved. 2. Use of Stock Solutions: Prepare concentrated stock solutions of the individual aCSF components and mix them upon dilution. This can prevent the formation of insoluble phosphates and carbonates. 3. Carbogenation: Ensure the aCSF is continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain a stable pH. |
Quantitative Data
Table 1: Solubility of Kynurenic Acid and its Sodium Salt in Various Solvents
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Kynurenic Acid | 1eq. NaOH | 100 | 18.92 | |
| 0.1 N NaOH | ~21.1 | 4 | ||
| DMSO | 50 | 9.46 | ||
| This compound | Water | 100 | 21.11 | [2] |
| DMSO | 50 | 10.56 | [2] |
Table 2: Typical Composition of Artificial Cerebrospinal Fluid (aCSF) for Electrophysiology
| Component | Concentration (mM) |
| NaCl | 124-126 |
| KCl | 2.5-3 |
| KH₂PO₄ or NaH₂PO₄ | 1.25 |
| MgSO₄ or MgCl₂ | 1-2 |
| CaCl₂ | 2-2.4 |
| NaHCO₃ | 24-26 |
| D-Glucose | 10 |
Note: The exact composition can vary between laboratories and experimental needs.
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol describes the preparation of 1 liter of standard recording aCSF.
Materials:
-
NaCl
-
KCl
-
NaH₂PO₄·H₂O
-
MgSO₄·7H₂O
-
CaCl₂·2H₂O
-
NaHCO₃
-
D-Glucose
-
Deionized water (ddH₂O)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Magnetic stirrer and stir bar
-
pH meter
-
Osmometer
Procedure:
-
To approximately 800 mL of deionized water in a 1L beaker with a stir bar, add the following salts one by one, ensuring each is fully dissolved before adding the next:
-
NaCl
-
KCl
-
NaH₂PO₄·H₂O
-
NaHCO₃
-
D-Glucose
-
-
Continuously bubble the solution with carbogen gas for at least 15-20 minutes to stabilize the pH.
-
Add MgSO₄·7H₂O and allow it to dissolve completely.
-
Add CaCl₂·2H₂O and allow it to dissolve completely.
-
Bring the final volume to 1 L with deionized water.
-
Check the pH of the solution; it should be between 7.3 and 7.4. Adjust with small amounts of 1M HCl or 1M NaOH if necessary, although carbogenation should bring it to the correct range.
-
Measure the osmolarity; it should be between 290 and 310 mOsm/L. Adjust with small amounts of NaCl or ddH₂O if needed.
-
Keep the aCSF under continuous carbogenation until use. For best results, use the aCSF on the day of preparation.
Protocol 2: Preparation of aCSF with this compound
This protocol details how to prepare aCSF containing a final concentration of 2 mM this compound.
Materials:
-
Prepared aCSF (as per Protocol 1)
-
This compound (MW: 211.15 g/mol )
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 1 L of aCSF following Protocol 1, but withhold the addition of CaCl₂.
-
Weigh out the required amount of this compound for a 2 mM final concentration (0.4223 g for 1 L).
-
Slowly add the this compound to the stirring, carbogenated aCSF.
-
Allow the salt to dissolve completely. If dissolution is slow, gentle warming or brief sonication can be used.
-
Once the this compound is fully dissolved, add the CaCl₂.
-
Verify the pH and osmolarity and adjust if necessary.
-
The solution is now ready for use.
Visualizations
Caption: Kynurenic acid signaling pathway.
Caption: Electrophysiology experimental workflow.
References
Technical Support Center: Kynurenic Acid (KYNA) for In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for dissolving and preparing Kynurenic acid (KYNA) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Kynurenic acid and what are its primary mechanisms of action?
Kynurenic acid (KYNA) is a metabolite of the amino acid tryptophan.[1] It is known for its broad-spectrum antagonist activity on ionotropic glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors.[2] Specifically, it acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[3] Additionally, KYNA is an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor and an agonist for the G protein-coupled receptor 35 (GPR35).[1]
Q2: What are the common solvents for dissolving Kynurenic acid?
Kynurenic acid has low solubility in water at neutral pH.[4] The most common and effective solvents are:
-
Aqueous basic solutions: Such as Sodium Hydroxide (NaOH).[1][3] The sodium salt of KYNA is significantly more soluble in water.[5]
-
Dimethyl sulfoxide (B87167) (DMSO): A common organic solvent for creating concentrated stock solutions.[2]
-
Hot alcohol: KYNA is also reported to be soluble in hot alcohol.
Q3: How should I store Kynurenic acid solutions?
Storage recommendations vary depending on the solvent and desired stability:
-
Short-term (Aqueous): Solutions can be stored for several days at 4°C. However, it is often recommended to prepare fresh solutions on the day of use.[3]
-
Long-term (DMSO stock): Aliquoted stock solutions in DMSO can be stored for up to one month at -20°C or one year at -80°C to avoid repeated freeze-thaw cycles.[2][3]
Q4: What is a suitable vehicle for in vivo administration of Kynurenic acid?
The choice of vehicle depends on the route of administration. A common strategy involves dissolving KYNA in a small amount of DMSO and then diluting it in a vehicle suitable for injection. An example formulation includes:
-
DMSO
-
PEG300
-
Tween80
-
Saline or ddH₂O[2]
Another option for subcutaneous or intraperitoneal injection is a mixture of DMSO and corn oil.[2] For all in vivo work, it is critical to ensure the final concentration of any organic solvent (like DMSO) is low (typically <1%) and non-toxic to the animal model.[5] A vehicle-only control group should always be included in the experimental design.[5]
Q5: Does Kynurenic acid cross the blood-brain barrier (BBB)?
No, Kynurenic acid does not effectively cross the blood-brain barrier.[2][6] This is a critical consideration for experimental design. For central nervous system studies, direct administration methods such as intracerebroventricular (ICV) injection are typically required.
Solubility Data
The solubility of Kynurenic acid can vary based on the solvent, pH, and temperature. The table below summarizes reported solubility data.
| Solvent | Concentration | Notes | Citation |
| Water | ~0.9% (w/v) | Requires heating to 100°C. | |
| Water | 9 mg/mL (~47.6 mM) | Conditions not specified. | [7] |
| 0.1 N NaOH | 100 mM | --- | |
| 0.1 N NaOH | 4 mg/mL (~21.1 mM) | --- | |
| 0.1 M NaOH | ~1 mg/mL (~5.3 mM) | For KYNA hydrate. | [1] |
| 1 N NaOH | Up to 0.5 M | --- | [5] |
| DMSO | 5 mg/mL (~26.4 mM) | --- | [7] |
| DMSO | 50 mM | --- | [5] |
| DMSO | 75 mM | --- | [3] |
| DMSO | Up to 195 mM | Fresh, non-moisture-absorbing DMSO is recommended. | |
| Hot Alcohol | Soluble | Temperature and concentration not specified. | |
| Ether | Insoluble | --- |
Troubleshooting Guide
Problem: My Kynurenic acid is not dissolving in my aqueous buffer (e.g., saline, ACSF).
-
Solution 1: pH Adjustment. KYNA's solubility dramatically increases in basic conditions. Add a small amount of a strong base like 1N NaOH dropwise until the KYNA dissolves completely. It is crucial to then back-titrate the solution to a physiologically compatible pH (typically 7.2-7.4) using an acid like 1N HCl before in vivo use. Always check the final pH.[5][8]
-
Solution 2: Use the Salt Form. The sodium salt of Kynurenic acid is much more soluble in aqueous solutions.[5] Consider purchasing this form to avoid pH adjustments.
-
Solution 3: Sonication. Sonicating the solution for 5-10 minutes can help facilitate dissolution in aqueous buffers like artificial cerebrospinal fluid (ACSF).[5]
-
Solution 4: Gentle Heating. As with many compounds, gentle warming and stirring can increase the rate of dissolution. However, be mindful of the stability of other components in your solution at higher temperatures.
Problem: I dissolved KYNA in NaOH, but it precipitated after I added my buffer or adjusted the pH.
-
Cause: You may have exceeded the solubility limit of KYNA at the final, lower pH. The protonated form of KYNA is less soluble and will precipitate out of solution if the concentration is too high for that pH.
-
Solution 1: Start with a Lower Concentration. Prepare a more dilute solution.
-
Solution 2: Re-dissolve and Re-adjust. Add more NaOH to re-dissolve the precipitate, and then very slowly back-titrate with HCl while vigorously stirring. This can sometimes help keep the compound in solution.
-
Solution 3: Prepare a Concentrated Stock in DMSO. Dissolve KYNA at a high concentration in DMSO and then dilute it to the final working concentration in your aqueous buffer. The final DMSO concentration must be kept to a minimum (<1%).[5]
Problem: I am concerned about the toxicity of my vehicle.
-
Solution: Always run a vehicle control group in your experiment. This group receives the exact same injection volume of the vehicle (e.g., saline with 1% DMSO) without the Kynurenic acid. This allows you to distinguish the effects of KYNA from any effects of the vehicle itself.[5]
Experimental Protocols
Protocol 1: Preparation of KYNA Solution using pH Adjustment
This protocol is suitable for preparing aqueous solutions for injection where co-solvents are not desired.
-
Weigh the desired amount of Kynurenic acid powder.
-
Add a portion of the final volume of the desired aqueous buffer (e.g., 0.9% saline).
-
While stirring, add 1N NaOH dropwise until all the powder has completely dissolved.
-
Once dissolved, carefully adjust the pH back to the desired physiological range (e.g., pH 7.4) by adding 1N HCl dropwise. Monitor the pH closely with a calibrated pH meter.
-
Add the remaining volume of the aqueous buffer to reach the final desired concentration.
-
Sterile-filter the final solution through a 0.22 µm filter before use.
Protocol 2: Preparation of KYNA Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock that can be stored and diluted for various experiments.
-
Weigh the Kynurenic acid powder in a sterile tube.
-
Add the required volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 50 mM).[5]
-
Vortex or sonicate the tube until the KYNA is completely dissolved. Gentle warming (60-70°C) may assist dissolution.[9]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to one year.[2]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kynurenic acid |Kynurenate; KYNA | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kynurenic Acid Accelerates Healing of Corneal Epithelium In Vitro and In Vivo [mdpi.com]
- 7. Kynurenic acid - LKT Labs [lktlabs.com]
- 8. Kynurenic Acid Induces Impairment of Oligodendrocyte Viability: On the Role of Glutamatergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Kynurenic Acid Sodium Salt in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kynurenic acid sodium salt solutions.
Troubleshooting Guide
Researchers may encounter several issues when preparing and storing solutions of this compound. This guide provides systematic steps to identify and resolve these common problems.
Issue 1: Precipitation or Cloudiness in Solution
Precipitation is a common issue that can arise from several factors, including solubility limits, temperature fluctuations, and pH shifts.
-
Observe the precipitate: Note its appearance (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, after pH adjustment, after adding another reagent).
-
Measure the pH of the supernatant: The pH of the solution is a critical factor influencing the solubility of kynurenic acid.
Caption: Troubleshooting workflow for precipitation of this compound.
Issue 2: Solution Discoloration (Yellowing)
A yellow tint in the solution may indicate degradation, particularly due to light exposure.
-
Assess Storage Conditions: Was the solution exposed to light for a prolonged period?
-
Review Solvent: Was the appropriate solvent used? While soluble in water and DMSO, impurities in the solvent could contribute to discoloration.
-
Perform a UV-Vis Scan: Compare the spectrum of the discolored solution to a freshly prepared one. A shift in the maximum absorbance wavelength may indicate degradation.
-
Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Prepare solutions fresh whenever possible.
-
Use high-purity solvents.
Issue 3: Loss of Biological Activity
A decrease in the expected biological effect of the this compound solution can be due to degradation or improper handling.
-
Verify Solution Age and Storage: How old is the solution and how has it been stored? Long-term storage, even at low temperatures, can lead to a gradual loss of potency.
-
Check for Precipitation: Even a small amount of precipitate can significantly lower the effective concentration.
-
Consider pH of the Assay Medium: The pH of your experimental medium can affect the ionization state and, consequently, the activity of kynurenic acid.
-
Re-evaluate Concentration: If possible, confirm the concentration of the solution using an analytical method like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in water up to 100 mM and in DMSO up to 50 mM. For most biological experiments, sterile, purified water or a buffered aqueous solution is recommended.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is highly recommended to prepare solutions fresh on the day of use. If short-term storage is necessary, aliquots can be stored at -20°C for up to one month. For kynurenic acid (the free acid form), solutions can be stored for several days at 4°C. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solution at room temperature?
A3: While specific quantitative data is limited in publicly available literature, it is generally advised to minimize the time that this compound solutions are kept at room temperature, especially when exposed to light. Kynurenic acid is known to be photoactive and can degrade upon light exposure.
Q4: Does the pH of the solution affect the stability of this compound?
A4: Yes, pH is a critical factor. Alkaline conditions (pH > 7) generally improve the solubility and stability of kynurenic acid. Acidic conditions can lead to the protonation of the carboxylate group, forming the less soluble free acid, which may precipitate out of solution.
Q5: My solution turned slightly yellow. Is it still usable?
A5: A yellowish tint can be an indicator of degradation, particularly photodecomposition. The use of a discolored solution is not recommended, as the presence of degradation products could lead to unreliable experimental results. It is best to discard the solution and prepare a fresh one, ensuring it is protected from light.
Data on Solution Stability and Storage
The following tables summarize the available information on the solubility and recommended storage conditions for this compound and its parent compound, kynurenic acid.
Table 1: Solubility Data
| Compound | Solvent | Maximum Concentration |
| This compound | Water | 100 mM |
| This compound | DMSO | 50 mM |
| Kynurenic Acid | 0.1 N NaOH | 4 mg/mL |
| Kynurenic Acid | DMSO | 5 mg/mL |
Table 2: Recommended Storage Conditions for Solutions
| Compound | Storage Temperature | Duration | Recommendations |
| This compound (Aqueous) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Kynurenic Acid | 4°C | Several days | For short-term storage. |
| Kynurenic Acid | -20°C | Up to 1 month | For longer-term storage of solutions. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound (solid)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (211.15 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 100 mM solution, you would need 21.115 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound in a suitable container.
-
Dissolve in solvent: Add the desired volume of sterile, purified water to the solid.
-
Ensure complete dissolution: Vortex or sonicate the solution until all the solid has dissolved. The solution should be clear and colorless.
-
Sterile filtration: For use in cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in light-protected tubes. Store immediately at -20°C.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the stability of this compound and separate it from potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector (preferably a photodiode array detector for peak purity analysis).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare a standard solution: Accurately prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution: Dilute the this compound solution to be tested to a suitable concentration with the mobile phase.
-
Inject and analyze: Inject the standard and sample solutions into the HPLC system.
-
Data analysis:
-
Identify the peak for kynurenic acid by comparing the retention time with the standard.
-
Quantify the amount of kynurenic acid in the sample by comparing the peak area to the standard curve.
-
Examine the chromatogram for any additional peaks, which may represent degradation products. A stability-indicating method should show baseline separation between the main peak and any degradation peaks.
-
Signaling and Degradation Pathways
Kynurenine (B1673888) Pathway
Kynurenic acid is a metabolite of the kynurenine pathway, which is the primary route for tryptophan catabolism.
Caption: Simplified diagram of the kynurenine pathway leading to kynurenic acid.
Potential Photodegradation Pathway
Exposure to light, particularly UV light, can lead to the degradation of kynurenic acid.
Caption: Simplified representation of the photodegradation of kynurenic acid.
Off-target effects of Kynurenic acid sodium salt on GABAergic transmission
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kynurenic Acid (KYNA) sodium salt in experiments related to GABAergic transmission.
Frequently Asked Questions (FAQs)
Q1: I am using Kynurenic Acid sodium salt as a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors. Are there any known off-target effects on GABAergic transmission?
A1: Yes, researchers should be aware of the potential off-target effects of Kynurenic Acid (KYNA) on GABAergic transmission. At high concentrations, KYNA can directly modulate GABA(A) receptors.[1] Specifically, it has been shown to inhibit the peak amplitude of GABA-evoked currents and slow their decay kinetics.[1]
Furthermore, at lower, more physiologically relevant concentrations, KYNA can indirectly affect GABAergic neurotransmission. It acts as a negative allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), which are often located on GABAergic interneurons.[2][3][4] By inhibiting these receptors, KYNA can reduce GABA release in brain regions like the prefrontal cortex and striatum.[2][3][4]
Q2: What are the effective concentrations of this compound for blocking glutamate receptors versus its off-target effects on GABA(A) receptors?
A2: The effective concentration of Kynurenic Acid varies significantly depending on the target receptor. It is a more potent antagonist at NMDA receptors compared to AMPA and GABA(A) receptors.[1] The table below summarizes the inhibitory concentrations (IC50) for different receptors, providing a guide for concentration selection to achieve desired effects while minimizing off-target interactions.
Q3: My Kynurenic Acid is not dissolving properly in my artificial cerebrospinal fluid (aCSF). What could be the issue?
A3: Standard Kynurenic Acid has low solubility in aqueous solutions.[5] It is recommended to use the sodium salt of Kynurenic Acid, which is much more soluble in water and aCSF.[5][6] If you are using the acid form, you can aid dissolution by adding a base like NaOH to neutralize it.[5] Sonication for 5-10 minutes after adding it to the aCSF can also help.[5] Always ensure your final aCSF has the correct osmolarity and sodium concentration after adding the KYNA sodium salt.[5]
Q4: I am seeing a decrease in inhibitory postsynaptic currents (IPSCs) after applying Kynurenic Acid, even though I am trying to block excitatory transmission. Why is this happening?
A4: This is a classic example of an indirect, off-target effect of Kynurenic Acid. The decrease in IPSCs is likely not due to a direct block of GABA(A) receptors, but rather a reduction in GABA release from presynaptic terminals.[4] This occurs because KYNA inhibits α7 nicotinic acetylcholine receptors (α7nAChRs) present on GABAergic interneurons.[4] The activation of these α7nAChRs normally enhances GABA release, so their inhibition by KYNA leads to a decrease in GABAergic tone and consequently, reduced IPSCs.
Q5: Can Kynurenic Acid cross the blood-brain barrier (BBB)?
A5: In intact animals, Kynurenic Acid does not readily cross the blood-brain barrier.[7][8][9] However, under certain pathological conditions that increase BBB permeability, such as cortical spreading depression, peripherally administered KYNA may gain access to the central nervous system.[7][8][9]
Troubleshooting Guides
Issue: Unexpected changes in GABAergic activity.
-
Possible Cause 1: Direct modulation of GABA(A) receptors.
-
Troubleshooting Step: Check the concentration of KYNA being used. If it is in the high micromolar to millimolar range, you may be seeing direct effects on GABA(A) receptors.[1] Consider lowering the concentration if your goal is to exclusively block ionotropic glutamate receptors.
-
-
Possible Cause 2: Indirect modulation via α7nAChRs.
Issue: Variability in experimental results.
-
Possible Cause: Purity and form of Kynurenic Acid.
-
Troubleshooting Step: Ensure you are using a high-purity this compound.[6] If using the acid form, ensure complete dissolution and pH adjustment of your stock solution and final buffer. Inconsistent concentrations due to poor solubility can lead to variability.
-
-
Possible Cause: Endogenous production of KYNA.
Quantitative Data Summary
| Parameter | Receptor/Effect | Species/Tissue | Value | Reference |
| IC50 | NMDA Receptor (NR1a/NR2A) | Human | 158 µM | [1] |
| IC50 | NMDA Receptor (NR1a/NR2B) | Human | 681 µM | [1] |
| IC50 | AMPA Receptor | Cultured rat hippocampal neurons | 433 µM | [1] |
| IC50 | AMPA Receptor | Human GluR2 cell line | 596 µM | [1] |
| IC50 | GABA(A) Receptor | Cultured rat hippocampal neurons | 2.9 mM | [1] |
| IC50 | α7 Nicotinic Acetylcholine Receptor | Cultured rat hippocampal neurons | ~7 µM | [11] |
| Effect | Extracellular GABA levels | Rat prefrontal cortex | ~45% of baseline at 300 nM KYNA | [2] |
| Effect | Extracellular GABA levels | Rat striatum | ~60% of baseline at 300 nM KYNA | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings to Measure GABA-Evoked Currents
-
Cell Culture: Prepare primary cultures of hippocampal neurons from rats.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels and ionotropic glutamate receptor antagonists (if isolating GABA currents).
-
Pipette Solution: The internal pipette solution should have a chloride concentration that allows for the measurement of inward GABA-evoked currents.
-
GABA Application: Apply GABA (e.g., 10 µM) to the cell using a rapid application system.
-
KYNA Application: After obtaining a stable baseline of GABA-evoked currents, co-apply this compound at the desired concentration with GABA.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the GABA-evoked currents before and after the application of KYNA. Calculate the IC50 value if a dose-response curve is generated.[1]
In Vivo Microdialysis to Measure Extracellular GABA Levels
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Probe Implantation: Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to measure basal extracellular GABA levels.
-
KYNA Administration: Administer this compound through the microdialysis probe via reverse dialysis at known concentrations.[2][3]
-
Sample Collection: Continue to collect dialysate samples during and after KYNA administration.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][3]
-
Data Analysis: Express the GABA levels as a percentage of the baseline concentration.
Visualizations
Caption: Signaling pathways of Kynurenic Acid's on- and off-target effects.
Caption: General experimental workflow for studying KYNA's effects.
Caption: Troubleshooting flowchart for unexpected effects of KYNA on GABAergic transmission.
References
- 1. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous kynurenic acid regulates extracellular GABA levels in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid, by targeting α7 nicotinic acetylcholine receptors, modulates extracellular GABA levels in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential Disruption of Prefrontal GABAergic Function by Nanomolar Concentrations of the α7nACh Negative Modulator Kynurenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 7. Unexpected effects of peripherally administered kynurenic acid on cortical spreading depression and related blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected effects of peripherally administered kynurenic acid on cortical spreading depression and related blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Quantitative differences in the effects of de novo produced and exogenous kynurenic acid in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Kynurenic acid sodium salt concentration to avoid non-specific effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of kynurenic acid sodium salt (KYNA) in their experiments and avoid non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Kynurenic Acid (KYNA)?
A1: Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors.[1][2] It also acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[2][3] Additionally, KYNA has been reported to be an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and a ligand for the G protein-coupled receptor GPR35.[1][2][4]
Q2: At what concentrations does KYNA exhibit its primary effects?
A2: The effective concentration of KYNA varies depending on the target receptor.
-
NMDA Receptors: KYNA competitively inhibits the glycine co-agonist site of the NMDA receptor with an IC50 of approximately 8-15 µM.[2][3][5] It antagonizes the glutamate binding site at higher concentrations, in the range of 200-500 µM.[3]
-
AMPA Receptors: KYNA exhibits a dual action on AMPA receptors. At low nanomolar to micromolar concentrations, it can facilitate AMPA receptor responses, while at higher millimolar concentrations, it acts as a competitive antagonist.[6][7]
-
α7 Nicotinic Acetylcholine Receptors (α7nAChR): KYNA has been reported to antagonize α7nAChRs with an IC50 in the low micromolar range (around 7 µM).[2][4][5] However, some studies have found no effect of KYNA on α7nAChR-mediated currents.[8]
-
GPR35: KYNA is a ligand for the orphan G protein-coupled receptor GPR35 with EC50 values of 10.7 µM, 7.4 µM, and 39.2 µM in mouse, rat, and human, respectively.[4]
Q3: What are the potential non-specific effects of KYNA?
A3: Non-specific effects of KYNA are generally observed at higher concentrations. These can include:
-
Broad-spectrum antagonism of all ionotropic glutamate receptors when used at high micromolar to millimolar concentrations.[2]
-
Modulation of GABAA receptors, where it can inhibit the peak amplitude and slow the decay kinetics of GABA-evoked currents at millimolar concentrations.[8]
-
Inhibition of the strychnine-sensitive glycine receptor at high concentrations (e.g., ~35% inhibition by 3 mM KYNA).[8]
-
At high millimolar concentrations, KYNA has been shown to lower the viability of cultured cells.[9][10]
Q4: How soluble is this compound?
A4: this compound is significantly more soluble in water than kynurenic acid.[11] It is soluble up to 100 mM in water and 50 mM in DMSO.
Q5: How should I prepare and store KYNA solutions?
A5: For kynurenic acid, which has poor solubility, you can dissolve it in NaOH (e.g., 0.1 N NaOH to make a 4 mg/ml solution) or DMSO (up to 50 mM).[11] this compound dissolves readily in aqueous solutions like artificial cerebrospinal fluid (aCSF).[11] Stock solutions can be stored at 4°C for several days or at -20°C for longer-term storage.
Troubleshooting Guide
Issue 1: I'm observing broad-spectrum inhibition of neuronal activity, not just antagonism of my target receptor.
-
Possible Cause: The concentration of KYNA is too high, leading to non-specific antagonism of multiple glutamate receptors.
-
Solution:
-
Review Concentration: Refer to the data tables below to select a concentration range that is more specific for your target receptor. For example, to target the glycine site of the NMDA receptor, use low micromolar concentrations (e.g., 10-15 µM).[2][3]
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration for your specific experimental conditions. This will help identify the lowest effective concentration that antagonizes your target without affecting other receptors.
-
Use More Specific Antagonists: If specificity is critical, consider using more selective antagonists for other glutamate receptor subtypes in your control experiments to isolate the effects of KYNA on your target.
-
Issue 2: My kynurenic acid is not dissolving properly in my physiological buffer.
-
Possible Cause: You are using kynurenic acid instead of its more soluble sodium salt. The pH of your buffer may also be a factor.
-
Solution:
-
Use this compound: this compound is readily soluble in water and physiological buffers.[11]
-
Adjust pH: If using kynurenic acid, dissolving it in a small amount of NaOH (e.g., 1N NaOH) before adding it to your buffer can significantly improve solubility.[11] Ensure the final pH of your solution is adjusted and compatible with your experimental system.
-
Sonication: For kynurenic acid, sonicating the solution for 5-10 minutes can aid in dissolution.[11]
-
Prepare a Concentrated Stock in DMSO: Kynurenic acid is soluble in DMSO. You can prepare a concentrated stock and then dilute it to the final concentration in your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.[11]
-
Issue 3: I am seeing unexpected facilitatory effects at low concentrations.
-
Possible Cause: KYNA can have a dual effect on AMPA receptors, causing facilitation at low nanomolar to micromolar concentrations.[6][7]
-
Solution:
-
Be Aware of the Dual Action: Recognize that this is a known property of KYNA. If you are studying AMPA receptors, this effect may be of interest.
-
Adjust Concentration: If you wish to avoid this facilitatory effect and only observe antagonism, you will need to use higher, millimolar concentrations of KYNA.[6][7] However, be mindful of the potential for non-specific effects at these higher concentrations.
-
Use a Different Antagonist: If the facilitatory effect is confounding your results, consider using a different, more specific AMPA receptor antagonist.
-
Data Presentation
Table 1: Effective Concentrations of this compound on Various Receptors
| Receptor Target | Effect | Concentration Range | IC50 / EC50 | Citation(s) |
| NMDA Receptor (Glycine Site) | Antagonist | Low µM | ~8-15 µM | [2][3][4][5] |
| NMDA Receptor (Glutamate Site) | Antagonist | High µM | 200-500 µM | [3] |
| AMPA Receptor | Facilitation | Low nM to µM | - | [6][7] |
| AMPA Receptor | Antagonist | mM | 433-596 µM | [6][7][8] |
| Kainate Receptor | Antagonist | mM | - | [1] |
| α7 Nicotinic Acetylcholine Receptor | Antagonist | Low µM | ~7 µM | [2][4][5] |
| GPR35 (human) | Agonist | µM | 39.2 µM | [4] |
| GABAA Receptor | Modulator (Inhibition) | mM | 2.9 mM | [8] |
| Strychnine-sensitive Glycine Receptor | Inhibitor | mM | - | [8] |
Table 2: Solubility of Kynurenic Acid and its Sodium Salt
| Compound | Solvent | Maximum Concentration | Citation(s) |
| Kynurenic Acid | Water (100°C) | ~0.9% (~47.5 mM) | [11] |
| Kynurenic Acid | 0.1 N NaOH | 4 mg/ml | |
| Kynurenic Acid | DMSO | 5 mg/ml | |
| This compound | Water | 100 mM | |
| This compound | DMSO | 50 mM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of KYNA using Electrophysiology
This protocol describes how to perform a dose-response curve to identify the optimal concentration of KYNA for antagonizing a specific receptor using whole-cell patch-clamp recordings.
-
Cell Preparation: Prepare primary neuronal cultures or brain slices according to your standard laboratory protocol.
-
Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM in water).
-
Prepare a series of dilutions of KYNA in your extracellular recording solution (e.g., aCSF) to cover a wide range of concentrations (e.g., 1 nM to 10 mM).
-
-
Electrophysiological Recording:
-
Establish a stable whole-cell recording from a neuron.
-
Apply an agonist specific for the receptor of interest (e.g., NMDA for NMDA receptors) to elicit a baseline current response.
-
Perfuse the cells with the lowest concentration of KYNA for a sufficient time to reach equilibrium, then co-apply the agonist and KYNA.
-
Wash out the KYNA and ensure the agonist response returns to baseline.
-
Repeat the application with increasing concentrations of KYNA, ensuring a washout period between each application.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the presence of each KYNA concentration.
-
Normalize the responses to the baseline agonist response (in the absence of KYNA).
-
Plot the normalized response as a function of the logarithm of the KYNA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Kynurenic acid's concentration-dependent effects on ionotropic glutamate receptors.
Caption: Workflow for determining the optimal concentration of KYNA via electrophysiology.
Caption: A logical workflow for troubleshooting common issues with KYNA experiments.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the toxicity of kynurenic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Kynurenic Acid Sodium Salt in Recording Solutions: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kynurenic acid sodium salt in physiological recording solutions.
Troubleshooting Guide
Issue: Precipitation observed in the this compound stock solution.
Question: I'm preparing a stock solution of this compound in water or DMSO, and I'm seeing a precipitate. What should I do?
Answer:
Precipitation in stock solutions can occur due to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Confirm the Solubility Limits: this compound has defined solubility limits in common solvents. Ensure you are not exceeding these concentrations.
-
Check the Solvent Quality: The purity of the solvent is critical. Impurities in water or DMSO can act as nucleation sites for precipitation.
-
Action: Use high-purity, sterile-filtered water (e.g., Milli-Q® or equivalent) or anhydrous, high-purity DMSO.
-
-
Consider Temperature: Solubility is often temperature-dependent. If you are preparing or storing your stock solution at a low temperature, the compound may precipitate out.
-
Action: Try gently warming the solution to aid dissolution. For storage, refer to the manufacturer's recommendations, but be aware that refrigeration of concentrated stock solutions can sometimes lead to precipitation.
-
-
Ensure Complete Dissolution: It's possible the salt has not fully dissolved.
-
Action: Vortex the solution thoroughly. Gentle sonication for 5-10 minutes can also help to ensure complete dissolution.
-
Issue: Precipitate forms immediately upon adding this compound to my artificial cerebrospinal fluid (ACSF).
Question: I'm adding this compound directly to my ACSF, and it's causing a cloudy precipitate to form. What's happening and how can I prevent it?
Answer:
This is a common issue that can arise from the interaction of kynurenic acid with components of the ACSF, particularly divalent cations, or from localized high concentrations.
-
Use the Sodium Salt: Kynurenic acid itself has low water solubility. The sodium salt is significantly more soluble and is the recommended form for use in aqueous solutions like ACSF.
-
Order of Addition Matters: Adding this compound to ACSF that already contains calcium and magnesium can lead to the formation of less soluble kynurenate salts.
-
Action: Prepare your ACSF by dissolving all other components first, and add the calcium and magnesium salts last, after the solution has been bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and the pH has stabilized. Add the this compound before adding the divalent cations.
-
-
Prepare a Concentrated Stock Solution: Adding the powder directly to the final volume of ACSF can create localized areas of high concentration, promoting precipitation.
-
Action: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 100 mM). Then, add small volumes of this stock solution to your ACSF to reach the desired final concentration. This ensures rapid and even dispersal.
-
-
pH of the ACSF: The pH of your ACSF should be stable and within the physiological range (typically 7.3-7.4) before adding any compounds.
-
Action: Ensure your ACSF is adequately buffered and has been bubbled with carbogen to stabilize the pH before adding the this compound.
-
Issue: My ACSF containing this compound becomes cloudy over time.
Question: My ACSF with this compound was initially clear, but after some time in the recording rig, I'm noticing a precipitate. What could be the cause?
Answer:
Delayed precipitation can be due to changes in the solution's conditions over the course of an experiment.
-
Temperature Changes: If your ACSF is warmed during the experiment, this can alter the solubility of its components. While warming usually increases solubility, it can also accelerate chemical reactions that might lead to precipitation.
-
pH Instability: Inadequate bubbling with carbogen can lead to a gradual increase in the pH of the ACSF as CO2 escapes. This pH shift can affect the solubility of various components, including kynurenic acid and phosphate (B84403) salts.
-
Action: Ensure continuous and steady carbogenation of your ACSF reservoir throughout the experiment to maintain a stable pH.
-
-
Evaporation: Over long experiments, evaporation of water from the ACSF reservoir can increase the concentration of all solutes, potentially exceeding the solubility limit of this compound or other components.
-
Action: Minimize evaporation by covering your ACSF reservoir.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For aqueous recording solutions, the recommended solvent is high-purity water. This compound is soluble up to 100 mM in water.[1][2] For non-aqueous applications or if a higher concentration is needed, DMSO can be used, with solubility up to 50 mM.[1][2] When using a DMSO stock, ensure the final concentration of DMSO in your recording solution is low (typically less than 0.1%) to avoid off-target effects.
Q2: Can I use kynurenic acid instead of the sodium salt?
A2: While you can use kynurenic acid, it is not recommended for direct addition to neutral pH recording solutions due to its low water solubility. To dissolve kynurenic acid, you would need to add a base like sodium hydroxide (B78521) (NaOH) to deprotonate the carboxylic acid, effectively creating the sodium salt in situ. It is generally more convenient and reliable to start with the commercially available sodium salt.
Q3: What is a typical working concentration of this compound in electrophysiology experiments?
A3: The working concentration can vary depending on the specific application. However, for broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors in slice electrophysiology, concentrations typically range from 1 mM to 4 mM.
Q4: How should I store my this compound stock solution?
A4: For short-term storage (a few days), aqueous stock solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of Kynurenic Acid and its Sodium Salt
| Compound | Solvent | Maximum Concentration (mM) |
| This compound | Water | 100[1][2] |
| DMSO | 50[1][2] | |
| Kynurenic Acid | 1 eq. NaOH | 100 |
| DMSO | 50 |
Experimental Protocols
Protocol for Preparing ACSF with this compound
This protocol is designed to minimize the risk of precipitation.
Materials:
-
High-purity water (e.g., Milli-Q®)
-
Salts for ACSF (e.g., NaCl, KCl, NaH2PO4, NaHCO3, Glucose, MgSO4, CaCl2)
-
This compound
-
Carbogen gas (95% O2 / 5% CO2)
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
Weigh the appropriate amount of this compound.
-
Dissolve in high-purity water to a final concentration of 100 mM.
-
Sterile-filter the stock solution and store in aliquots at -20°C.
-
-
Prepare ACSF (without divalent cations):
-
In a beaker with a stir bar, add approximately 80% of the final volume of high-purity water.
-
While stirring, add the ACSF salts in the following order: NaCl, KCl, NaH2PO4, NaHCO3, and Glucose.
-
Allow the salts to dissolve completely.
-
-
Carbogenate and Adjust pH:
-
Begin bubbling the solution vigorously with carbogen gas.
-
Continue bubbling for at least 15-20 minutes to allow the pH to stabilize.
-
Measure the pH and adjust to the desired value (typically 7.3-7.4) using small amounts of HCl or NaOH if necessary.
-
-
Add this compound:
-
Add the required volume of the 100 mM this compound stock solution to the ACSF to achieve the desired final concentration.
-
-
Add Divalent Cations:
-
Add MgSO4 and allow it to dissolve completely.
-
Add CaCl2 and allow it to dissolve completely.
-
-
Finalize and Filter:
-
Add high-purity water to reach the final volume.
-
Continue to bubble with carbogen.
-
Sterile-filter the final ACSF solution.
-
Store at 4°C and use within 24 hours for best results.
-
Visualizations
Caption: Workflow for preparing ACSF with this compound to prevent precipitation.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Potential toxicity of high concentrations of Kynurenic acid sodium salt in vitro
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential toxicity of high concentrations of Kynurenic Acid (KYNA) sodium salt in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is Kynurenic Acid (KYNA) sodium salt toxic to cells in vitro?
The in vitro toxicity of Kynurenic Acid (KYNA) sodium salt is dependent on its concentration and the cell type being studied. While KYNA is generally considered to have neuroprotective properties at physiological concentrations, high concentrations can lead to cytotoxic effects.[1][2][3] Some studies have reported a decrease in cell viability at high millimolar concentrations of KYNA.[2][3] Conversely, at micromolar concentrations, KYNA has been observed to in some cases enhance the viability of certain cell types.[2][3]
Q2: What are the typical concentrations of KYNA sodium salt that have been reported to cause cytotoxicity?
Cytotoxicity is generally observed at high concentrations, typically in the millimolar (mM) range. For instance, a study on murine splenocytes found that a 5 mM concentration of KYNA was toxic.[4] In another study, reduced viability of mouse fibroblasts (NIH/3T3), green monkey kidney cells, and primary chick embryo cells was noted at high millimolar concentrations.[2][3] In contrast, concentrations in the micromolar (µM) range are often non-toxic and can even be protective.[2][3][5] For example, KYNA at concentrations of 1-100 µM did not affect the viability of human corneal epithelial cells.[5]
Q3: Which cell lines are most sensitive to high concentrations of KYNA sodium salt?
The sensitivity to KYNA varies between cell lines. For example, some cancer cell lines, such as the gastric cancer cell line AGS, have shown a concentration-dependent inhibitory effect on cell viability at concentrations between 150 µM and 300 µM.[6] In contrast, human corneal and conjunctival epithelial cells showed a transient decrease in viability at 1-100 µM, which was not concentration-dependent and recovered after 48 hours.[5] A study on OLN-93 oligodendrocytes demonstrated a reduction in cell viability with increasing concentrations of KYNA.[7]
Q4: What are the potential mechanisms of KYNA-induced cytotoxicity at high concentrations?
High concentrations of KYNA have been shown to induce apoptosis in some cell lines. In AGS gastric cancer cells, KYNA was found to induce both the extrinsic and intrinsic apoptosis pathways.[6][8] This involves the upregulation of FasL and Fas, leading to the cleavage of caspases-8 and -3 in the extrinsic pathway.[6] In the intrinsic pathway, KYNA treatment led to a decrease in anti-apoptotic factors and an increase in pro-apoptotic factors like Bad, Bak, Bax, and Cytochrome C.[6][8]
Troubleshooting Guide
Issue 1: Unexpected decrease in cell viability after treatment with KYNA sodium salt.
-
Possible Cause 1: High Concentration.
-
Recommendation: Verify the final concentration of KYNA in your culture medium. As a starting point, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Consider testing a range of concentrations from low micromolar to high millimolar.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Recommendation: Be aware that different cell lines exhibit varying sensitivities to KYNA.[9] Review literature specific to your cell line or a similar cell type to gauge expected toxic concentrations. If your cell line is particularly sensitive, you may need to use lower concentrations.
-
-
Possible Cause 3: Assay Interference.
-
Recommendation: Some assay reagents can interact with the compound being tested. For example, in metabolic assays like the MTT assay, KYNA has been shown to decrease the metabolic activity of cells, which may not always correlate directly with cell death.[5][7] It is recommended to use a secondary, complementary cytotoxicity assay, such as the LDH release assay or Trypan Blue exclusion, to confirm cell death.
-
Issue 2: Inconsistent results between different cytotoxicity assays.
-
Possible Cause: Different assays measure different aspects of cell health and death.
-
Recommendation: Understand the principle of each assay you are using.
-
MTT Assay: Measures metabolic activity, and a reduction could indicate either cytotoxicity or a decrease in metabolic rate without cell death.[5][7]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and cell death.[2][3]
-
Neutral Red Uptake Assay: Assesses lysosomal integrity.[2][3]
-
Trypan Blue Exclusion Assay: Identifies cells with compromised membrane integrity.
-
-
Using a combination of assays that measure different endpoints can provide a more comprehensive picture of KYNA's effect on your cells.
-
Quantitative Data Summary
Table 1: Effects of Kynurenic Acid (KYNA) Sodium Salt on Cell Viability In Vitro
| Cell Line | Concentration Range | Assay(s) Used | Observed Effect | Reference |
| Murine Splenocytes | 0.5 - 5 mM | Not specified | 5 mM was toxic, resulting in a significant reduction in cell viability. | [4] |
| NIH/3T3, GMK, CECC | High millimolar | MTT, Neutral Red, LDH | Lowered cell viability. | [2][3] |
| Human Corneal Epithelial Cells | 1 - 100 µM | Neutral Red | No effect on viability after 24h and 48h. | [5] |
| Human Conjunctival Epithelial Cells | 1 - 100 µM | Neutral Red | Transient, non-concentration-dependent reduction in viability at 24h, which recovered by 48h. | [5] |
| OLN-93 Oligodendrocytes | 1 - 1000 µM | MTT | Reduction in cell viability with increasing concentrations. | [7] |
| Gastric Cancer Cells (AGS, MKN, SNU) | 50 - 300 µM | MTT | Concentration-dependent inhibition of cell viability. | [6] |
| H9C2 Myoblast Cells | 5 - 10 mM | Flow cytometry (Annexin-FITC-PI) | Minor reduction in viability under normoxic conditions. | [10] |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of KYNA sodium salt and a vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
2. Lactate Dehydrogenase (LDH) Leakage Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Methodology:
-
Culture cells in a 96-well plate and treat them with different concentrations of KYNA sodium salt.
-
After the incubation period, collect the cell culture supernatant.
-
Prepare a reaction mixture containing NADH and pyruvate.
-
Add the collected supernatant to the reaction mixture.
-
Measure the rate of NADH oxidation to NAD+ by monitoring the decrease in absorbance at 340 nm over time. The rate of this reaction is proportional to the amount of LDH in the supernatant.
-
3. Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Methodology:
-
Treat cells with KYNA sodium salt in a 96-well plate.
-
After treatment, incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for a few hours.
-
Wash the cells to remove any unincorporated dye.
-
Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at approximately 540 nm. The amount of absorbed dye is proportional to the number of viable cells.
-
Visualizations
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the toxicity of kynurenic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Kynurenic Acid Induces Impairment of Oligodendrocyte Viability: On the Role of Glutamatergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An in vitro investigation of l-kynurenine, quinolinic acid, and kynurenic acid on B16 F10 melanoma cell cytotoxicity and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Kynurenic Acid Sodium Salt and Fluorescent Dyes
Welcome to the technical support center for researchers utilizing kynurenic acid sodium salt in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions to address potential interference with fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: Can kynurenic acid (KYNA) sodium salt interfere with my fluorescence assay?
A: Yes, kynurenic acid (KYNA) sodium salt has the potential to interfere with fluorescence assays through several mechanisms:
-
Intrinsic Fluorescence: KYNA is an endogenous fluorophore.[1][2] This means it can emit its own light when excited by a light source, which may overlap with the signal from your fluorescent dye.
-
Fluorescence Quenching: KYNA has been shown to act as a quencher for other fluorescent molecules.[3][4][5] This can lead to a decrease in the fluorescence intensity of your dye.
-
Spectral Overlap: The absorption and emission spectra of KYNA might overlap with those of your fluorescent dye, leading to inaccurate measurements.
Q2: What are the spectral properties of kynurenic acid?
A: Kynurenic acid exhibits fluorescence that can be influenced by its environment, such as the solvent and pH. In neutral aqueous solutions, it absorbs in the UV-B region.[1] For detection, it is often complexed with zinc, with an excitation wavelength of 344 nm and an emission wavelength of 398 nm.[2] A derivative, 3-hydroxykynurenic acid, in PBS at pH 7.4, shows a maximum absorption at 368 nm and a fluorescence peak at 474 nm.[6]
Q3: I am seeing a decrease in my fluorescent signal after adding this compound. What could be the cause?
A: A decrease in signal is likely due to fluorescence quenching. KYNA can interact with other molecules and cause them to lose their fluorescence.[3][4][5] This is a known property of kynurenic acid and should be considered when designing your experiment.
Q4: I am observing a higher-than-expected background fluorescence. Could KYNA sodium salt be the culprit?
A: Yes, the intrinsic fluorescence of kynurenic acid could be contributing to your background signal.[1] This is especially likely if the excitation and emission wavelengths used in your assay are close to those of KYNA.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fluorescence Signal (Quenching)
If you observe a significant drop in your fluorescent signal after the addition of this compound, it is likely due to fluorescence quenching.
Troubleshooting Steps:
-
Run a Quenching Control:
-
Prepare a sample with your fluorescent dye at the working concentration.
-
Measure the initial fluorescence.
-
Add this compound at the same concentration used in your experiment.
-
Measure the fluorescence again. A decrease in intensity confirms quenching.
-
-
Perform a Concentration Matrix:
-
Vary the concentration of both your fluorescent dye and this compound to understand the dose-dependency of the quenching effect.
-
-
Consider a Different Fluorescent Dye:
-
If quenching is significant, consider using a fluorescent dye with a different chemical structure that may be less susceptible to quenching by KYNA.
-
Issue 2: High Background Fluorescence (Intrinsic Fluorescence)
If you are experiencing high background fluorescence, it may be due to the native fluorescence of kynurenic acid.
Troubleshooting Steps:
-
Measure the Fluorescence of KYNA Sodium Salt Alone:
-
Prepare a sample containing only the this compound at your experimental concentration and in the same buffer.
-
Excite this sample at the same wavelength used for your fluorescent dye and measure the emission across the detection range. This will quantify the contribution of KYNA to your background signal.
-
-
Optimize Filter Sets:
-
If there is spectral overlap, use narrower bandpass filters for excitation and emission to specifically isolate the signal from your fluorescent dye.
-
-
Background Subtraction:
-
In your data analysis, subtract the fluorescence intensity of the KYNA-only control from your experimental samples.
-
Data Presentation
Table 1: Spectral Properties of Kynurenic Acid and Related Compounds
| Compound | Solvent/Buffer | Excitation Max (nm) | Emission Max (nm) | Reference |
| Kynurenic Acid (with Zinc) | Acetonitrile/Water | 344 | 398 | [2] |
| 3-Hydroxykynurenic Acid | PBS (pH 7.4) | 368 | 474 | [6] |
Experimental Protocols
Protocol 1: Determining Fluorescence Quenching by this compound
Objective: To quantify the quenching effect of this compound on a fluorescent dye.
Materials:
-
Your fluorescent dye of interest (e.g., Fluorescein, Rhodamine B)
-
This compound
-
Appropriate buffer (e.g., PBS)
-
Fluorometer or plate reader
Methodology:
-
Prepare a stock solution of your fluorescent dye and this compound in the assay buffer.
-
Prepare a series of solutions with a constant concentration of the fluorescent dye and varying concentrations of this compound.
-
Include a control sample with only the fluorescent dye.
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths for your dye.
-
Plot the fluorescence intensity as a function of the this compound concentration to determine the quenching efficiency.
Visualizations
Caption: Kynurenic acid can quench fluorescence through collisional or complex formation mechanisms.
Caption: A logical workflow to identify and mitigate interference from kynurenic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. ACUTE ELEVATIONS OF BRAIN KYNURENIC ACID IMPAIR COGNITIVE FLEXIBILITY: NORMALIZATION BY THE ALPHA 7 POSITIVE MODULATOR GALANTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalene-functionalized resorcinarene as selective, fluorescent self-quenching sensor for kynurenic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Ensuring complete washout of Kynurenic acid sodium salt in perfusion systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of Kynurenic acid sodium salt in perfusion systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout important?
Kynurenic acid (KYNA) sodium salt is the sodium salt of Kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors, including NMDA, AMPA, and kainate receptors.[1][2] It is also an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor and a ligand for the G protein-coupled receptor GPR35.[1] Complete washout from a perfusion system is critical to ensure that subsequent experiments on the same system are not confounded by residual antagonist activity, which could lead to false-negative results or misinterpretation of data.
Q2: What are the key properties of this compound relevant to its use in perfusion systems?
Understanding the physicochemical properties of this compound is essential for designing effective washout protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆NNaO₃ | [3] |
| Molecular Weight | 211.15 g/mol | [2][3][4] |
| Solubility in Water | Soluble to 100 mM | [3] |
| Solubility in DMSO | Soluble to 50 mM | [3] |
| Purity (typical) | ≥98% (HPLC) | [2][3] |
Q3: What factors can influence the efficiency of this compound washout?
Several factors can impact the complete removal of KYNA from a perfusion system:
-
Perfusion Flow Rate: Higher flow rates generally decrease the time required for complete washout.
-
Recording Chamber Volume and Geometry: Chambers with complex geometries or large dead spaces can trap the compound, prolonging washout.
-
Tubing Material: KYNA, as a quinoline (B57606) derivative, may exhibit some adsorption to certain types of plastic tubing. The extent of this interaction can depend on the polymer composition.
-
Solvent Choice: While KYNA sodium salt is highly soluble in aqueous buffers, using a solvent like DMSO for initial stock solutions can introduce complications, as DMSO can facilitate the leaching of plasticizers from tubing, which may interfere with experiments or analytical validation.[5][6][7][8][9]
-
Temperature: Higher temperatures can increase the rate of diffusion, potentially aiding in a faster washout.
-
Presence of Proteins: If the perfusate contains proteins, KYNA may bind to them, which could affect its washout characteristics. Studies have shown that KYNA can interact with proteins like bovine serum albumin (BSA) and human serum albumin (HSA).
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound.
Problem 1: Incomplete Washout - Persistent Antagonist Effect
Symptom: After the calculated washout period, the biological system (e.g., neuronal slice, cell culture) still shows a suppressed response to agonists that are normally blocked by Kynurenic acid.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Washout Duration or Volume | 1. Extend Washout Time: Double the initial washout duration and re-assess the biological response. 2. Increase Flow Rate: If the preparation can tolerate it, increase the perfusion flow rate to enhance clearance. |
| Dead Space in the Perfusion System | 1. System Audit: Carefully inspect your perfusion setup for areas where fluid can be trapped (e.g., loose connectors, large volume manifolds). 2. Optimize Tubing: Use low-volume tubing and minimize the total length of the perfusion lines. |
| Adsorption to Tubing or Chamber | 1. Material Check: If using soft PVC tubing, consider that quinoline-based compounds may adsorb to it. Consider switching to FEP or PEEK tubing for critical applications. 2. System Priming: Before the first use with KYNA, prime the system with a high concentration of a non-interfering, structurally similar compound to saturate potential non-specific binding sites. Follow this with a thorough washout. |
| Use of DMSO in Stock Solution | 1. Aqueous Stock: Prepare stock solutions of this compound directly in the aqueous buffer whenever possible to avoid issues with DMSO.[3] 2. Limit DMSO Concentration: If DMSO is unavoidable, keep the final concentration in the perfusate as low as possible (ideally <0.1%). |
Troubleshooting Workflow for Incomplete Washout
Caption: A logical workflow for troubleshooting persistent antagonist effects after Kynurenic acid washout.
Problem 2: Variability in Baseline After Washout
Symptom: The baseline recording (e.g., electrophysiological recording) is unstable or different from the pre-application baseline after the washout period.
Possible Causes & Solutions:
| Cause | Solution |
| Intermittent Release of Trapped KYNA | 1. Thorough System Flush: After each experiment, perform a high-flow rate flush of the entire perfusion system with a cleaning solution (e.g., a compatible detergent), followed by a rinse with deionized water and then fresh buffer. |
| Leaching of Plasticizers from Tubing | 1. Tubing Compatibility: If you used a high concentration of DMSO for your stock solution, plasticizers may have leached from PVC tubing.[5][6][7][8][9] Replace the tubing and prepare future stocks in aqueous solutions. |
| Contamination of Perfusion Lines | 1. Regular Maintenance: Implement a regular cleaning schedule for your perfusion system to prevent the buildup of any residues. |
Experimental Protocols
Protocol 1: Functional Validation of Kynurenic Acid Washout
This protocol provides a method to functionally confirm the complete washout of Kynurenic acid by assessing the recovery of NMDA receptor-mediated responses in a neuronal preparation.
Materials:
-
Biological preparation (e.g., cultured neurons, brain slice)
-
Perfusion system
-
Artificial cerebrospinal fluid (aCSF) or appropriate buffer
-
This compound
-
NMDA (N-methyl-D-aspartate)
Methodology:
-
Establish a Stable Baseline: Perfuse the preparation with standard buffer and record a stable baseline response to a pulsed application of a low concentration of NMDA.
-
Apply Kynurenic Acid: Switch the perfusate to one containing the desired concentration of this compound and continue for a period sufficient to achieve a steady-state block of the NMDA response.
-
Confirm Blockade: Re-apply the NMDA pulse to confirm that the response is fully blocked by Kynurenic acid.
-
Initiate Washout: Switch the perfusion back to the standard buffer without Kynurenic acid.
-
Monitor Recovery: At regular intervals during the washout, apply the NMDA pulse and record the response.
-
Determine Complete Washout: Complete washout is achieved when the response to the NMDA pulse has returned to the pre-application baseline level.
Workflow for Functional Washout Validation
Caption: An experimental workflow for the functional validation of Kynurenic acid washout.
Protocol 2: Analytical Validation of Washout using HPLC-UV
This protocol describes how to analytically verify the absence of Kynurenic acid in the perfusate after washout using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Perfusate samples collected during the washout phase
-
This compound standard
-
Mobile phase components (e.g., acetonitrile (B52724), water, buffer salts like ammonium (B1175870) acetate (B1210297), and acids like sulfuric or acetic acid)[1][10]
Methodology:
-
Prepare Standard Curve: Prepare a series of Kynurenic acid standards of known concentrations in the perfusion buffer.
-
HPLC Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm[1]
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 0.1% sulfuric acid or a combination of ammonium acetate and acetic acid).[1][10] An isocratic method with 91:9 (v/v) ultrapure water:acetonitrile containing 20 mM ammonium acetate and 35 mM acetic acid has also been reported.[10]
-
Injection Volume: 20-50 µL
-
-
Analyze Standards: Inject the standards to generate a calibration curve.
-
Collect Washout Samples: During the washout phase of your experiment, collect fractions of the perfusate at different time points.
-
Analyze Samples: Inject the collected perfusate samples into the HPLC system.
-
Quantify KYNA: Determine the concentration of Kynurenic acid in the washout samples by comparing their peak areas to the standard curve. Complete washout is confirmed when the KYNA concentration is below the limit of detection (LOD) of the assay.
Signaling Pathway: Kynurenic Acid's Primary Targets
Caption: Primary molecular targets of Kynurenic acid, leading to the inhibition of excitatory neurotransmission.
References
- 1. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. routledge.com [routledge.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity assessment of DMSO extracts of environmental aged beached plastics using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous leaching of di-2-ethylhexyl phthalate and "green" plasticizers from poly(vinyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
Validation & Comparative
A Comparative Guide to NMDA Receptor Antagonism: Kynurenic Acid Sodium Salt vs. AP5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: the endogenous neuromodulator Kynurenic Acid (KYNA) and the synthetic compound D-2-amino-5-phosphonopentanoate (AP5). This document outlines their mechanisms of action, potency, selectivity, and provides supporting experimental data to aid in the selection of the appropriate antagonist for specific research applications.
At a Glance: Key Differences
| Feature | Kynurenic Acid Sodium Salt | AP5 (D-AP5) |
| Mechanism of Action | Competitive antagonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit.[1] | Competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunit.[2] |
| Binding Site | Glycine Site (GluN1) | Glutamate Site (GluN2) |
| Nature | Endogenous tryptophan metabolite | Synthetic amino acid derivative |
| Selectivity | Broad-spectrum, also affects α7 nicotinic acetylcholine (B1216132) and other receptors.[1] | Highly selective for NMDA receptors.[2][3] |
| Potency | Micromolar range (IC50 varies with glycine concentration).[1] | Micromolar range.[2] |
Quantitative Comparison of Potency
The inhibitory potency of Kynurenic Acid and AP5 on NMDA receptor activity is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the concentration of agonists (glutamate and glycine) and the specific NMDA receptor subunits present.
| Antagonist | IC50 / Ki | Experimental System | Receptor Subtype | Reference |
| Kynurenic Acid | IC50: ~8 µM | Rat brain preparations | Not specified | [1] |
| IC50: 110 µM (Mg2+-free induced bursts) | Rat hippocampal slices | Native | [4] | |
| IC50: 132 µM (picrotoxin-induced bursts) | Rat hippocampal slices | Native | [4] | |
| AP5 (D-AP5) | IC50: 3.7 µM | Rat cortical wedges | Native | [5] |
| IC50: 66 µM (Mg2+-free induced bursts) | Rat hippocampal slices | Native | [4] | |
| IC50: 290 µM (picrotoxin-induced bursts) | Rat hippocampal slices | Native | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.
Mechanism of Action and Signaling Pathway
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Their activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This dual requirement, along with a voltage-dependent magnesium block, makes them coincidence detectors.
Kynurenic Acid and AP5 antagonize NMDA receptor function through distinct mechanisms:
-
Kynurenic Acid: Acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the co-agonist from binding, thereby inhibiting receptor activation.[1]
-
AP5: Functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit. It directly competes with the endogenous agonist glutamate, preventing its binding and subsequent channel opening.[2]
The differential binding sites of these two antagonists are a critical consideration for experimental design.
Subunit Selectivity
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties.
-
Kynurenic Acid: As it acts on the highly conserved GluN1 subunit, KYNA is generally considered a non-selective NMDA receptor antagonist with respect to the GluN2 subunit.[3]
-
AP5: While broadly acting, some evidence suggests that AP5 and its derivatives may exhibit a degree of preference for GluN2A-containing receptors over GluN2B-containing receptors. However, this selectivity is modest.[6][7] For researchers requiring high subunit selectivity, other more recently developed antagonists may be more suitable.
In Vivo Effects: A Comparative Overview
Direct in vivo comparative studies of Kynurenic Acid and AP5 are limited. However, individual studies provide insights into their neuroprotective and behavioral effects.
-
Kynurenic Acid: Being an endogenous metabolite, its levels are dynamically regulated in the brain. Elevated KYNA has been associated with neuroprotective effects in models of excitotoxicity.[8][9] However, its poor blood-brain barrier penetration can be a limitation for systemic administration in research.[10]
-
AP5: Due to its high selectivity and potency, AP5 has been instrumental in elucidating the role of NMDA receptors in synaptic plasticity and learning. In vivo studies have shown that administration of AP5 can impair spatial learning and block long-term potentiation (LTP).[11][12]
A study comparing the effects of AP5 and kynurenic acid on excitotoxicity in the rat basal forebrain found that equimolar doses of AP5 completely abolished NMDA- and quinolinate-induced toxicity, while kynurenic acid's antagonistic effects were dose-dependent and varied against different excitotoxins.
Experimental Protocols
Accurate characterization and comparison of NMDA receptor antagonists rely on standardized experimental protocols. Below are outlines for two key methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a tissue source rich in NMDA receptors (e.g., rat cerebral cortex) or from cell lines expressing specific NMDA receptor subunits.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the site of interest (e.g., [³H]CGP 39653 for the glutamate site to test AP5, or a glycine site radioligand for KYNA) and varying concentrations of the unlabeled antagonist.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled antagonist to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the effect of antagonists on NMDA receptor-mediated currents in living cells.
Methodology:
-
Cell Preparation: Use cultured neurons or transfected cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subunits.
-
Patching: Form a high-resistance seal between a glass micropipette and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration. This allows for the control of the cell's membrane potential and the recording of ion channel currents.
-
Agonist Application: Perfuse the cell with a solution containing glutamate and glycine to evoke NMDA receptor-mediated currents.
-
Antagonist Application: Co-apply the antagonist (Kynurenic Acid or AP5) at various concentrations with the agonists.
-
Data Acquisition and Analysis: Record the changes in the current amplitude in the presence of the antagonist. Plot the percentage of current inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50.
Conclusion
Both this compound and AP5 are valuable tools for studying NMDA receptor function. The choice between them should be guided by the specific experimental goals.
-
AP5 is the preferred antagonist when high selectivity for the NMDA receptor's glutamate site is required, for instance, in studies aiming to isolate NMDA receptor-dependent processes from other glutamatergic or cholinergic signaling.
-
Kynurenic Acid , as an endogenous modulator acting at the glycine site, is particularly relevant for studies investigating the physiological regulation of NMDA receptor activity and its interplay with tryptophan metabolism. Its broader pharmacological profile, however, necessitates careful consideration of potential off-target effects.
For studies requiring fine-tuned modulation of specific NMDA receptor subtypes, researchers should consider more recently developed subunit-selective antagonists. This guide serves as a foundational resource to inform the rational selection and application of these two classical NMDA receptor antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Atypical expression and activation of GluN2A and GluN2B-containing NMDA receptors at ganglion cells during retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. umimpact.umt.edu [umimpact.umt.edu]
- 7. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kynurenic Acid and Its Sodium Salt in Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, experimental applications, and key signaling pathways of kynurenic acid and its sodium salt.
In the realm of neuroscience and pharmacology, kynurenic acid (KYNA) stands as a pivotal endogenous metabolite of tryptophan, recognized for its broad-spectrum antagonism of excitatory amino acid (EAA) receptors. Its neuroprotective properties have made it a subject of intense research. However, the practical application of KYNA in experimental settings is often hampered by its physicochemical properties. This has led to the use of its more soluble counterpart, kynurenic acid sodium salt. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate agent for their studies.
Key Differences in Physicochemical Properties
The most significant distinction between kynurenic acid and its sodium salt lies in their solubility. This fundamental difference has profound implications for their handling, formulation, and bioavailability in experimental models.
| Property | Kynurenic Acid | This compound |
| Molecular Weight | 189.17 g/mol | 211.15 g/mol |
| Water Solubility | Poorly soluble | Soluble up to 100 mM |
| DMSO Solubility | Soluble up to 50 mM | Soluble up to 50 mM |
| Solubility in NaOH | Soluble up to 100 mM in 1eq. NaOH | Not applicable |
Table 1: Comparison of Physicochemical Properties. The enhanced water solubility of the sodium salt is a critical advantage in the preparation of aqueous solutions for in vitro and in vivo studies.
The poor aqueous solubility of kynurenic acid often necessitates the use of organic solvents like DMSO or alkaline solutions (e.g., NaOH) to achieve desired concentrations for stock solutions. While effective, this can introduce confounding variables into experiments, as the solvents themselves may have biological effects. The high water solubility of this compound circumvents this issue, allowing for the preparation of straightforward aqueous formulations.
Efficacy and Bioavailability: An Inferred Comparison
While direct comparative studies on the in vivo efficacy and bioavailability of kynurenic acid versus its sodium salt are not extensively documented, a strong inference can be drawn from their solubility profiles. In pharmacology, higher aqueous solubility is a key determinant of improved dissolution and subsequent absorption, leading to greater bioavailability.
It is reasonable to hypothesize that the administration of this compound in an aqueous vehicle would result in more rapid and complete absorption compared to a suspension of kynurenic acid. This enhanced bioavailability would likely translate to greater efficacy in in vivo models of neuroprotection, as a higher concentration of the active kynurenate anion would reach the target tissues.
Neuroprotective and Biological Activities
At a physiological pH, both kynurenic acid and its sodium salt exist as the kynurenate anion, which is the biologically active form. Therefore, their mechanisms of action and neuroprotective effects are identical. Kynurenic acid is a well-established antagonist of ionotropic glutamate (B1630785) receptors, including NMDA (acting at the glycine (B1666218) co-agonist site), AMPA, and kainate receptors. This antagonism underlies its ability to counteract excitotoxicity, a key pathological process in various neurological disorders.
Beyond its effects on glutamate receptors, kynurenic acid also interacts with other signaling pathways:
-
GPR35 Agonist: Kynurenic acid is an agonist for the G protein-coupled receptor 35 (GPR35), which is expressed in immune cells and the gastrointestinal tract.[1] Activation of GPR35 by kynurenic acid can lead to the mobilization of intracellular calcium and the production of inositol (B14025) phosphates.[1]
-
Aryl Hydrocarbon Receptor (AhR) Agonist: Kynurenic acid is a ligand for the aryl hydrocarbon receptor, a transcription factor involved in regulating immune responses and cellular metabolism.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of kynurenic acid and its sodium salt.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
Kynurenic acid or this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the test compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the standard curve.
-
Analyze the diluted supernatant by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Protocol 2: Quantification of Kynurenic Acid in Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of kynurenic acid in plasma samples.
Materials:
-
Plasma samples
-
Kynurenic acid standard
-
Perchloric acid (PCA)
-
HPLC system with a fluorescence detector
-
C18 analytical column
-
Mobile phase: e.g., a mixture of acetonitrile (B52724) and a buffer solution (e.g., sodium acetate)
-
Zinc acetate (B1210297) solution for post-column derivatization
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 25 µL of 6% PCA to precipitate proteins.
-
Vortex the mixture and then centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the C18 column.
-
Perform isocratic or gradient elution with the mobile phase at a constant flow rate.
-
After separation on the column, the eluent is mixed with a zinc acetate solution in a post-column reaction coil. The zinc ions form a fluorescent complex with kynurenic acid.
-
Detect the fluorescent complex using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of kynurenic acid into a blank plasma matrix and processing them in the same way as the samples.
-
Quantify the kynurenic acid concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving kynurenic acid and a typical experimental workflow.
Caption: Kynurenic Acid GPR35 Signaling Pathway.
Caption: Kynurenic Acid AhR Signaling Pathway.
Caption: In Vivo Neuroprotection Experimental Workflow.
Conclusion
The choice between kynurenic acid and its sodium salt for research purposes is primarily a practical one, dictated by the experimental design. While both compounds exert the same biological effects through the kynurenate anion, the superior aqueous solubility of the sodium salt offers significant advantages in terms of ease of formulation and likely enhanced bioavailability. For in vitro studies requiring aqueous buffers and for in vivo studies aiming for optimal absorption and efficacy, this compound is the recommended choice. Kynurenic acid remains a viable option, particularly when the use of organic solvents is not a concern or when established protocols specifically call for it. Researchers should carefully consider the implications of solubility on their experimental outcomes and choose the compound that best suits the requirements of their study.
References
A Researcher's Guide to Non-NMDA Receptor Antagonists: CNQX vs. Kynurenic Acid Sodium Salt
For researchers in neuroscience and drug development, the precise pharmacological blockade of non-NMDA type ionotropic glutamate (B1630785) receptors—namely AMPA and kainate receptors—is crucial for dissecting neural circuits and investigating disease mechanisms. Two commonly used antagonists for this purpose are the synthetic compound CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and the endogenous metabolite, Kynurenic acid. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
At a Glance: Key Performance Differences
| Feature | CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Kynurenic Acid Sodium Salt |
| Primary Targets | Competitive antagonist of AMPA and kainate receptors.[1][2][3] | Broad-spectrum antagonist of ionotropic glutamate receptors (AMPA, kainate, NMDA).[4][5][6] |
| Potency (IC₅₀) | AMPA: ~0.3 µM[2][3][7]Kainate: ~1.5 µM[2][3][7] | AMPA/Kainate: Millimolar (mM) range for competitive antagonism.[8]NMDA (glycine site): ~8-15 µM[9]α7 nAChR: ~7 µM[9][10][11] |
| Working Concentration | 1-10 µM for effective to full blockade of AMPA/kainate receptors.[1] | Typically in the millimolar (e.g., 1-10 mM) range for non-NMDA receptor blockade.[4][8] |
| Mechanism of Action | Competitive antagonist at the glutamate binding site of AMPA/kainate receptors.[2] | Non-selective. Competitive antagonist at high concentrations.[8] Non-competitive antagonist at the NMDA receptor glycine (B1666218) site.[4][12] |
| Selectivity | Highly selective for AMPA/kainate receptors over NMDA receptors at standard working concentrations.[13][14] | Non-selective, with significant activity at NMDA, α7 nicotinic, and GPR35 receptors.[4][6][12] |
| Off-Target Effects | Antagonizes the NMDA receptor at the glycine site (IC₅₀ ~25 µM).[15] Can increase the frequency of GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs) via a mechanism independent of glutamate receptors.[1][16] | Dual action on AMPA receptors: potentiation at low (nM-µM) concentrations, antagonism at high (mM) concentrations.[8][17] Potent antagonist of α7 nicotinic acetylcholine (B1216132) receptors.[9][11] Agonist for GPR35.[6][10] |
| Solubility | Soluble in DMSO. The disodium (B8443419) salt is water-soluble.[1] | The sodium salt is water-soluble. |
| Key Advantage | High potency and selectivity for non-NMDA receptors. | Endogenous molecule, broad-spectrum antagonism can be useful for blocking all ionotropic glutamate receptor activity. |
| Key Disadvantage | Potential off-target effects on NMDA and GABA receptors.[15][16][18] | Low potency for AMPA/kainate receptors and lack of specificity.[8] |
Signaling Pathways and Antagonist Action
The primary function of both CNQX and Kynurenic acid in this context is to block the excitatory signaling cascade initiated by glutamate binding to non-NMDA receptors. This action prevents the influx of sodium ions and, in the case of calcium-permeable AMPA receptors, calcium ions, thereby inhibiting neuronal depolarization.
Caption: Antagonism of non-NMDA receptor signaling by CNQX and Kynurenic Acid.
Detailed Performance Analysis
CNQX: The Potent and Selective Blocker
CNQX is a synthetic quinoxalinedione (B3055175) derivative widely used for its high potency and selectivity as a competitive antagonist of AMPA and kainate receptors.[1][2][3] Experimental data consistently show that CNQX effectively blocks non-NMDA receptor-mediated responses in the low micromolar range. For instance, concentrations of 10 µM are commonly used to achieve full blockade of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[1][13] Its selectivity for non-NMDA over NMDA receptors is a significant advantage, allowing researchers to isolate and study NMDA receptor-dependent phenomena.[13][14]
However, researchers must be aware of its off-target effects. At concentrations higher than those typically required for AMPA/kainate blockade (IC₅₀ ~25 µM), CNQX can also antagonize the glycine-binding site of the NMDA receptor.[7][15] Additionally, some studies have reported that quinoxaline (B1680401) derivatives, including CNQX, can increase the frequency of spontaneous GABAergic inhibitory postsynaptic currents, an effect independent of its action on glutamate receptors.[16]
Kynurenic Acid: The Endogenous Broad-Spectrum Antagonist
Kynurenic acid is a metabolite of tryptophan that acts as an endogenous antagonist at all three ionotropic glutamate receptors.[4][5][6] Its primary and most potent action within this class is as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor.[12] To achieve a competitive blockade of AMPA and kainate receptors, much higher concentrations, typically in the millimolar range, are required.[4][8]
A unique characteristic of Kynurenic acid is its concentration-dependent dual effect on AMPA receptors: at low concentrations (nanomolar to micromolar), it can facilitate AMPA receptor responses, while at high millimolar concentrations, it acts as a competitive antagonist.[8][17] Its broad-spectrum activity means it lacks specificity, which can be a disadvantage if the goal is to isolate non-NMDA receptor pathways. Furthermore, it is a known antagonist of the α7 nicotinic acetylcholine receptor and an agonist for the G protein-coupled receptor GPR35, adding layers of complexity to data interpretation.[6][11] Due to its poor ability to cross the blood-brain barrier, its application is often limited to in vitro preparations or direct central administration.[5]
Experimental Protocols
Below are representative experimental workflows for utilizing CNQX and Kynurenic acid to block non-NMDA receptors in electrophysiological recordings from neuronal cultures or brain slices.
Experimental Workflow: Isolating NMDA Receptor Currents
Caption: A typical electrophysiology workflow using CNQX to isolate NMDA currents.
Protocol 1: Using CNQX to Block Non-NMDA Receptor-Mediated EPSCs
-
Preparation: Prepare standard artificial cerebrospinal fluid (aCSF) for recording. For isolating NMDA receptor currents, it is common to use Mg²⁺-free aCSF to relieve the voltage-dependent block of the NMDA receptor channel.
-
Stock Solution: Prepare a concentrated stock solution of CNQX disodium salt in water or CNQX free acid in DMSO (e.g., 10-20 mM).
-
Baseline Recording: Obtain a stable whole-cell voltage-clamp recording from a neuron. Record baseline spontaneous or evoked EPSCs. In standard aCSF containing Mg²⁺, these will be predominantly mediated by AMPA receptors.[13]
-
Application: Perfuse the recording chamber with aCSF containing the final working concentration of CNQX (typically 10 µM). This concentration is sufficient to fully block AMPA/kainate receptor-mediated currents.[1][13]
-
Data Acquisition: Observe the reduction or complete elimination of the fast component of the EPSC, confirming the blockade of non-NMDA receptors. Any remaining slow-component current in Mg²⁺-free conditions is likely mediated by NMDA receptors and can be confirmed by subsequent application of an NMDA receptor antagonist like D-AP5.[13]
Protocol 2: Using Kynurenic Acid to Achieve Broad-Spectrum Glutamate Receptor Blockade
-
Preparation: Prepare standard aCSF.
-
Stock Solution: Prepare a stock solution of this compound in water (e.g., 1 M).
-
Baseline Recording: Establish a stable whole-cell recording and measure baseline synaptic activity.
-
Application: Bath-apply Kynurenic acid at a high final concentration (e.g., 1-10 mM) to the aCSF.[4]
-
Data Acquisition: Record the inhibition of synaptic responses. At this concentration, Kynurenic acid will antagonize NMDA, AMPA, and kainate receptors, resulting in a broad suppression of excitatory neurotransmission. Be mindful that other targets like α7 nicotinic receptors will also be affected.
Conclusion and Recommendations
The choice between CNQX and Kynurenic acid depends entirely on the experimental question.
Choose CNQX when:
-
You require high potency and selectivity for blocking AMPA and kainate receptors.
-
The primary goal is to isolate and study NMDA receptor-mediated events.
-
Working with low micromolar concentrations is desirable.
Choose this compound when:
-
A broad-spectrum blockade of all ionotropic glutamate receptors is needed.
-
Investigating the effects of an endogenous modulator is the goal.
-
The lack of specificity is acceptable or desired for the experimental design.
For most applications requiring the specific blockade of non-NMDA receptors, CNQX is the superior choice due to its high potency and selectivity. Researchers should, however, remain vigilant about its potential off-target effects at higher concentrations and on GABAergic transmission. Kynurenic acid, while a valuable tool for studying broad glutamatergic transmission and endogenous modulation, is generally not suitable for the specific and potent blockade of only the non-NMDA receptor population.
References
- 1. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Kynurenic acid |Kynurenate; KYNA | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 13. CNQX blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Blockade of Synaptic Transmission: A Comparative Guide to Kynurenic Acid Sodium Salt and its Alternatives
For researchers, scientists, and drug development professionals, the precise modulation of synaptic transmission is paramount. Kynurenic acid (KYNA) sodium salt, an endogenous tryptophan metabolite, has long been utilized as a broad-spectrum antagonist of excitatory amino acid receptors. This guide provides an objective comparison of KYNA's performance with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for validating the blockade of synaptic transmission.
Kynurenic acid exerts its effects by antagonizing ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] It also demonstrates activity at the glycine (B1666218) co-agonist site of the NMDA receptor and α7 nicotinic acetylcholine (B1216132) receptors.[2][3] While its broad-spectrum nature can be advantageous for complete blockade of excitatory transmission, it can also present challenges when receptor-specific effects are under investigation. This guide compares KYNA with more selective antagonists: CNQX, NBQX, and AP5.
Performance Comparison of Synaptic Transmission Blockers
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Kynurenic acid sodium salt and its alternatives against various glutamate receptors. Lower IC50 values indicate higher potency.
| Compound | Target Receptor(s) | IC50 (µM) | Key Characteristics |
| Kynurenic Acid | NMDA (glycine site) | 8[2] | Broad-spectrum antagonist of ionotropic glutamate receptors and α7 nicotinic receptors.[1][3] Endogenous metabolite. |
| α7 nicotinic | 7[2] | ||
| AMPA | ~433-596[4] | Lower potency for AMPA/kainate receptors compared to NMDA and nicotinic receptors. | |
| Kainate | - | Antagonistic effect established, but specific IC50 values are less consistently reported. | |
| CNQX | AMPA | 0.3 - 0.4[5][6][7][8] | Potent and selective competitive antagonist for AMPA and kainate receptors.[5][6][7][8] Also acts as an antagonist at the NMDA receptor's glycine site at higher concentrations. |
| Kainate | 1.5 - 4[5][6][7][8] | ||
| NMDA (glycine site) | 25[5] | ||
| NBQX | AMPA | 0.15[9] | Highly selective and competitive AMPA/kainate receptor antagonist with greater potency for AMPA receptors.[9][10][11] Neuroprotective and anticonvulsant properties have been noted.[11] |
| Kainate | 4.8[9] | ||
| AP5 (D-AP5) | NMDA | ~3.7 - 50[12][13][14] | Selective and competitive NMDA receptor antagonist, acting at the glutamate binding site.[12][14][15][16] Widely used to study NMDA receptor-dependent synaptic plasticity.[14] |
Experimental Protocols
Validating the blockade of synaptic transmission by these compounds typically involves electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons.
Experimental Workflow for Comparing Antagonist Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. CNQX - Wikipedia [en.wikipedia.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AP5 - Wikipedia [en.wikipedia.org]
- 13. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 15. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 16. rndsystems.com [rndsystems.com]
A Comparative Guide to Kynurenic Acid Sodium Salt and Other Broad-Spectrum Glutamate Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kynurenic acid sodium salt with other prominent broad-spectrum glutamate (B1630785) antagonists. The information presented is supported by experimental data to assist researchers in selecting appropriate tools for their studies in neuroscience and pharmacology.
Introduction to Glutamate Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory. However, excessive glutamate receptor activation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological and psychiatric disorders. Broad-spectrum glutamate antagonists, which inhibit multiple types of glutamate receptors, are invaluable research tools and potential therapeutic agents.
Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, is a well-established broad-spectrum antagonist of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2] This guide compares the in vitro potency and mechanisms of action of this compound with other widely used broad-spectrum antagonists.
Comparative Potency of Glutamate Antagonists
The following table summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki or Kd) of kynurenic acid and other selected broad-spectrum glutamate antagonists. These values provide a quantitative measure of their potency at different glutamate receptor subtypes. It is important to note that these values can vary depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and receptor subunit composition.
| Compound | Receptor Target | Potency (IC50 / Ki / Kd) | Antagonism Type | Reference(s) |
| Kynurenic Acid | NMDA (Glycine Site) | ~15 µM (without glycine) | Competitive | [3] |
| NMDA (Glycine Site) | ~235 µM (with 10 µM glycine) | Competitive | [3] | |
| AMPA | High µM to mM range | Competitive | [4] | |
| Kainate | High µM to mM range | Competitive | [5] | |
| α7 Nicotinic Acetylcholine | ~7 µM | Non-competitive | [5] | |
| Dizocilpine (B47880) (MK-801) | NMDA | Kd: 37.2 nM | Non-competitive (Open-channel blocker) | [6] |
| NMDA | IC50: 20 nM (inhibition of NMDA-induced NE release) | Non-competitive (Open-channel blocker) | [6] | |
| AMPA / Kainate | No significant activity | - | [7] | |
| CNQX | AMPA | IC50: 0.3 - 0.4 µM | Competitive | [8][9][10][11] |
| Kainate | IC50: 1.5 - 4 µM | Competitive | [8][9][10][11] | |
| NMDA (Glycine Site) | IC50: 25 µM | Competitive | [8][10] | |
| Memantine (B1676192) | NMDA | IC50: ~3 µM | Uncompetitive (Open-channel blocker) | [12] |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of these antagonists are crucial for understanding their experimental effects. Kynurenic acid acts as a competitive antagonist at the glutamate and glycine (B1666218) binding sites of iGluRs, while dizocilpine and memantine are open-channel blockers of the NMDA receptor. CNQX is a competitive antagonist primarily at AMPA and kainate receptors.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the comparative analysis of these compounds.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound, dizocilpine, and CNQX for NMDA, AMPA, and kainate receptors.
Materials:
-
Test compounds (this compound, Dizocilpine, CNQX)
-
Radioligands (e.g., [³H]CGP 39653 for NMDA glutamate site, [³H]Glycine for NMDA glycine site, [³H]AMPA, [³H]Kainate)
-
Receptor source: Rat brain cortical membranes or cell lines expressing specific receptor subtypes.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (high concentration of a non-labeled ligand, e.g., 10 µM glutamate)
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a non-labeled ligand instead of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist.
Objective: To characterize the inhibitory effect of this compound, dizocilpine, and CNQX on glutamate receptor-mediated currents.
Materials:
-
Cultured neurons or brain slices.
-
External solution (e.g., artificial cerebrospinal fluid - ACSF).
-
Internal solution for the patch pipette (containing salts mimicking the intracellular environment).
-
Glutamate receptor agonists (NMDA, AMPA, Kainate).
-
Test compounds.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
Procedure:
-
Preparation: Place the cultured cells or brain slice in a recording chamber on the microscope stage, continuously perfused with oxygenated ACSF.
-
Patching: Fabricate a glass micropipette and fill it with internal solution. Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell at a specific holding potential (e.g., -70 mV). Apply a glutamate receptor agonist to the external solution to evoke an inward current.
-
Antagonist Application: After obtaining a stable baseline agonist-evoked current, co-apply the test compound at various concentrations with the agonist.
-
Data Analysis: Measure the reduction in the peak amplitude of the agonist-evoked current in the presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in awake, freely moving animals.
Objective: To assess the effect of systemically or locally administered this compound on extracellular glutamate levels.
Materials:
-
Experimental animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Analytical system for glutamate detection (e.g., HPLC with fluorescence detection).
-
Test compound.
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with ACSF at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals into a fraction collector.
-
Baseline Measurement: Analyze the glutamate concentration in the initial samples to establish a stable baseline.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe - reverse dialysis).
-
Post-Drug Collection: Continue collecting dialysate samples to measure changes in extracellular glutamate levels.
-
Data Analysis: Express the glutamate concentration in each sample as a percentage of the baseline and plot the time course of the drug's effect.
Calcium Imaging
This method visualizes changes in intracellular calcium concentrations, which are often a downstream consequence of glutamate receptor activation.
Objective: To screen the inhibitory activity of this compound and other antagonists on glutamate-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence microscope with a camera and appropriate filters.
-
Image analysis software.
-
Glutamate.
-
Test compounds.
Procedure:
-
Cell Loading: Incubate cultured neurons with a calcium-sensitive dye. The dye will enter the cells and become fluorescent upon binding to calcium.
-
Imaging Setup: Place the coverslip with the loaded cells in a recording chamber on the microscope stage.
-
Baseline Imaging: Acquire baseline fluorescence images before stimulation.
-
Stimulation: Apply glutamate to the cells to induce an increase in intracellular calcium, which will be reflected as an increase in fluorescence.
-
Antagonist Application: Pre-incubate the cells with the test compound before applying glutamate to assess its inhibitory effect on the calcium response.
-
Image Acquisition: Record a time-lapse series of fluorescence images before, during, and after glutamate and antagonist application.
-
Data Analysis: Quantify the change in fluorescence intensity in individual cells. Compare the magnitude of the glutamate-induced calcium response in the presence and absence of the antagonist to determine its inhibitory potency.
Conclusion
This compound is a valuable research tool due to its nature as an endogenous broad-spectrum glutamate antagonist. Its potency is generally lower than that of synthetic antagonists like dizocilpine and CNQX, which exhibit high affinity for their respective primary targets. The choice of antagonist will depend on the specific research question, with kynurenic acid being particularly relevant for studies investigating the physiological and pathological roles of endogenous neuromodulators. The provided experimental protocols offer a framework for the direct comparison of these and other glutamate antagonists in various experimental settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CNQX - Wikipedia [en.wikipedia.org]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kynurenic Acid Sodium Salt and 7-Chlorokynurenic Acid: Receptor Selectivity and Functional Consequences
For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuroactive compounds is paramount. This guide provides a detailed comparison of Kynurenic Acid (KYNA) sodium salt and its synthetic derivative, 7-Chlorokynurenic Acid (7-CKA), with a focus on their distinct effects, receptor interactions, and supporting experimental data.
Kynurenic acid, a metabolite of the tryptophan pathway, and its halogenated analog, 7-chlorokynurenic acid, are both widely recognized as antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, their pharmacological profiles exhibit significant divergences in terms of potency, selectivity, and interactions with other receptor systems. These differences have profound implications for their application as research tools and potential therapeutic agents.
Core Differences in Mechanism of Action
The primary target for both KYNA and 7-CKA is the glycine (B1666218) co-agonist site on the NMDA receptor.[1] Glycine binding to this site is a prerequisite for the activation of the NMDA receptor by glutamate (B1630785). By acting as antagonists at this site, both compounds can inhibit NMDA receptor-mediated neurotransmission.
Kynurenic Acid (KYNA) is a broad-spectrum antagonist, demonstrating activity at multiple excitatory amino acid receptors.[2][3] Its effects are not limited to the NMDA receptor; it also acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, albeit at higher concentrations.[2][4] Furthermore, KYNA has been shown to interact with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the orphan G protein-coupled receptor GPR35.[2][5] This promiscuous binding profile contributes to a wider range of physiological effects but also a lack of specificity.
7-Chlorokynurenic Acid (7-CKA) , in contrast, is a highly potent and selective competitive antagonist of the glycine site of the NMDA receptor.[1][6] The addition of a chlorine atom at the 7-position of the kynurenic acid backbone significantly enhances its affinity for the glycine binding site, making it a more specific tool for studying NMDA receptor function.[1][7] While its primary action is at the NMDA receptor, 7-CKA has also been found to be a potent inhibitor of vesicular glutamate transporters, which can influence glutamate homeostasis.[6] A significant limitation for both compounds is their poor ability to cross the blood-brain barrier.[3][6] To address this for 7-CKA in clinical research, a centrally-penetrant prodrug, 4-chlorokynurenine (B1664160) (AV-101), has been developed.[6]
Quantitative Comparison of Receptor Affinity
The following table summarizes the available quantitative data on the binding affinities and potencies of KYNA and 7-CKA at various receptor sites. This data highlights the significantly greater potency and selectivity of 7-CKA for the NMDA receptor glycine site.
| Compound | Target | Action | Affinity/Potency (IC50/Ki) | Reference |
| Kynurenic Acid (KYNA) | NMDA Receptor (Glycine Site) | Non-competitive Antagonist | ~10 µM (IC50) | [4] |
| AMPA/Kainate Receptors | Antagonist | 0.1-2.5 mM | [2] | |
| α7 Nicotinic Acetylcholine Receptor | Antagonist | ~7 µM (IC50) | [8] | |
| GPR35 | Ligand | - | [2] | |
| 7-Chlorokynurenic Acid (7-CKA) | NMDA Receptor (Glycine Site) | Competitive Antagonist | 0.56 µM (IC50) | [1][7] |
| Vesicular Glutamate Transporter | Competitive Inhibitor | 0.59 mM (Ki) | [6] |
Experimental Protocols
To elucidate the distinct effects of KYNA and 7-CKA, researchers employ a variety of experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
Objective: To determine the inhibitory concentration (IC50) of KYNA and 7-CKA for the strychnine-insensitive [3H]glycine binding site on the NMDA receptor complex in rat cortical membranes.
Protocol:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. Following another centrifugation, the final pellet is resuspended in buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]glycine (e.g., 10 nM) and varying concentrations of the test compounds (KYNA or 7-CKA) in a final volume of 500 µL.
-
Incubation and Termination: The mixture is incubated at 4°C for 30 minutes. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Cortical Neurons
Objective: To assess the functional antagonism of NMDA-induced currents by KYNA and 7-CKA and to determine the nature of this antagonism.
Protocol:
-
Cell Culture: Primary cortical neurons are prepared from neonatal rats and cultured on coverslips.
-
Recording Setup: Whole-cell voltage-clamp recordings are made from individual neurons using a patch-clamp amplifier. The external solution contains standard physiological saline. The internal pipette solution contains a Cs-based solution to block potassium currents.
-
Drug Application: NMDA (e.g., 100 µM) is applied to the neuron in the presence and absence of varying concentrations of KYNA or 7-CKA. To investigate the interaction with the glycine site, the reversal of antagonism is tested by co-application of high concentrations of glycine or D-serine.
-
Data Acquisition: Inward currents elicited by NMDA application are recorded. The peak amplitude of the current is measured.
-
Data Analysis: The inhibitory effect of the antagonists is quantified by measuring the reduction in the NMDA-induced current amplitude. Concentration-response curves are generated to determine the potency of the antagonists. The ability of glycine to reverse the antagonism is indicative of action at the glycine co-agonist site.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their comparison.
Caption: NMDA Receptor Antagonism by KYNA and 7-CKA.
Caption: Workflow for Comparing KYNA and 7-CKA.
References
- 1. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Kynurenic Acid Sodium Salt in Preclinical Neuroprotection
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comparative analysis of the in vivo neuroprotective effects of kynurenic acid (KYNA), a tryptophan metabolite, with a focus on its sodium salt formulation. It is designed for researchers, scientists, and drug development professionals seeking to evaluate its therapeutic potential against alternative neuroprotective agents. The information synthesizes findings from preclinical studies, presenting quantitative data, experimental methodologies, and mechanistic insights.
Introduction to Kynurenic Acid
Kynurenic acid is an endogenous metabolite of the kynurenine (B1673888) pathway, known for its broad-spectrum antagonist activity at ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), AMPA, and kainate receptors.[1][2][3] This antagonism mitigates the excessive glutamate receptor activation, or excitotoxicity, a common pathological mechanism in acute and chronic neurodegenerative conditions.[2][4] Beyond this, KYNA also functions as an agonist for the G protein-coupled receptor 35 (GPR35) and can act as a reactive oxygen species (ROS) scavenger, contributing to its multifaceted neuroprotective profile.[5][6][7] However, its therapeutic application has been historically limited by poor water solubility and low permeability across the blood-brain barrier.[4][8] The sodium salt formulation of KYNA is utilized to improve its solubility for systemic administration in research settings.
Comparative In Vivo Efficacy
The neuroprotective potential of KYNA has been evaluated in various animal models of neurological disorders, most notably in cerebral ischemia (stroke) and excitotoxicity models. For comparative purposes, this guide places KYNA alongside MK-801 (Dizocilpine), a potent and selective non-competitive NMDA receptor antagonist, which serves as a benchmark for anti-excitotoxic agents.
| Compound | Animal Model | Dosing & Administration (Route) | Key Quantitative Outcomes | Reference |
| Kynurenic Acid | Gerbil; Transient Forebrain Ischemia | 800 mg/kg (i.p.), 15 min pre-ischemia | Provided "very good protection" of CA1 hippocampal neurons. | [1] |
| Kynurenic Acid | Gerbil; Transient Forebrain Ischemia | 200 mg/kg (i.p.) | No significant neuroprotection when given alone 30 min post-ischemia. | [1] |
| Kynurenic Acid + MK-801 | Gerbil; Transient Forebrain Ischemia | 200-400 mg/kg KYNA + 0.1 mg/kg MK-801 (i.p.), 30 min post-ischemia | Synergistic effect; provided significant protection of CA1 neurons. | [1] |
| Kynurenic Acid | Rat; Neonatal Hypoxia-Ischemia | 100-300 mg/kg (i.p.), 1 hr post-HI | Dose-dependently reduced weight deficit of the ipsilateral hemisphere by up to ~35%; prevented neuronal loss in hippocampus and cortex. | [6] |
| MK-801 | Gerbil; Transient Forebrain Ischemia | 0.3 mg/kg (i.p.), 30 min post-ischemia | No significant neuroprotection when given alone. | [1] |
| MK-801 | Gerbil; Transient Forebrain Ischemia | 0.1 or 10 mg/kg (i.p.) | Maintained neuroprotective action even when body temperature was controlled at 37°C. | [1] |
Mechanisms of Neuroprotection
KYNA exerts its neuroprotective effects through multiple pathways. Its primary mechanism involves the blockade of the glycine (B1666218) co-agonist site of the NMDA receptor, which is crucial for channel activation by glutamate.[9] However, its activity extends to other receptors and non-receptor-mediated actions.
Key Signaling Pathways:
-
Glutamate Receptor Antagonism: KYNA non-selectively blocks ionotropic glutamate receptors, preventing the massive calcium influx that triggers excitotoxic neuronal death.
-
GPR35 Agonism: Activation of GPR35, a Gi/o-coupled receptor found on neurons and immune cells, can lead to anti-inflammatory effects and modulation of intracellular signaling cascades, including those involving protein kinase B (Akt) and p38 MAPK.[5][10][11]
-
Antioxidant Activity: KYNA can directly scavenge reactive oxygen species (ROS), reducing oxidative stress, which is a major contributor to neuronal damage in ischemia and other neurodegenerative diseases.[6]
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies are crucial. Below is a representative protocol for an in vivo model of cerebral ischemia.
Model: Transient Forebrain Ischemia in Gerbils
This model is effective for studying hippocampal neuronal death, particularly in the vulnerable CA1 region.
-
Animal Preparation: Adult Mongolian gerbils are anesthetized (e.g., with halothane). Body temperature is monitored and maintained at 37°C throughout the procedure to prevent hypothermia-induced artifacts.[1]
-
Ischemia Induction: A midline ventral incision is made in the neck to expose both common carotid arteries. The arteries are carefully isolated from the vagus nerves. Transient forebrain ischemia is induced by occluding both common carotid arteries with aneurysm clips for a period of 5 minutes.
-
Drug Administration: Kynurenic acid sodium salt (e.g., 200-800 mg/kg) or a comparator drug like MK-801 (e.g., 0.1-10 mg/kg) is dissolved in saline and administered via intraperitoneal (i.p.) injection at a specified time point, such as 15 minutes before ischemia or 30 minutes post-ischemia.[1]
-
Reperfusion and Recovery: After 5 minutes of occlusion, the clips are removed to allow for reperfusion. The incision is sutured, and the animal is allowed to recover.
-
Histological Assessment: Several days post-surgery (e.g., 4-7 days), animals are euthanized and the brains are perfusion-fixed. Brains are sectioned and stained (e.g., with cresyl violet) to assess neuronal viability. The number of surviving pyramidal neurons in the CA1 sector of the hippocampus is quantified to determine the extent of neuroprotection.
Discussion and Conclusion
In vivo studies demonstrate that kynurenic acid can exert significant neuroprotective effects, particularly in models of cerebral ischemia.[1][12] High doses are often required when administered systemically, reflecting its limited ability to cross the blood-brain barrier.[8] Interestingly, when administered post-ischemia, KYNA's efficacy is limited on its own but shows a powerful synergistic effect when co-administered with the NMDA antagonist MK-801.[1] This suggests that targeting multiple aspects of the ischemic cascade—broad-spectrum glutamate antagonism by KYNA and potent, specific NMDA blockade by MK-801—may be a superior therapeutic strategy.
The development of novel delivery systems, such as KYNA-loaded micelles, aims to overcome the pharmacokinetic limitations of KYNA, showing enhanced brain delivery and therapeutic effects in models of Parkinson's disease.[4] Furthermore, the dual action of KYNA as both a glutamate receptor antagonist and a GPR35 agonist presents a unique therapeutic profile compared to highly selective antagonists like MK-801, potentially offering anti-inflammatory benefits alongside anti-excitotoxic effects.[5][13]
For researchers, the choice between KYNA and other neuroprotective agents will depend on the specific pathology being modeled. For conditions with a strong excitotoxic component, KYNA remains a valuable tool, especially when its synergistic potential with other agents is considered. Future research should continue to explore formulations that enhance its bioavailability in the central nervous system to fully unlock its therapeutic potential.
References
- 1. The neuroprotective actions of kynurenic acid and MK-801 in gerbils are synergistic and not related to hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenines, Neuronal Excitotoxicity, and Mitochondrial Oxidative Stress: Role of the Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR35 protects against cerebral ischemia by recruiting monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the toxicity of kynurenic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective potency of kynurenic acid against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR35 Activation Reduces Ca2+ Transients and Contributes to the Kynurenic Acid-Dependent Reduction of Synaptic Activity at CA3-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gpr35 Expression Mitigates Neuroinflammation and Enriches Gut Lactobacillus to Relieve Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid Sodium Salt: A Comparative Analysis of its Potency at Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of kynurenic acid (KYNA) sodium salt at different ionotropic glutamate (B1630785) receptor subtypes: NMDA, AMPA, and kainate receptors. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Kynurenic acid, an endogenous metabolite of tryptophan, is recognized as a broad-spectrum antagonist of ionotropic glutamate receptors.[1] Its sodium salt form is often utilized for its increased solubility in experimental settings. Understanding its differential potency at NMDA, AMPA, and kainate receptors is crucial for elucidating its mechanism of action and potential therapeutic applications.
Potency at Glutamate Receptor Subtypes: A Quantitative Comparison
The inhibitory potency of kynurenic acid is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response. The following table summarizes the reported IC50 values for kynurenic acid at different glutamate receptor subtypes.
| Receptor Subtype | IC50 (µM) | Experimental System | Reference |
| NMDA | |||
| NR1a/NR2A | 158 | Human receptors expressed in cell line | [2] |
| NR1a/NR2B | 681 | Human receptors expressed in cell line | [2] |
| AMPA | |||
| GluA2 (flip/unedited) | 596 | Human receptor expressed in cell line | [2] |
| Native receptors | 433 | Cultured hippocampal neurons | [2] |
| Kainate | ~500 | Not specified |
It is important to note that kynurenic acid exhibits a dual action on AMPA receptors. At lower, nanomolar to micromolar concentrations, it can potentiate AMPA receptor responses, while at higher, micromolar to millimolar concentrations, it acts as a competitive antagonist.[3]
Experimental Protocols
The determination of the potency of kynurenic acid at glutamate receptors typically involves electrophysiological techniques, such as whole-cell patch-clamp recordings, or biochemical methods like radioligand binding assays.
Whole-Cell Patch-Clamp Recordings
This technique is used to measure the ion flow through receptor channels in response to agonist application, and the inhibitory effect of an antagonist.
Objective: To determine the IC50 value of kynurenic acid for NMDA and AMPA receptors.
Methodology:
-
Cell Culture and Receptor Expression: Human embryonic kidney (HEK) cells are cultured and transfected with the specific subunits of the glutamate receptors of interest (e.g., NR1a and NR2A for NMDA receptors; GluA2 for AMPA receptors). Alternatively, primary neuronal cultures, such as hippocampal neurons, can be used to study native receptors.[2]
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The glutamate receptor agonist (e.g., NMDA with glycine (B1666218) as a co-agonist, or AMPA) is applied to the cell to evoke an inward current.
-
Kynurenic acid is then co-applied with the agonist at various concentrations.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of kynurenic acid.
-
The percentage of inhibition is calculated for each concentration of kynurenic acid.
-
An inhibition-concentration response curve is generated, and the IC50 value is determined by fitting the data to a logistical equation.
-
Radioligand Binding Assay
This method measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of kynurenic acid for glutamate receptors.
Methodology:
-
Membrane Preparation: Membranes from brain tissue or cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
The membranes are incubated with a specific radioligand for the glutamate receptor subtype of interest (e.g., [3H]CGP 39653 for the NMDA receptor glycine site).
-
Increasing concentrations of unlabeled kynurenic acid are added to compete with the radioligand for binding to the receptor.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.
-
The concentration of kynurenic acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways of Glutamate Receptors
Kynurenic acid exerts its effects by blocking the activation of distinct signaling pathways initiated by the binding of glutamate to its ionotropic receptors.
NMDA Receptor Signaling
NMDA receptor activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg2+).[4] Upon activation, the channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions.[4] This Ca2+ influx acts as a critical second messenger, activating various intracellular signaling cascades, including protein kinases and phosphatases, which are fundamental for synaptic plasticity, learning, and memory.[4]
AMPA Receptor Signaling
AMPA receptors mediate fast excitatory neurotransmission in the central nervous system. Upon binding of glutamate, the AMPA receptor channel rapidly opens, primarily allowing the influx of Na+ ions, which leads to depolarization of the postsynaptic membrane. This depolarization is crucial for relieving the Mg2+ block of NMDA receptors. Some AMPA receptors, depending on their subunit composition, can also be permeable to Ca2+. AMPA receptor function is modulated by protein kinases, which can alter their channel conductance and trafficking to and from the synapse.
Kainate Receptor Signaling
Kainate receptors have a more complex signaling profile. Like AMPA receptors, they are ion channels that, upon glutamate binding, allow Na+ and, to a lesser extent, Ca2+ influx, contributing to postsynaptic depolarization. However, kainate receptors can also signal through metabotropic pathways, independent of their ion channel function, by activating G-proteins. This dual signaling capacity allows them to modulate neurotransmitter release both pre- and postsynaptically.
References
- 1. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Kynurenic Acid: A Comparative Guide to Antagonizing Glutamatergic Transmission
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative methods to block glutamatergic transmission, moving beyond the broad-spectrum antagonist, Kynurenic acid. This document details specific antagonists for ionotropic (NMDA, AMPA, and Kainate) and metabotropic glutamate (B1630785) receptors, as well as presynaptic inhibitors of glutamate release and modulators of glutamate synthesis and transport. The comparative analysis is supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decisions in research and drug development.
Glutamatergic signaling is fundamental to numerous physiological processes in the central nervous system (CNS), and its dysregulation is implicated in a wide range of neurological and psychiatric disorders. While Kynurenic acid offers a broad blockade of ionotropic glutamate receptors, its lack of specificity can lead to undesirable side effects. This guide explores more targeted approaches to modulate glutamatergic transmission, offering a comparative overview of their mechanisms, potency, and selectivity.
Ionotropic Glutamate Receptor Antagonists
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are broadly classified into three subtypes: NMDA, AMPA, and Kainate receptors.
NMDA Receptor Antagonists
NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death. NMDA receptor antagonists are classified based on their binding site and mechanism of action.
These compounds bind to the glutamate binding site on the GluN2 subunit, preventing receptor activation.
| Compound | Ki (nM) | Receptor Selectivity | Reference |
| D-AP5 | 780 | - | [1] |
| CGS 19755 | 47 | - | [2] |
| PPDA | 820 (GluN1/GluN2A) | General iGluR antagonist | [1] |
These antagonists bind within the ion channel pore, physically obstructing the flow of ions. Their action is often use-dependent, requiring the channel to be open for them to bind.
| Compound | IC50 (µM) | Receptor Selectivity | Reference |
| MK-801 (Dizocilpine) | 0.059 (Ki) | - | [3] |
| Phencyclidine (PCP) | 0.059 (Ki) | - | [4] |
| Ketamine | 0.3 | - | [5] |
| Memantine | 1.0 - 2.0 | Low affinity, uncompetitive | [3] |
Signaling Pathway for NMDA Receptor Antagonism
Caption: Mechanism of NMDA receptor antagonism.
AMPA Receptor Antagonists
AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain. Their antagonists are being investigated for epilepsy and neuroprotection.
| Compound | IC50 (µM) | Receptor Selectivity | Reference |
| NBQX | 0.4 | Weakly inhibits NMDA receptors | [6] |
| GYKI 52466 | 7.5 | Non-competitive, no NMDA activity | [6] |
| Perampanel | 2.6 - 7.0 | Non-competitive | [7] |
| LY293558 | 0.27 (Ki) | Competitive | [8] |
Signaling Pathway for AMPA Receptor Antagonism
Caption: Mechanism of AMPA receptor antagonism.
Kainate Receptor Antagonists
Kainate receptors are involved in both pre- and postsynaptic modulation of neurotransmission. Their precise roles are still under investigation, but they are implicated in conditions like epilepsy and pain.[9][10]
| Compound | IC50 / Ki | Receptor Selectivity | Reference |
| UBP310 | 130 nM (IC50) | GluK1 selective | [9] |
| Compound 20 | 1.2 µM (Ki) | >27-fold selective for GluK1 over GluK2/3 | [9] |
| Compound 28 | 0.091 µM (Ki) | 400-fold selective for GluK3 | [11] |
Signaling Pathway for Kainate Receptor Antagonism
Caption: Pre- and postsynaptic actions of Kainate receptor antagonists.
Metabotropic Glutamate Receptor Antagonists
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are divided into three groups (I, II, and III). Antagonists of these receptors offer a more nuanced approach to modulating glutamatergic signaling.[12]
| Compound | Ki (nM) | Receptor Selectivity | Reference |
| MPEP | 12 | mGluR5 selective | [13] |
| MTEP | 6.7 (IC50) | mGluR5 selective | [13] |
| LY341495 | 1.4 | Group II mGluR antagonist | [14] |
Signaling Pathway for Group I mGluR Antagonism
Caption: Mechanism of Group I mGluR (mGluR5) antagonism.
Presynaptic Inhibition of Glutamate Release
Targeting the presynaptic machinery offers an alternative strategy to reduce glutamatergic transmission by directly inhibiting the release of glutamate from the presynaptic terminal.
Experimental Workflow for Measuring Presynaptic Glutamate Release
Caption: Workflow for a synaptosome-based glutamate release assay.
Modulation of Glutamate Synthesis and Transport
System xc- Antiporter Inhibitors
The system xc- antiporter exchanges extracellular cystine for intracellular glutamate. Inhibiting this transporter can reduce non-vesicular glutamate release and deplete intracellular glutathione (B108866) (GSH), a key antioxidant.
| Compound | IC50 | Notes | Reference |
| Sulfasalazine | 0.13 - 0.21 mM | Also has anti-inflammatory properties | [15] |
Glutamate-Cysteine Ligase (GCL) Inhibitors
GCL is the rate-limiting enzyme in the synthesis of glutathione. Inhibiting GCL can lead to a reduction in GSH levels, which can indirectly affect glutamatergic signaling and cellular redox state.
| Compound | Mechanism | Notes | Reference |
| Buthionine Sulfoximine (BSO) | Irreversible inhibitor of GCL | Depletes cellular GSH | [16] |
Signaling Pathway for System xc- and GCL Inhibition
Caption: Inhibition of System xc- and Glutamate-Cysteine Ligase.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion currents from individual neurons, allowing for the characterization of antagonist effects on receptor function.[17][18]
Protocol Outline:
-
Slice Preparation: Acutely prepare brain slices (e.g., hippocampus, cortex) from rodents.
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Cell Visualization: Identify neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Pipette Positioning: Approach the selected neuron with a glass micropipette filled with an internal solution.
-
Gigaohm Seal Formation: Apply gentle suction to form a high-resistance seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Data Acquisition: Record baseline receptor-mediated currents (e.g., NMDA- or AMPA-evoked currents) in voltage-clamp mode.
-
Antagonist Application: Bath-apply the antagonist at various concentrations and record the resulting inhibition of the currents.
-
Data Analysis: Construct concentration-response curves to determine the IC50 value of the antagonist.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[19][20]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from brain tissue or cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Presynaptic Glutamate Release Assay using Synaptosomes
This method assesses the effect of compounds on the release of glutamate from isolated nerve terminals (synaptosomes).[21][22]
Protocol Outline:
-
Synaptosome Preparation: Isolate synaptosomes from brain tissue by differential centrifugation and/or density gradient centrifugation.
-
Loading (Optional): Pre-load synaptosomes with a radiolabeled glutamate tracer (e.g., [³H]D-aspartate).
-
Incubation: Incubate the synaptosomes with the test compound.
-
Depolarization: Stimulate glutamate release by depolarizing the synaptosomes with a high concentration of potassium chloride (KCl) or a chemical depolarizing agent like 4-aminopyridine.
-
Sample Collection: Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Quantification: Measure the amount of glutamate released into the supernatant using high-performance liquid chromatography (HPLC) with fluorescence detection, an enzyme-based colorimetric or fluorometric assay, or by scintillation counting if a radiolabel was used.
-
Data Analysis: Compare the amount of glutamate released in the presence of the test compound to the control to determine the inhibitory effect.
Glutamate-Cysteine Ligase (GCL) Activity Assay
This assay measures the activity of GCL, the rate-limiting enzyme in glutathione synthesis.[16][23]
Protocol Outline:
-
Cell/Tissue Lysate Preparation: Prepare a protein extract from cells or tissues of interest.
-
Reaction Mixture: Prepare a reaction mixture containing the substrates for GCL (glutamate and cysteine) and ATP.
-
Incubation: Incubate the cell/tissue lysate with the reaction mixture in the presence or absence of the inhibitor (e.g., BSO).
-
Product Detection: Measure the formation of the product, γ-glutamylcysteine, using methods such as HPLC with electrochemical or fluorescence detection after derivatization with a fluorescent probe like naphthalene-2,3-dicarboxaldehyde (NDA).
-
Data Analysis: Calculate the GCL activity based on the rate of product formation and determine the inhibitory effect of the test compound.
References
- 1. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 13. | BioWorld [bioworld.com]
- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of New Method for the Assay of Glutamate-cysteine Ligase Activity in Crude Liver Extracts -Toxicological Research | Korea Science [koreascience.kr]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]
- 22. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence-based microtiter plate assay for glutamate-cysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuromodulatory Complexities of Kynurenic Acid: A Comparative Guide to its Cross-Reactivity
For Immediate Release – Kynurenic acid (KYNA), a tryptophan metabolite long recognized for its role as a broad-spectrum antagonist at ionotropic glutamate (B1630785) receptors, exhibits a complex and multifaceted interaction profile with various neurotransmitter systems. This guide provides a comparative analysis of KYNA's cross-reactivity, presenting quantitative data, detailed experimental methodologies, and visual aids to elucidate its diverse pharmacological actions for researchers, scientists, and drug development professionals.
Kynurenic acid sodium salt's biological activity is attributed to the kynurenate anion, which acts on several key neuronal and immune cell receptors. Its best-known role is the antagonism of N-methyl-D-aspartate (NMDA) receptors, but its effects extend to other glutamate receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and the G protein-coupled receptor 35 (GPR35), making it a molecule of significant interest in neuropharmacology and immunology.[1][2]
Comparative Receptor Affinity and Potency
The interaction of kynurenic acid with its various targets is defined by distinct binding affinities and functional potencies, typically measured as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. These values highlight the concentration-dependent effects of KYNA and reveal a clear hierarchy in its receptor interactions.
| Receptor Target | Site of Action | Species | Potency (IC₅₀ / EC₅₀) | Interaction Type | Reference(s) |
| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Non-competitive site | Rat (hippocampal neurons) | ~7 µM (IC₅₀) | Non-competitive Antagonist | [3][4] |
| NMDA Receptor | Glycine (B1666218) co-agonist site | Rat (hippocampal neurons) | ~8-15 µM (IC₅₀) (low glycine) | Competitive Antagonist | [3][5][6] |
| NMDA Receptor | Glycine co-agonist site | Rat (hippocampal neurons) | ~235 µM (IC₅₀) (10 µM glycine) | Competitive Antagonist | [3][4] |
| GPR35 | Orthosteric agonist site | Mouse | 10.7 µM (EC₅₀) | Agonist | [5] |
| GPR35 | Orthosteric agonist site | Rat | 7.4 µM (EC₅₀) | Agonist | [5] |
| GPR35 | Orthosteric agonist site | Human | 39.2 µM (EC₅₀) | Agonist | [5] |
| AMPA Receptor | Glutamate binding domain | Not Specified | Potentiation at 0.03-30 µM | Positive Allosteric Modulator | [7] |
| AMPA Receptor | Glutamate binding domain | Not Specified | Inhibition at millimolar conc. | Competitive Antagonist | [7][8] |
| Kainate Receptor | Glutamate binding domain | Not Specified | ~500 µM (IC₅₀) | Competitive Antagonist | [7] |
Table 1: Comparative potency of Kynurenic Acid across various neurotransmitter receptors. Values are derived from multiple experimental sources and conditions.
Data indicates that KYNA's most potent interactions are as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor and a competitive antagonist at the NMDA receptor's glycine co-agonist site, both occurring in the low micromolar range.[3][5][6] Its activity as an agonist for GPR35 is also notable, though it shows species-specific potency, being more effective in rodents than in humans.[5][9] Interestingly, KYNA displays a dual, concentration-dependent effect on AMPA receptors, acting as a positive modulator at low concentrations and an antagonist at high concentrations.[7][8] Its weakest interaction among the ionotropic glutamate receptors is with the kainate receptor.[7]
Signaling Pathways and Mechanisms of Action
The diverse receptor interactions of KYNA translate into multiple downstream signaling effects. Its antagonism of ionotropic receptors like NMDA and α7 nAChR leads to a reduction in cation influx (primarily Ca²⁺ and Na⁺), thereby dampening neuronal excitability. Conversely, its agonism of GPR35 initiates G protein-coupled signaling cascades.
As an agonist for GPR35, which is highly expressed in immune cells and the gastrointestinal tract, KYNA can trigger anti-inflammatory responses.[9][10] GPR35 activation leads to the inhibition of adenylate cyclase, which can suppress synaptic transmission and neuronal excitability.[11] This action, coupled with its antagonism of excitatory receptors, underscores KYNA's role as a potent endogenous neuromodulator and immunomodulator.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound (unlabeled KYNA) by measuring its ability to displace a known radiolabeled ligand from a receptor.
Objective: To determine the affinity of Kynurenic Acid for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glycine site) and varying concentrations of unlabeled kynurenic acid.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of kynurenic acid. A non-linear regression analysis is used to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp Recording)
This technique measures the functional effect of KYNA on ion channels by recording the electrical currents flowing across the cell membrane.
Objective: To determine the functional potency (IC₅₀) of Kynurenic Acid as an antagonist or modulator.
General Protocol:
-
Cell Preparation: Cultured neurons or cells expressing the target receptor (e.g., hippocampal neurons for α7 nAChR) are prepared on a coverslip.
-
Recording Setup: A glass micropipette filled with an electrolyte solution is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The patch of membrane under the pipette is then ruptured to achieve a "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of total ion flow.
-
Agonist Application: A specific agonist for the target receptor (e.g., acetylcholine for nAChRs) is applied to the cell to evoke an ionic current.
-
KYNA Application: The agonist is co-applied with varying concentrations of kynurenic acid.
-
Data Acquisition: The resulting ionic currents are measured using a specialized amplifier. The inhibitory effect of KYNA is seen as a reduction in the amplitude of the agonist-evoked current.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the concentration of kynurenic acid. This curve is then fitted to determine the IC₅₀ value.[3][4]
The combination of binding and functional assays provides a comprehensive profile of kynurenic acid's interaction with different neurotransmitter systems, confirming its role as a pleiotropic endogenous modulator with significant therapeutic potential.
References
- 1. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kynurenic Acid Sodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of kynurenic acid sodium salt, a broad-spectrum antagonist of excitatory amino acid (EAA) receptors. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Kynurenic acid and its sodium salt are considered hazardous substances that can cause skin, eye, and respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles and splashes.[2][3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a respirator with appropriate cartridges if dust generation is likely. | To prevent inhalation of irritating dust.[2][3][4] |
| Body Protection | Laboratory coat. For larger spills, a full suit may be necessary. | To protect skin and clothing from contamination.[2][3] |
II. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the steps for the safe disposal of this compound waste and contaminated materials. This process is designed to be straightforward and to mitigate risks associated with chemical handling.
1. Waste Segregation and Collection:
-
Collect all waste this compound, including expired material, unused solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled, and sealed waste container.[1][5]
-
Ensure the container is made of a compatible material, such as polyethylene (B3416737) or polypropylene.
2. Handling Spills:
-
Minor Spills:
-
Major Spills:
-
Evacuate and alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.[5]
-
Contain the spill to prevent it from entering drains or watercourses.[1][5][6]
-
Use a dry clean-up procedure for solids.[1] For liquids, absorb the spill with an inert material (e.g., vermiculite, sand) and then collect it into a suitable container.
-
Decontaminate the area with water and an appropriate cleaning agent.
-
3. Final Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[6]
-
It is highly recommended to contact a licensed professional waste disposal service for the final disposal of the chemical waste.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kynurenic Acid Sodium Salt
Essential safety protocols and operational guidance for the secure handling and disposal of Kynurenic acid sodium salt in a laboratory setting.
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, offering procedural, step-by-step guidance to address specific operational questions. By adhering to these protocols, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | ANSI Z87.1 approved | Protects against airborne dust particles and potential splashes.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Standard laboratory grade | Provides a barrier against direct skin contact.[1][2] |
| Body Protection | Impervious clothing / Laboratory coat | --- | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Dust mask (e.g., N95) or respirator | NIOSH-approved | Recommended when handling the powder, especially outside of a ventilated enclosure, to avoid inhalation of dust.[2][3] |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound. The following step-by-step procedures provide a clear guide for laboratory personnel.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is clearly labeled.
-
Storage Conditions: Store the container in a tightly closed, dry, and well-ventilated area.[1][3] For long-term storage, a temperature of -20°C is recommended, while 2-8°C is suitable for short-term storage.[3]
Handling and Solution Preparation
-
Engineering Controls: Whenever possible, handle the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[2] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Weighing: To prevent the generation of dust, handle the powder carefully. Use a spatula for transfers.
-
Dissolution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. This compound is soluble in water and DMSO.[4][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Avoid eating, drinking, or smoking in the handling area.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be consulted.[1][3] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids. A physician should be consulted.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with plenty of water. Seek immediate medical attention.[3] |
For spills, wear appropriate PPE, avoid dust formation, and collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum).[3] Place the collected material in a suitable, closed container for disposal.[3]
Disposal Plan
-
Waste Characterization: All waste materials, including contaminated PPE, empty containers, and excess this compound, should be treated as chemical waste.
-
Containerization: Place all waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain unless specifically permitted by institutional guidelines for dilute, non-hazardous solutions.[3]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the logical relationship between the key operational steps.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
